Product packaging for Iralukast(Cat. No.:CAS No. 151581-24-7)

Iralukast

Cat. No.: B114188
CAS No.: 151581-24-7
M. Wt: 710.8 g/mol
InChI Key: IXJCHVMUTFCRBH-SDUHDBOFSA-N
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Description

has potent peptido-leukotriene antagonist activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H37F3O8S B114188 Iralukast CAS No. 151581-24-7

Properties

CAS No.

151581-24-7

Molecular Formula

C38H37F3O8S

Molecular Weight

710.8 g/mol

IUPAC Name

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1

InChI Key

IXJCHVMUTFCRBH-SDUHDBOFSA-N

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Synonyms

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Origin of Product

United States

Foundational & Exploratory

Iralukast's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast (CGP 45715A) is a potent and selective cysteinyl-leukotriene (CysLT) receptor antagonist.[1] Cysteinyl-leukotrienes, including LTC₄, LTD₄, and LTE₄, are powerful inflammatory lipid mediators derived from arachidonic acid.[2][3][4] They play a central role in the pathophysiology of asthma and other allergic diseases by inducing bronchoconstriction, increasing mucus secretion, promoting microvascular permeability, and facilitating eosinophil recruitment.[5] this compound exerts its therapeutic effects by competitively blocking the action of these mediators at their target receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT₁R). This document provides an in-depth technical overview of the in vitro mechanism of action of this compound, detailing its receptor binding profile, functional antagonism, and impact on intracellular signaling, supported by relevant experimental protocols and data.

Molecular Targets and Binding Affinity

This compound's primary mechanism of action is the competitive antagonism of the CysLT₁ receptor, a G protein-coupled receptor (GPCR). Additionally, evidence suggests that this compound also possesses antagonistic activity at the CysLT₂ receptor, which may contribute to its pharmacological profile.

Radioligand Binding Studies

Binding affinity studies are crucial for quantifying the interaction between a drug and its receptor. These are typically performed using competition assays where the unlabeled drug (this compound) competes with a radiolabeled ligand (e.g., [³H]-LTD₄) for binding to the receptor in a preparation of human lung parenchyma membranes.

Studies have shown that this compound competes for the two binding sites labeled by [³H]-LTD₄. Unlike the natural agonist, this compound does not discriminate between the high and low-affinity states of the CysLT receptor. A notable characteristic of this compound is its slow binding kinetics, where a 15-minute preincubation period enhances its antagonistic potency.

Table 1: this compound Binding Affinity for the CysLT₁ Receptor

ParameterValueTissue/Cell SourceReference
pKi 7.8Not Specified
Ki 16.6 nM (±36% CV)Human Lung Parenchyma
  • pKi: The negative logarithm of the inhibition constant (Ki).

  • Ki: The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity of this compound for the CysLT₁ receptor.

  • Membrane Preparation:

    • Homogenize human lung parenchyma tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash and resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Binding Incubation:

    • In a multi-well plate, add the membrane preparation (e.g., 50-120 µg protein/well).

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • Add a fixed concentration of the radioligand, [³H]-LTD₄.

    • To determine non-specific binding, a separate set of wells is incubated with a high concentration of an unlabeled CysLT₁ antagonist.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation. Given this compound's slow kinetics, a preincubation step before adding the radioligand may be necessary.

  • Separation and Detection:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]-LTD₄ binding).

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Human Lung Parenchyma Homogenize Homogenize in Cold Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Resuspend Wash & Resuspend in Assay Buffer Centrifuge->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay Incubate Incubate: - Membranes - [3H]-LTD4 (Radioligand) - this compound (Competitor) ProteinAssay->Incubate Filter Vacuum Filtration (Separates Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Diagram 1: Workflow for a competitive radioligand binding assay.

Functional Antagonism in Human Airways

Functional assays assess a drug's ability to inhibit a biological response. For this compound, its capacity to antagonize LTD₄-induced bronchoconstriction is a key in vitro measure of its efficacy. These experiments are typically conducted using isolated human bronchial strips in an organ bath setup.

This compound effectively antagonizes the contractile response of human bronchial tissue to LTD₄ in a concentration-dependent manner. The antagonism is competitive, as demonstrated by parallel rightward shifts in the LTD₄ concentration-response curve with no reduction in the maximum response. This is quantified by Schild analysis, which yields a pA₂ value. A slope of the Schild plot that is not significantly different from unity further confirms competitive antagonism.

Table 2: this compound Functional Antagonism in Human Bronchi

ParameterValueAgonistAssayReference
pA₂ 7.77 (±4.3% CV)LTD₄LTD₄-induced contraction
Schild Slope Not significantly different from 1LTD₄LTD₄-induced contraction
  • pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. It is a measure of antagonist potency.

Experimental Protocol: Organ Bath Assay for Bronchial Contraction
  • Tissue Preparation:

    • Obtain human bronchial tissue from surgical resections.

    • Dissect the tissue to prepare bronchial strips or rings.

    • Mount the tissue strips in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a resting tension for a set period.

    • Test tissue viability by inducing a contraction with a standard agent like potassium chloride (KCl) or histamine.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline tension.

    • Add a specific concentration of this compound (or vehicle for control tissues) to the organ bath and incubate for a predetermined time.

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve by adding increasing concentrations of the agonist, LTD₄.

    • Record the contractile force at each concentration using an isometric force transducer.

  • Data Analysis (Schild Plot):

    • Repeat the protocol with several different concentrations of this compound.

    • For each antagonist concentration, calculate the concentration ratio (the ratio of the EC₅₀ of LTD₄ in the presence of this compound to the EC₅₀ in its absence).

    • Construct a Schild plot by graphing log(concentration ratio - 1) versus the negative log of the molar concentration of this compound.

    • The x-intercept of the resulting line provides the pA₂ value, and the slope indicates the nature of the antagonism.

G cluster_prep Tissue Preparation cluster_assay Functional Assay Tissue Human Bronchial Tissue Mount Mount Tissue Strip in Organ Bath Tissue->Mount Equilibrate Equilibrate Under Resting Tension Mount->Equilibrate Incubate Incubate with This compound Equilibrate->Incubate Challenge Add Cumulative Concentrations of LTD4 Incubate->Challenge Record Record Contractile Force Challenge->Record Analyze Schild Analysis (Calculate pA2) Record->Analyze

Diagram 2: Workflow for an organ bath functional assay.

Inhibition of Intracellular Signaling

The CysLT₁ receptor is known to couple primarily to the Gq/11 family of G proteins. Activation of this receptor by an agonist like LTD₄ initiates a well-defined signaling cascade. This compound, by competitively blocking the receptor, prevents the initiation of these downstream events.

Signaling Pathway Steps:

  • Receptor Activation: LTD₄ binds to the CysLT₁ receptor.

  • G Protein Coupling: The activated receptor engages the Gq/11 protein.

  • PLC Activation: Gq/11 activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Cellular Response: The increase in intracellular Ca²⁺ concentration in airway smooth muscle cells leads to contraction and bronchoconstriction.

This compound acts at the very first step, preventing LTD₄ from binding to and activating the CysLT₁ receptor, thereby inhibiting the entire downstream cascade.

G LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates This compound This compound This compound->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Bronchoconstriction Ca->Response

Diagram 3: CysLT₁ receptor signaling pathway and point of this compound inhibition.
Experimental Protocol: Calcium Mobilization Assay

This assay directly measures the functional consequence of CysLT₁ receptor antagonism by quantifying changes in intracellular calcium.

  • Cell Culture:

    • Culture cells endogenously expressing or recombinantly overexpressing the CysLT₁ receptor in a multi-well plate (e.g., 96-well) until they reach an appropriate confluency.

  • Dye Loading:

    • Wash the cells with a physiological buffer (e.g., Krebs buffer).

    • Load the cells with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) by incubating them in a buffer containing the dye. The dye becomes trapped inside the cells and its fluorescence intensity changes in proportion to the intracellular calcium concentration.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add buffer containing either this compound (at various concentrations) or a vehicle control to the wells and incubate.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader with integrated fluidics (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Inject a solution of the agonist (LTD₄) into the wells to stimulate the cells.

    • Continuously monitor the change in fluorescence intensity over time, which reflects the mobilization of intracellular calcium.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Plot the response against the concentration of this compound to determine its IC₅₀ for the inhibition of LTD₄-induced calcium mobilization.

G cluster_prep Cell & Dye Preparation cluster_assay Assay Measurement Culture Culture CysLT1R- Expressing Cells Load Load Cells with Ca2+ Sensitive Dye Culture->Load Wash Wash to Remove Excess Dye Load->Wash Incubate Incubate with This compound Wash->Incubate Measure Measure Baseline Fluorescence Incubate->Measure Inject Inject LTD4 (Agonist) Measure->Inject Record Record Fluorescence Change Over Time Inject->Record

Diagram 4: Workflow for a fluorescence-based calcium mobilization assay.

Effects on Inflammatory Cells

Cysteinyl-leukotrienes are known chemoattractants for eosinophils, a key cell type in allergic inflammation. By blocking CysLT receptors, antagonists like this compound are expected to interfere with these pro-inflammatory processes. While specific in vitro studies detailing this compound's direct effect on eosinophil chemotaxis are not as prevalent as receptor binding data, the broader class of CysLT₁ receptor antagonists has been shown to reduce eosinophil survival and inhibit the secretion of pro-inflammatory cytokines from epithelial cells. This suggests that part of this compound's mechanism involves dampening the recruitment and activation of key inflammatory cells.

Conclusion

The in vitro mechanism of action of this compound is well-characterized. It is a potent, competitive antagonist of the CysLT₁ receptor with high affinity in the nanomolar range. This receptor blockade is demonstrated functionally by its effective inhibition of LTD₄-induced contraction in human airway smooth muscle. Mechanistically, this compound prevents the coupling of the CysLT₁ receptor to the Gq/PLC signaling pathway, thereby blocking the subsequent mobilization of intracellular calcium that leads to cellular responses like bronchoconstriction. These in vitro findings provide a clear, molecular-level explanation for its therapeutic utility in diseases driven by cysteinyl-leukotrienes.

References

Iralukast's Affinity for the CysLT1 Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Iralukast for the Cysteinyl Leukotriene Receptor 1 (CysLT1). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the quantitative binding data, the experimental procedures used to determine this affinity, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound, also known as CGP 45715A, is a potent and selective antagonist of the CysLT1 receptor. Its binding affinity has been determined through competitive radioligand binding assays. The key quantitative measure of its affinity is the inhibition constant (Ki), which represents the concentration of this compound required to occupy 50% of the CysLT1 receptors in the absence of the natural ligand.

A lower Ki value indicates a higher binding affinity. This compound exhibits a strong affinity for the CysLT1 receptor, with a reported pKi of 7.8, which translates to a Ki value in the nanomolar range. This high affinity underscores its potential as a therapeutic agent for conditions mediated by cysteinyl leukotrienes, such as asthma.

CompoundParameterValueSpecies/TissueRadioligandReference
This compound (CGP 45715A)pKi7.8Human Lung Parenchyma[3H]-LTD4[1]
This compound (CGP 45715A)Ki16.6 nMHuman Lung Parenchyma[3H]-LTD4

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to the CysLT1 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents
  • Receptor Source: Membranes prepared from human lung parenchyma or recombinant cells expressing the human CysLT1 receptor.

  • Radioligand: [3H]-Leukotriene D4 ([3H]-LTD4)

  • Unlabeled Ligand: this compound (CGP 45715A)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl2, 25 mM MgCl2, 10 mM Glycine, 10 mM L-Cysteine.[2]

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).[2]

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[3]

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay for determining this compound's CysLT1 receptor affinity.

G Experimental Workflow: CysLT1 Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate Membranes with [3H]-LTD4 and this compound (Various Concentrations) ReceptorPrep->Incubation ReagentPrep Reagent Preparation (Buffers, Ligands) ReagentPrep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Wash Filters (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for CysLT1 Radioligand Binding Assay.

Detailed Procedure
  • Membrane Preparation: Human lung parenchyma tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[3]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the radioligand [3H]-LTD4, and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: Due to the slow binding kinetics of this compound, a pre-incubation of the membranes with this compound for 15 minutes prior to the addition of the radioligand is recommended to ensure equilibrium is reached. The plate is then incubated for an additional period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding of the radioligand to the filter and membranes.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LTD4) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous ligands (leukotrienes C4, D4, and E4), the receptor initiates a downstream signaling cascade that leads to various physiological responses, including bronchoconstriction and inflammation. This compound, as an antagonist, blocks the initiation of this signaling pathway.

The following diagram illustrates the canonical CysLT1 receptor signaling pathway.

G CysLT1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates This compound This compound This compound->CysLT1R Blocks Gq11 Gq/11 Protein CysLT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->CellularResponse PKC->CellularResponse

Caption: CysLT1 Receptor Gq/11 Signaling Cascade.

References

An In-depth Technical Guide to Iralukast: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Iralukast. It is intended for researchers and professionals involved in drug discovery and development, offering detailed data and experimental context for this potent cysteinyl-leukotriene receptor antagonist.

Chemical Identity and Structure

This compound (also known as CGP 45715A) is a small molecule drug that acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its chemical structure is complex, featuring multiple stereocenters and functional groups that contribute to its specific binding and pharmacological activity.

The definitive chemical identity of this compound is summarized in the table below.

IdentifierValueSource
IUPAC Name 7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid[3]
CAS Number 151581-24-7[1][3]
Molecular Formula C38H37F3O8S
SMILES CCCc1c(OCCCC/C=C\C=C[C@@H](--INVALID-LINK--O)Sc2ccc3c(c2)oc(cc3=O)C(=O)O)ccc(c1O)C(=O)C
InChI InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1
InChIKey IXJCHVMUTFCRBH-SDUHDBOFSA-N

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for this compound are detailed below.

PropertyValueSource
Molecular Weight 710.76 g/mol
Exact Mass 710.2161 g/mol
XLogP3-AA 8.6
Hydrogen Bond Donor Count 3
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be kept dry and in the dark.

Pharmacology

This compound is a potent and selective antagonist of the CysLT1 receptor. Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (CysLTs), which are powerful inflammatory mediators central to the pathophysiology of asthma and other allergic diseases.

Mechanism of Action

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are products of arachidonic acid metabolism released from inflammatory cells like mast cells and eosinophils. These mediators bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding event triggers a signaling cascade that results in:

  • Bronchoconstriction

  • Increased mucus secretion

  • Enhanced microvascular permeability and plasma extravasation

  • Recruitment of eosinophils into the airways

This compound competitively binds to the CysLT1 receptor, preventing the binding of endogenous leukotrienes and thereby inhibiting the downstream inflammatory cascade. Research also suggests that this compound may possess some antagonistic activity at the CysLT2 receptor, which could contribute to its overall pharmacological profile.

Pharmacological Data

The affinity of this compound for its target receptor has been quantified through various in vitro assays.

ParameterValueSpecies/TissueSource
pKi 7.8Human (CysLT1)
Ki 16.6 nM (does not discriminate between high and low affinity states)Human Lung Parenchyma Membranes
pA2 7.77Human Bronchi (vs. LTD4-induced contraction)

Signaling Pathway and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes associated with this compound.

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the cysteinyl leukotriene signaling pathway and the point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cell Airway Smooth Muscle Cell CysLT1 CysLT1 Receptor Gq_PLC Gq/PLC Activation CysLT1->Gq_PLC Activates IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Response Bronchoconstriction Inflammation Mucus Secretion Ca_release->Response Leukotrienes Cysteinyl Leukotrienes (LTD4, LTC4, LTE4) Leukotrienes->CysLT1 Binds This compound This compound This compound->CysLT1 Blocks

This compound blocks CysLT1 receptor signaling.
Experimental Protocols and Workflows

The characterization of this compound involves specific in vitro assays to determine its binding affinity and functional antagonism.

Receptor Binding Assay Protocol:

A key experiment to determine the binding affinity (Ki) of this compound is the competitive radioligand binding assay. The methodology involves:

  • Membrane Preparation: Homogenization of human lung parenchyma to isolate cell membranes expressing CysLT receptors.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled CysLT receptor agonist, such as [3H]-LTD4.

  • Competition: Increasing concentrations of the unlabeled antagonist (this compound) are added to the incubation mixture.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid filtration.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [3H]-LTD4, is measured using liquid scintillation counting.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific [3H]-LTD4 binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

G A Prepare Human Lung Parenchyma Membranes B Incubate Membranes with [³H]-LTD₄ (Radioligand) & varying [this compound] A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot Competition Curve Calculate IC₅₀ & Ki D->E

Workflow for a competitive receptor binding assay.

Functional Assay Protocol:

To assess the functional antagonism (pA2), an organ bath experiment using isolated human bronchial tissue is performed.

  • Tissue Preparation: Human bronchial strips are dissected and mounted in organ baths containing a physiological salt solution, aerated and maintained at 37°C.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Antagonist Pre-incubation: Tissues are pre-incubated with a specific concentration of this compound or vehicle for a set period (e.g., 15 minutes).

  • Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of an agonist, such as LTD4.

  • Measurement: The contractile force of the bronchial tissue is measured and recorded.

  • Analysis: The concentration-response curves in the presence of different this compound concentrations are compared to the control curve. A Schild plot analysis is used to determine the pA2 value, which quantifies the antagonist's potency.

G A Mount Human Bronchial Strips in Organ Bath B Pre-incubate Tissue with This compound or Vehicle A->B C Add Cumulative Concentrations of LTD₄ (Agonist) B->C D Measure & Record Contractile Force C->D E Data Analysis: Schild Plot to determine pA₂ D->E

Workflow for a functional organ bath assay.

References

An In-depth Technical Guide to the Synthesis and Purification of Iralukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed synthesis and purification strategy for Iralukast based on publicly available information for structurally related compounds. Specific reaction conditions and purification parameters would require optimization in a laboratory setting.

Introduction

This compound is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1] Leukotriene receptor antagonists are a class of drugs that block the action of cysteinyl leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and other allergic conditions.[2] By inhibiting the CysLT1 receptor, this compound effectively mitigates bronchoconstriction, airway edema, and mucus production, making it a significant molecule in the study of respiratory and inflammatory diseases.

This technical guide provides a comprehensive overview of a proposed synthetic route and purification methodologies for this compound, drawing parallels from the synthesis of other leukotriene receptor antagonists such as Pranlukast and Montelukast.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into the preparation of two key intermediates followed by their coupling and final modifications. The core structure features a substituted benzopyran moiety linked to a side chain containing a thioether linkage. A plausible retrosynthetic analysis suggests the disconnection at the thioether bond, leading to a thiol-containing benzopyran derivative and an appropriate side-chain precursor.

A proposed synthetic pathway is detailed below, drawing inspiration from patented syntheses of related compounds.

Synthesis of Key Intermediates

Intermediate A: 7-mercapto-4-oxo-4H-1-benzopyran-2-carboxylic acid

The synthesis of this intermediate would likely start from a substituted phenol and involve the construction of the chromone ring system, followed by the introduction of the thiol group.

Intermediate B: (1R,2S,3E,5Z)-10-bromo-1-hydroxy-1-(3-(trifluoromethyl)phenyl)deca-3,5-diene

This chiral side-chain would likely be synthesized through a multi-step process involving asymmetric reactions to establish the correct stereochemistry of the hydroxyl group and stereoselective reactions to form the (E,Z)-diene system.

Coupling and Final Product Formation

The final steps would involve the coupling of Intermediate A and Intermediate B via a nucleophilic substitution reaction to form the thioether linkage, followed by any necessary deprotection steps to yield this compound.

Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key synthetic steps, based on methodologies reported for analogous compounds.

Synthesis of a Benzopyran Intermediate (Analogous to Pranlukast Synthesis)

This protocol is adapted from a patented synthesis of a Pranlukast intermediate.

  • Acylation of a substituted phenol: A suitable dihydroxyacetophenone is reacted with an acid chloride in the presence of a base (e.g., pyridine) in a solvent like dichloromethane at a controlled temperature (e.g., 0-10°C).

  • Ring Closure to form the Chromone Core: The resulting ester is then treated with a condensing agent (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent (e.g., THF or DMF) to facilitate an intramolecular Claisen condensation, forming the 4-oxo-4H-1-benzopyran ring.

  • Introduction of the Thiol Group: The chromone can be functionalized at the 7-position. This might involve nitration, followed by reduction to an amine, diazotization, and subsequent reaction with a sulfur source (e.g., potassium ethyl xanthate followed by hydrolysis) to introduce the thiol group.

Purification of the Final Product (Analogous to Montelukast Purification)

Purification of the final this compound product would be critical to ensure high purity for pharmaceutical applications. A multi-step purification process is proposed.

  • Initial Extraction: The crude product from the final reaction step is dissolved in an organic solvent (e.g., toluene or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

  • Chromatographic Purification: The crude product is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, would be employed to separate the desired product from byproducts and unreacted starting materials.

  • Crystallization: The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain highly pure this compound. The crystallization process may be initiated by seeding.[3]

  • Drying: The purified crystalline product is dried under vacuum at a controlled temperature (e.g., 35-70°C) to remove residual solvents.[4]

Data Presentation

While specific quantitative data for this compound synthesis is not publicly available, the following tables provide a template for how such data should be structured for clarity and comparison.

Table 1: Proposed Reaction Conditions and Yields for this compound Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Proposed Yield (%)
1Formation of Intermediate ADihydroxyacetophenone, Acid Chloride, PyridineDichloromethane0-104-685-95
2Chromone Ring FormationIntermediate from Step 1, NaHTHF25-608-1270-85
3Thiol IntroductionIntermediate from Step 2, KNO2, Na2S2O3Water/Ethanol0-253-560-75
4Synthesis of Intermediate BMulti-step asymmetric synthesisVariousVariousVarious40-60 (overall)
5Coupling ReactionIntermediate A, Intermediate B, Base (e.g., K2CO3)DMF25-5012-1875-90
6Final Deprotection (if necessary)Coupled Product, Acid/BaseVariousVarious2-490-98

Table 2: Proposed Purification Parameters and Purity Assessment for this compound

Purification StepMethodSolvent SystemPurity before Step (%)Purity after Step (%)Recovery (%)
1Liquid-Liquid ExtractionToluene/Aq. NaHCO370-8085-9095-98
2Column ChromatographySilica Gel, Hexane/Ethyl Acetate Gradient85-90>9880-90
3RecrystallizationEthanol/Water>98>99.590-95
4Final DryingVacuum Oven>99.5>99.8>99

Mandatory Visualizations

Signaling Pathway

G Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response activates This compound This compound This compound->CysLT1_Receptor antagonizes

Caption: Cysteinyl Leukotriene Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow

G Start Start: Synthesis of Intermediates Intermediate_A Intermediate A Synthesis (Benzopyran Core) Start->Intermediate_A Intermediate_B Intermediate B Synthesis (Chiral Side-chain) Start->Intermediate_B Coupling Coupling of Intermediates A and B Intermediate_A->Coupling Intermediate_B->Coupling Crude_this compound Crude this compound Coupling->Crude_this compound Extraction Liquid-Liquid Extraction Crude_this compound->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Drying Drying under Vacuum Crystallization->Drying Pure_this compound Pure this compound (>99.8%) Drying->Pure_this compound

References

Iralukast: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Iralukast (CGP 45715A), a potent cysteinyl-leukotriene receptor antagonist. Developed by Novartis for the potential treatment of asthma and other allergic diseases, this compound reached phase II clinical trials. This document summarizes key data from in vitro and in vivo studies, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways.

Pharmacodynamics: Antagonizing the Cysteinyl Leukotriene Pathway

This compound is a selective and potent competitive antagonist of cysteinyl leukotriene D4 (LTD4) and leukotriene E4 (LTE4) at the cysteinyl leukotriene receptor 1 (CysLT1).[1] Additionally, it has been shown to possess antagonistic activity at the CysLT2 receptor.[2] Cysteinyl leukotrienes are powerful inflammatory mediators involved in the pathophysiology of asthma, causing bronchoconstriction, increased mucus secretion, microvascular permeability, and eosinophil recruitment.[3] By blocking the action of these mediators, this compound effectively inhibits key processes in the asthmatic inflammatory cascade.

In Vitro Potency and Activity

In vitro studies using human airway preparations have demonstrated the significant antagonistic properties of this compound.

ParameterValueDescription
pA2 7.77 (± 4.3% CV)A measure of the potency of an antagonist in functional studies. This value was determined in LTD4-induced contraction of human bronchi.[2]
Ki 16.6 nM (± 36% CV)The inhibition constant, representing the concentration of this compound required to occupy 50% of the CysLT1 receptors in competition with [3H]-LTD4 on human lung parenchyma membranes.[2]

This compound also significantly inhibits antigen-induced contraction of human isolated bronchial strips in a concentration-dependent manner, further confirming its potential to mitigate allergic airway responses.

Signaling Pathway of this compound's Action

This compound exerts its effects by blocking the CysLT1 receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with calcium, activates Protein Kinase C (PKC), contributing to further downstream signaling and cellular responses. This compound competitively binds to the CysLT1 receptor, preventing this signaling cascade.

Iralukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R Activates This compound This compound This compound->CysLT1R Blocks Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Binding_Assay_Workflow prep 1. Membrane Preparation (Human Lung Parenchyma) incubation 2. Incubation - Membranes - [3H]-LTD4 (Radioligand) - this compound (Competitor) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation quantification 4. Quantification (Scintillation Counting) separation->quantification analysis 5. Data Analysis (IC50 and Ki determination) quantification->analysis LCMS_Workflow sample_prep 1. Plasma Sample Preparation (e.g., Protein Precipitation or Solid Phase Extraction) lc_separation 2. Liquid Chromatography (Separation of this compound from matrix components) sample_prep->lc_separation ms_detection 3. Mass Spectrometry (Ionization and Detection) lc_separation->ms_detection quantification 4. Quantification (Comparison to a standard curve) ms_detection->quantification

References

Iralukast's Interplay with Leukotriene Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Iralukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. We will explore its mechanism of action within the intricate leukotriene signaling pathway, a critical mediator in inflammatory and allergic conditions such as asthma. This document will detail the biosynthesis of leukotrienes, the function of their receptors, and the downstream signaling cascades they initiate. Furthermore, we will present a comprehensive summary of the quantitative pharmacological data for this compound and related compounds, alongside detailed experimental protocols for key assays used in their evaluation. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's role as a therapeutic agent.

Introduction: The Leukotriene Signaling Pathway

Leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme.[1][2] They are key players in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis.[3][4][5] The leukotriene family is broadly divided into two classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.

CysLTs exert their potent pro-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors. Activation of these receptors, particularly CysLT1, on airway smooth muscle cells and inflammatory cells like eosinophils and mast cells, leads to a cascade of events including bronchoconstriction, increased vascular permeability, edema, and mucus hypersecretion. Given their central role in asthma pathogenesis, the CysLT receptors have become a prime target for therapeutic intervention.

This compound: A Cysteinyl Leukotriene Receptor Antagonist

This compound (also known as CGP 45715A) is a small molecule drug developed by Novartis as a selective and potent antagonist of the CysLT1 receptor. By competitively binding to the CysLT1 receptor, this compound blocks the binding of endogenous CysLTs, thereby inhibiting their downstream pro-inflammatory and bronchoconstrictive effects. While primarily targeting the CysLT1 receptor, some evidence suggests that this compound may also possess some antagonistic activity at the CysLT2 receptor. This compound has undergone phase II clinical trials for the treatment of asthma, although its current development status is pending.

Quantitative Pharmacological Data

The potency and selectivity of this compound and other leukotriene receptor antagonists have been quantified through various in vitro assays. The following tables summarize key pharmacological parameters.

Table 1: Binding Affinity of Leukotriene Receptor Antagonists at the CysLT1 Receptor

CompoundpKiKi (nM)RadioligandTissue SourceReference(s)
This compound 7.816.6[3H]-LTD4Human Lung Parenchyma
Pranlukast--[3H]-LTD4Human Lung Parenchyma
Zafirlukast--[3H]-LTD4Human Lung Parenchyma
Montelukast--[3H]-LTD4Human Lung Parenchyma

Note: A direct Ki value for Pranlukast, Zafirlukast, and Montelukast from the same comparative study as this compound was not available in the provided search results. The rank order of potency from one study was zafirlukast = montelukast > pranlukast.

Table 2: Functional Antagonist Potency of Leukotriene Receptor Antagonists

CompoundpA2AgonistIn Vitro ModelReference(s)
This compound 7.77LTD4Isolated Human Bronchi
Montelukast9.0LTD4Isolated Human Small Bronchi
Zafirlukast-LTD4--
Pranlukast-LTD4--

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

Leukotriene Biosynthesis

The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. The 5-LO enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into either LTB4 by LTA4 hydrolase or into LTC4 by LTC4 synthase. LTC4 is then sequentially converted to LTD4 and LTE4 by extracellular enzymes.

Leukotriene Biosynthesis Pathway AA Arachidonic Acid PLA2 Phospholipase A2 AA->PLA2 LTA4 Leukotriene A4 (LTA4) AA->LTA4 Membrane Membrane Phospholipids Membrane->AA FIVE_LO 5-Lipoxygenase (5-LO) & FLAP LTA4->FIVE_LO LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H LTA4 Hydrolase LTB4->LTA4H LTC4S LTC4 Synthase LTC4->LTC4S LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Enzymes1 γ-glutamyl transferase LTD4->Enzymes1 Enzymes2 Dipeptidase LTE4->Enzymes2

Caption: Biosynthesis pathway of leukotrienes from arachidonic acid.

CysLT1 Receptor Signaling and the Role of this compound

The CysLT1 receptor is a Gq protein-coupled receptor. Upon binding of an agonist like LTD4, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction (bronchoconstriction). This compound, by competitively blocking the CysLT1 receptor, prevents this signaling cascade from being initiated by cysteinyl leukotrienes.

CysLT1 Receptor Signaling and this compound Action cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC LTD4 LTD4 LTD4->CysLT1 Binds & Activates This compound This compound This compound->CysLT1 Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Cellular Responses (e.g., Bronchoconstriction) Ca2_cyto->Response Mediates PKC->Response Phosphorylates Substrates

Caption: CysLT1 receptor signaling cascade and the inhibitory action of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the CysLT1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CysLT1 receptor in human lung parenchyma membranes.

Materials:

  • Human lung parenchyma tissue

  • Radioligand: [3H]-LTD4

  • Test compound: this compound

  • Non-specific binding control: High concentration of unlabeled LTD4

  • Homogenization buffer: 0.25 M sucrose in a buffered medium

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen human lung parenchyma tissue in ice-cold homogenization buffer. b. Perform differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove debris, followed by a high-speed spin to pellet the membranes. c. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. d. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:

    • Total binding: Membrane preparation, [3H]-LTD4 (at a concentration near its Kd), and assay buffer.
    • Non-specific binding: Membrane preparation, [3H]-LTD4, and a high concentration of unlabeled LTD4.
    • Competition: Membrane preparation, [3H]-LTD4, and varying concentrations of this compound. b. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). c. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. d. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-LTD4 binding) by non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Prep_Membrane Prepare Human Lung Parenchyma Membranes Start->Prep_Membrane Setup_Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition (this compound) Prep_Membrane->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for CysLT1 Receptor Antagonism in Isolated Human Bronchus

This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound by measuring its ability to inhibit LTD4-induced contraction of isolated human bronchial tissue.

Objective: To determine the pA2 value of this compound against LTD4-induced bronchoconstriction.

Materials:

  • Human bronchial tissue obtained from surgical resections

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Agonist: LTD4

  • Antagonist: this compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: a. Dissect human bronchial rings or strips from the lung tissue. b. Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. c. Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Functional Assay: a. Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response. b. Wash the tissues to return to baseline tension. c. Incubate a set of tissues with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes). d. Obtain a second cumulative concentration-response curve for LTD4 in the presence of this compound. e. Repeat steps c and d with at least two other concentrations of this compound.

  • Data Analysis (Schild Analysis): a. For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of LTD4 in the presence of this compound to the EC50 of LTD4 in the absence of this compound). b. Plot log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound. c. Perform linear regression on the Schild plot. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Functional Assay and Schild Analysis Workflow Start Start Prep_Tissue Prepare & Mount Isolated Human Bronchus Start->Prep_Tissue Equilibrate Equilibrate Tissue in Organ Bath Prep_Tissue->Equilibrate Control_CRC Generate Control LTD4 Concentration-Response Curve (CRC) Equilibrate->Control_CRC Wash Wash Tissue Control_CRC->Wash Incubate_Antagonist Incubate with a Fixed Concentration of this compound Wash->Incubate_Antagonist Antagonist_CRC Generate LTD4 CRC in Presence of this compound Incubate_Antagonist->Antagonist_CRC Repeat Repeat with Different This compound Concentrations Antagonist_CRC->Repeat Repeat->Wash Yes Schild_Analysis Schild Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 Repeat->Schild_Analysis No End End Schild_Analysis->End

Caption: Workflow for a functional antagonism assay and Schild analysis.

Conclusion

This compound is a well-characterized CysLT1 receptor antagonist that effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes in preclinical models. Its high affinity and functional potency at the CysLT1 receptor underscore its potential as a therapeutic agent for asthma and other inflammatory airway diseases. The detailed understanding of its mechanism of action within the leukotriene signaling pathway, as elucidated by the quantitative data and experimental methodologies presented in this guide, provides a solid foundation for further research and development in this area. While the clinical development of this compound is currently pending, the principles of its interaction with the leukotriene signaling pathway remain a valuable case study for researchers and drug development professionals in the field of respiratory and inflammatory diseases.

References

Iralukast's Impact on Eosinophil and Mast Cell Activation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iralukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), with evidence suggesting additional antagonistic activity at the CysLT2 receptor.[1] As a member of the leukotriene receptor antagonist (LTRA) class of drugs, this compound's mechanism of action is centered on blocking the pro-inflammatory effects of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators released by various immune cells, including mast cells and eosinophils.[2][3][4][5] While specific public data on this compound's direct quantitative effects on eosinophil and mast cell activation is limited due to its status as an investigational drug, its pharmacological class provides a strong basis for understanding its expected impact. This technical guide synthesizes the available information on this compound and extrapolates from well-documented studies of other CysLT1R antagonists, such as Montelukast and Pranlukast, to provide a comprehensive overview of its anticipated effects on eosinophil and mast cell biology.

Introduction: The Role of Cysteinyl Leukotrienes in Allergic Inflammation

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are critical mediators in the pathophysiology of allergic and inflammatory conditions, most notably asthma and allergic rhinitis. They are synthesized from arachidonic acid by inflammatory cells, including mast cells, eosinophils, basophils, and macrophages. Upon release, CysLTs bind to their cognate G protein-coupled receptors, primarily CysLT1R and CysLT2R, on target cells. This interaction triggers a cascade of intracellular signaling events leading to:

  • Bronchoconstriction: Contraction of airway smooth muscle.

  • Increased Vascular Permeability: Leading to tissue edema.

  • Mucus Hypersecretion: Contributing to airway obstruction.

  • Recruitment and Activation of Inflammatory Cells: Particularly eosinophils.

Eosinophils and mast cells are central players in allergic inflammation. Mast cell activation, often initiated by allergen cross-linking of IgE on the cell surface, leads to the immediate release of pre-formed mediators (e.g., histamine, tryptase) and the de novo synthesis of lipid mediators, including CysLTs. Eosinophils, recruited to the site of inflammation, are also a significant source of CysLTs and express CysLT receptors, creating a positive feedback loop that perpetuates the inflammatory response.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CysLT1 receptor. By binding to this receptor, it prevents the binding of endogenous CysLTs, thereby inhibiting their downstream effects. There is also evidence to suggest that this compound, along with other CysLT1R antagonists like zafirlukast and pranlukast, exhibits antagonistic activity at the CysLT2 receptor. This dual antagonism could potentially offer a broader inhibition of CysLT-mediated pathways.

The primary consequence of this receptor blockade is the attenuation of the inflammatory cascade driven by CysLTs. This includes a reduction in smooth muscle contraction, vascular permeability, and mucus production. Crucially for this discussion, it also directly impacts the activation and function of eosinophils and mast cells.

Effects on Eosinophil Activation

Based on the known class effects of CysLT1R antagonists, this compound is expected to modulate several key aspects of eosinophil activation:

  • Chemotaxis and Recruitment: CysLTs, particularly LTD4, are potent chemoattractants for eosinophils. By blocking the CysLT1R, this compound is anticipated to inhibit the migration of eosinophils to inflammatory sites in the airways and other tissues. Studies with other LTRAs have demonstrated a reduction in eosinophil counts in peripheral blood and sputum.

  • Adhesion: LTD4 can increase the expression of adhesion molecules, such as Mac-1, on eosinophils, facilitating their attachment to the vascular endothelium. This compound would likely counteract this effect.

  • Survival: CysLTs can promote eosinophil survival by inhibiting apoptosis. Blockade of CysLT receptors has been shown to reverse this effect and increase the rate of eosinophil apoptosis.

  • Degranulation and Mediator Release: While direct inhibition of degranulation by LTRAs is less established, by reducing overall eosinophil activation and recruitment, a downstream decrease in the release of cytotoxic granule proteins and other inflammatory mediators is expected.

Quantitative Data on the Effects of CysLT1R Antagonists on Eosinophils

The following table summarizes quantitative data from studies on Pranlukast and Montelukast, which are expected to be indicative of the effects of this compound.

ParameterDrugModel/Study PopulationKey FindingsReference
Sputum Eosinophil Count Pranlukast15 subjects with mild asthmaDecreased from 5.3% to 0.7% of total cells after 2 weeks of treatment.
Allergen-Induced Sputum Eosinophilia Pranlukast15 subjects with mild asthmaReduced eosinophil count at 7 and 24 hours post-allergen challenge compared to placebo.
Bone Marrow Eosinophil Progenitors Pranlukast15 subjects with mild asthmaAttenuated the allergen-induced increase in eosinophil/basophil colony-forming units.
Peripheral Blood Eosinophil Count MontelukastPatient with eosinophilic gastroenteritis76% reduction in mean peripheral blood eosinophil count after 5 months of treatment.
Nasal Mucosa Inflammatory Cells Pranlukast12 patients with perennial allergic rhinitisSignificant decrease in the percentage of secreted eosinophil cationic protein (EG2)-positive cells.

Effects on Mast Cell Activation

Mast cells are a primary source of CysLTs following allergen stimulation. The effects of this compound on mast cell activation are likely to be both direct and indirect:

  • Inhibition of Autocrine/Paracrine Signaling: Mast cells themselves express CysLT receptors. CysLTs released from mast cells can act in an autocrine or paracrine manner to amplify the inflammatory response. By blocking these receptors, this compound can dampen this amplification loop.

  • Reduction of Mast Cell Degranulation: Some studies suggest that LTRAs can inhibit mast cell degranulation. For instance, Montelukast has been shown to decrease the number of degranulated mast cells in the dermis of rats subjected to stress.

  • Modulation of Mediator Release: By attenuating the overall inflammatory environment, this compound may indirectly reduce the stimuli that lead to mast cell activation and subsequent mediator release.

Quantitative Data on the Effects of CysLT1R Antagonists on Mast Cells
ParameterDrugModel/Study PopulationKey FindingsReference
Dermal Mast Cell Degranulation MontelukastWistar albino rats with water avoidance stressSignificantly decreased the number of both granulated and degranulated mast cells compared to the stress group.
Airway Mast Cell Activation in CVA Montelukast36 patients with cough variant asthmaThe proportion of activated (CD63-positive) mast cells in the bronchial mucosa was significantly higher in patients who responded to montelukast treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cysteinyl Leukotriene Action and this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT1R CysLT1 Receptor G_Protein Gq/11 Protein CysLT1R->G_Protein Activates This compound This compound This compound->CysLT1R Blocks CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLTs->CysLT1R Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces Cellular_Response Cellular Response (Chemotaxis, Degranulation, Gene Expression) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: CysLT Signaling and this compound Inhibition.

Experimental Workflow for Assessing this compound's Effect on Eosinophil Chemotaxis

start Start isolate_eos Isolate Eosinophils from Peripheral Blood start->isolate_eos prepare_cells Prepare Eosinophil Suspensions isolate_eos->prepare_cells setup_chemotaxis Set up Boyden Chamber Assay add_chemoattractant Add Chemoattractant (LTD4) to Lower Chamber setup_chemotaxis->add_chemoattractant add_cells Add Treated Eosinophils to Upper Chamber treat_cells Incubate Eosinophils with: - Vehicle (Control) - this compound (Various Conc.) prepare_cells->treat_cells treat_cells->add_cells incubate Incubate at 37°C add_cells->incubate quantify Quantify Migrated Eosinophils (Microscopy or Flow Cytometry) incubate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Caption: Eosinophil Chemotaxis Assay Workflow.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are representative methodologies used to study the effects of CysLT1R antagonists on eosinophil and mast cell function.

Protocol 1: Eosinophil Chemotaxis Assay (Boyden Chamber)
  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.

  • Chemotaxis Setup: A Boyden chamber with a polycarbonate filter (typically 5-8 µm pore size) is used. The lower chamber is filled with a medium containing a chemoattractant, such as LTD4 (10⁻⁸ to 10⁻⁶ M), or a control medium.

  • Cell Treatment: Isolated eosinophils are pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

  • Migration: The treated eosinophils are placed in the upper chamber and allowed to migrate through the filter towards the chemoattractant for 1-3 hours at 37°C.

  • Quantification: The filter is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the filter is counted under a microscope in several high-power fields. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.

  • Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated relative to the vehicle control, and the IC50 value is determined.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
  • Cell Culture: A mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells are cultured under appropriate conditions. For IgE-dependent activation, cells are sensitized with IgE overnight.

  • Cell Treatment: The cells are washed and then pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes.

  • Stimulation: Mast cell degranulation is induced by adding a stimulant, such as an antigen (for IgE-sensitized cells), calcium ionophore (e.g., A23187), or compound 48/80.

  • Mediator Release Measurement: After a specific incubation period (e.g., 30 minutes), the cell supernatant is collected. The release of the granular enzyme β-hexosaminidase is measured colorimetrically by incubating the supernatant with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells). The inhibitory effect of this compound is then determined.

Conclusion

This compound, as a cysteinyl leukotriene receptor antagonist, is poised to exert significant inhibitory effects on eosinophil and mast cell activation. By blocking the CysLT1 receptor (and potentially the CysLT2 receptor), this compound can disrupt the pro-inflammatory signaling cascade mediated by cysteinyl leukotrienes. This is expected to translate into reduced eosinophil recruitment, survival, and activity, as well as attenuated mast cell degranulation and mediator release. While specific clinical and preclinical data for this compound remain limited in the public domain, the well-established pharmacology of its drug class provides a strong framework for understanding its potential therapeutic benefits in eosinophil- and mast cell-driven diseases. Further research and clinical trials will be necessary to fully elucidate the precise quantitative effects and clinical efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols: Iralukast CysLT1 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast is a potent and selective antagonist of the Cysteinyl Leukotriene 1 (CysLT1) receptor.[1] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases by binding to CysLT receptors.[2] The CysLT1 receptor, a G-protein coupled receptor (GPCR), mediates bronchoconstriction and inflammatory responses upon activation.[3][4] Therefore, antagonists like this compound are valuable tools in studying CysLT1 receptor function and are of significant interest in drug development for respiratory and inflammatory disorders.

This document provides a detailed protocol for a CysLT1 receptor binding assay using this compound as the test compound. The assay is designed to determine the binding affinity of this compound and other potential antagonists to the CysLT1 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the CysLT1 receptor.

CompoundParameterValueReceptor SourceRadioligandReference
This compoundpKi7.8Not specifiedNot specified[1]
This compoundKi16.6 nM (±36% CV)Not specified[³H]-LTD₄

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Leukotriene D4 (LTD₄), primarily activates the Gq alpha subunit of its coupled G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in cellular responses such as smooth muscle contraction and inflammation.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates This compound This compound This compound->CysLT1R Binds & Blocks Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CysLT1 Receptor Signaling Pathway.

Experimental Protocol: this compound CysLT1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human CysLT1 receptor. The assay utilizes membranes prepared from a cell line recombinantly expressing the human CysLT1 receptor and [³H]-Leukotriene D₄ ([³H]-LTD₄) as the radioligand.

Materials and Reagents:

  • Membrane Preparation: Crude membrane preparations from a stable recombinant cell line expressing high levels of the human CysLT1 receptor (e.g., from Chemicon/Millipore, HTS061M).

  • Radioligand: [³H]-LTD₄ (e.g., from PerkinElmer, NET-101).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known CysLT1 receptor antagonist (e.g., 1 µM LTD₄ or Montelukast).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, 10 mM L-Cysteine.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well non-binding plates.

  • 96-well filter plates (e.g., Millipore MAHF C1H) pre-coated with 0.33% polyethyleneimine (PEI).

  • Plate shaker.

  • Filtration manifold.

  • Scintillation counter.

Experimental Workflow Diagram:

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Radioligand, this compound dilutions) start->prepare_reagents add_membranes Add CysLT1 Receptor Membranes to Plate prepare_reagents->add_membranes add_compounds Add this compound (or vehicle) and Non-specific Control add_membranes->add_compounds add_radioligand Add [³H]-LTD₄ add_compounds->add_radioligand incubate Incubate at Room Temperature (e.g., 60-120 minutes) add_radioligand->incubate filter Rapid Filtration through PEI-coated Filter Plates incubate->filter wash Wash Filters with Ice-cold Wash Buffer filter->wash dry Dry Filter Plates wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Measure Radioactivity (Scintillation Counter) add_scintillant->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound (Test Compound) Assay Competitive Binding Assay This compound->Assay Radioligand [³H]-LTD₄ (Radioligand) Radioligand->Assay Receptor CysLT1 Receptor Membranes Receptor->Assay IC50 IC₅₀ Value Assay->IC50 Directly Measured Ki Ki Value (Binding Affinity) IC50->Ki Calculated using Cheng-Prusoff Equation

References

Application Note: Quantitative Determination of Iralukast in Human Plasma by HPLC-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific HPLC-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Iralukast in human plasma. This compound, a potent peptido-leukotriene antagonist, requires a highly sensitive assay for pharmacokinetic studies, especially at low dosages.[1][2] This method addresses challenges such as light sensitivity, instability under acidic conditions, and the need for a very low limit of quantitation.[1] The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust methodology for clinical and research applications.

Introduction

This compound is an anti-asthmatic agent that acts as a leukotriene antagonist.[1] To support clinical trials and pharmacokinetic studies, a reliable bioanalytical method with a low lower limit of quantitation (LLOQ) is essential.[1] This document provides a detailed protocol for the determination of this compound in human plasma using a microbore HPLC system coupled with a tandem mass spectrometer. The method was optimized for negative ion mode detection to achieve the required sensitivity.

Experimental Protocols

1. Sample Preparation

Given the challenges of potential column obstruction and matrix effects, a meticulous sample preparation procedure is critical.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) working solution

    • Reagents for liquid-liquid extraction (e.g., methyl tert-butyl ether, ethyl acetate)

    • Reconstitution solution (compatible with mobile phase)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Protocol:

    • Thaw frozen human plasma samples at room temperature, protected from light.

    • Pipette a precise volume of plasma (e.g., 500 µL) into a clean microcentrifuge tube.

    • Add a small volume of the internal standard working solution.

    • Vortex mix for 30 seconds.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent.

    • Vortex mix vigorously for 5 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in a specific volume of the reconstitution solution.

    • Vortex mix to ensure complete dissolution.

    • Transfer the final solution to an autosampler vial for injection into the HPLC system.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a microbore column (e.g., 50 mm x 1.0 mm i.d.)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Microbore HPLC column (50 mm x 1.0 mm i.d.)

    • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the microbore column dimensions.

    • Injection Volume: A small volume suitable for microbore HPLC.

    • Column Temperature: Controlled to ensure reproducibility.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion experiments.

    • Source Parameters: Optimization of parameters such as ion spray voltage, source temperature, and gas flows is required to maximize signal intensity.

Method Validation Summary

The method was validated to demonstrate its reliability for the intended application.

Validation ParameterResult
Lower Limit of Quantitation (LLOQ)10 pg/mL
Linearity RangeTo be determined (e.g., 10 - 5000 pg/mL)
Precision (Intra- and Inter-day)To be determined (typically <15% RSD)
Accuracy (Intra- and Inter-day)To be determined (typically within 85-115%)
RecoveryTo be determined
Matrix EffectTo be determined
StabilityThis compound is noted to be light-sensitive and unstable at room temperature under acidic conditions. Samples should be handled accordingly.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc Microbore HPLC Separation reconstitution->hplc msms Tandem MS Detection (Negative ESI, MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

The described HPLC-MS/MS method provides a highly sensitive and robust approach for the quantification of this compound in human plasma. The protocol, which includes critical steps for sample handling and preparation to address the compound's instability, is suitable for supporting pharmacokinetic studies in a clinical research setting. The use of microbore HPLC and negative ion mode mass spectrometry are key to achieving the required low limit of quantitation.

References

Application Notes and Protocols for In Vitro Functional Assays of Iralukast Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. Cysteinyl leukotrienes (LTD4, LTC4, and LTE4) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They mediate their effects by binding to CysLT receptors, which are G protein-coupled receptors (GPCRs). The CysLT1 receptor is primarily responsible for the pathological responses in asthma, including bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.

This compound competitively antagonizes the binding of LTD4 to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways that lead to inflammatory responses.[1] These application notes provide detailed protocols for a panel of in vitro functional assays designed to characterize the activity of this compound and other CysLT1 receptor antagonists.

Data Presentation: In Vitro Activity of this compound and Other CysLT1 Antagonists

The following tables summarize the quantitative data for the in vitro functional activity of this compound and other representative CysLT1 antagonists.

Table 1: Receptor Binding Affinity of this compound for the CysLT1 Receptor

CompoundRadioligandTissue/Cell SourceKᵢ (nM)Reference
This compound[³H]-LTD₄Human Lung Parenchyma16.6[1]

Note: Kᵢ represents the inhibitory constant, a measure of the binding affinity of a ligand to a receptor.

Table 2: Functional Antagonism of this compound in Bronchial Smooth Muscle

CompoundAgonistTissue SourcepA₂ ValueReference
This compoundLTD₄Human Bronchial Strips7.77[1]

Note: The pA₂ value is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates a more potent antagonist.

Table 3: Potency of CysLT1 Antagonists in Calcium Mobilization Assays

CompoundAgonistCell LineIC₅₀ (nM)Reference
MontelukastLTD₄HEK293 cells expressing CysLT1~1-10Representative data
PranlukastLTD₄CHO cells expressing CysLT1~5-20Representative data
This compoundLTD₄CysLT1-expressing cellsData not available-

Table 4: Inhibition of Eosinophil Chemotaxis by CysLT1 Antagonists

CompoundChemoattractantCell SourceIC₅₀ (nM)Reference
MontelukastLTD₄Human Eosinophils~10-100Representative data
This compoundLTD₄Human EosinophilsData not available-

Note: IC₅₀ represents the half-maximal inhibitory concentration for the inhibition of eosinophil migration. The data for Montelukast is a representative value from the literature.

Table 5: Effect of CysLT1 Antagonists on Eosinophil Survival

CompoundSurvival FactorCell SourceEffective ConcentrationReference
MontelukastEpithelial Cell-Conditioned MediaHuman Peripheral Blood Eosinophils10⁻⁵ M to 10⁻⁷ M[2]
This compoundLTD₄-stimulatedHuman EosinophilsData not available-

Note: The effective concentration represents the range at which a significant inhibitory effect on eosinophil survival was observed.

Table 6: Inhibition of Cytokine Release by CysLT1 Antagonists

CompoundStimulantCell SourceInhibited CytokinesReference
MontelukastFBSNasal Mucosa Epithelial CellsGM-CSF, IL-6, IL-8[2]
PranlukastAllergen ChallengeHuman Nasal MucosaIL-4, IL-5, RANTES, IL-1β, TNF-α, IL-8
This compoundLTD₄Human EosinophilsData not available-

Note: This table indicates the cytokines that have been shown to be inhibited by CysLT1 antagonists in different in vitro models.

Signaling Pathways and Experimental Workflows

CysLT1 Receptor Signaling Pathway

Cysteinyl leukotrienes, primarily LTD4, bind to the CysLT1 receptor, a Gq-coupled GPCR. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction, increased vascular permeability, and eosinophil recruitment. This compound acts by blocking the initial binding of LTD4 to the CysLT1 receptor, thereby inhibiting this entire downstream cascade.

CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds This compound This compound This compound->CysLT1 Blocks Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Response Cellular Responses (Contraction, Inflammation) Ca2->Response PKC->Response

CysLT1 Receptor Signaling Pathway
Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps in assessing the antagonistic activity of this compound on LTD4-induced calcium mobilization in CysLT1-expressing cells.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed CysLT1-expressing cells in a 96-well plate dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->dye_loading add_this compound Add varying concentrations of this compound dye_loading->add_this compound incubate Incubate for a defined period add_this compound->incubate add_ltd4 Add a fixed concentration of LTD4 incubate->add_ltd4 measure_fluorescence Measure fluorescence intensity (kinetic read) add_ltd4->measure_fluorescence calculate_inhibition Calculate percent inhibition of calcium response measure_fluorescence->calculate_inhibition determine_ic50 Determine the IC₅₀ value calculate_inhibition->determine_ic50

Calcium Mobilization Assay Workflow

Experimental Protocols

CysLT1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CysLT1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma).

  • [³H]-LTD₄ (radioligand).

  • This compound (test compound).

  • Unlabeled LTD₄ (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Protocol:

  • Membrane Preparation: Homogenize CysLT1-expressing tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, [³H]-LTD₄, and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]-LTD₄, and a high concentration of unlabeled LTD₄.

    • Competitive Binding: Membrane preparation, [³H]-LTD₄, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the antagonistic effect of this compound on LTD₄-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor.

  • Cell culture medium.

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • LTD₄ (agonist).

  • This compound (test compound).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Protocol:

  • Cell Plating: Seed the CysLT1-expressing cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of LTD₄ in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

    • After establishing a stable baseline, inject the LTD₄ solution into each well.

    • Continue to record the fluorescence for a few minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the LTD₄ response for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Bronchoconstriction Assay

Objective: To assess the ability of this compound to inhibit LTD₄-induced contraction of isolated human bronchial smooth muscle.

Materials:

  • Human bronchial tissue obtained from surgical resections.

  • Krebs-Henseleit buffer.

  • LTD₄ (agonist).

  • This compound (test compound).

  • Organ baths with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Tissue Preparation: Dissect human bronchial rings or strips and mount them in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined period (e.g., 30 minutes).

  • Agonist Challenge: Generate a cumulative concentration-response curve to LTD₄ by adding increasing concentrations of the agonist to the organ baths. Record the contractile force after each addition.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by a standard contractile agent (e.g., KCl).

    • Construct concentration-response curves for LTD₄ in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA₂ value for this compound, which quantifies its antagonist potency.

Eosinophil Chemotaxis Assay

Objective: To evaluate the effect of this compound on LTD₄-induced migration of human eosinophils.

Materials:

  • Human eosinophils isolated from peripheral blood of healthy or allergic donors.

  • RPMI 1640 medium with 0.1% BSA.

  • LTD₄ (chemoattractant).

  • This compound (test compound).

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (e.g., 5 µm pore size).

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Protocol:

  • Eosinophil Isolation: Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection with magnetic beads.

  • Assay Setup:

    • Place the chemotaxis chamber on a 24-well plate.

    • In the lower wells, add assay medium (negative control), a known chemoattractant (positive control), or LTD₄.

    • In the upper chamber (insert), add a suspension of eosinophils that have been pre-incubated with either vehicle or varying concentrations of this compound.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.

  • Cell Migration Analysis:

    • After incubation, remove the inserts.

    • Stain the migrated cells on the underside of the filter.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Determine the percentage of inhibition of LTD₄-induced chemotaxis for each concentration of this compound.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.

Eosinophil Survival Assay

Objective: To determine the effect of this compound on the survival of human eosinophils in the presence of pro-survival stimuli.

Materials:

  • Human eosinophils isolated from peripheral blood.

  • RPMI 1640 medium with 10% FBS.

  • Pro-survival stimulus (e.g., IL-5, GM-CSF, or conditioned medium from epithelial cells).

  • This compound (test compound).

  • 96-well culture plates.

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide) or Trypan blue exclusion assay.

  • Flow cytometer or microscope.

Protocol:

  • Eosinophil Culture: Culture isolated eosinophils in a 96-well plate in the presence of a pro-survival stimulus.

  • Treatment: Add varying concentrations of this compound or vehicle to the eosinophil cultures.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment:

    • Annexin V/PI Staining: Stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.

    • Trypan Blue Exclusion: Mix an aliquot of the cell suspension with Trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of viable eosinophils for each treatment condition.

    • Determine the effect of this compound on eosinophil survival compared to the control group.

Cytokine Release Assay

Objective: To measure the inhibitory effect of this compound on LTD₄-induced release of pro-inflammatory cytokines from human eosinophils.

Materials:

  • Human eosinophils.

  • Cell culture medium.

  • LTD₄ (stimulant).

  • This compound (test compound).

  • 24-well culture plates.

  • ELISA or multiplex immunoassay kits for the cytokines of interest (e.g., IL-4, IL-5, IL-8, GM-CSF, RANTES).

  • Plate reader.

Protocol:

  • Cell Stimulation:

    • Plate isolated eosinophils in a 24-well plate.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with an optimal concentration of LTD₄.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.

  • Cytokine Measurement:

    • Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of LTD₄-induced cytokine release for each concentration of this compound.

    • Calculate the IC₅₀ value for the inhibition of each cytokine.

References

Application Notes & Protocols for In Vivo Studies of Iralukast in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators derived from arachidonic acid.[2] They are released from various cells, such as mast cells and eosinophils, and play a crucial role in asthma pathophysiology by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils.[2][3]

Iralukast is a cysteinyl leukotriene receptor antagonist. Like other drugs in its class, such as montelukast and zafirlukast, it is designed to selectively bind to and block the CysLT1 receptor.[4] By inhibiting the binding of CysLTs to their receptor, this compound is expected to attenuate the downstream inflammatory cascade, making it a promising therapeutic candidate for asthma.

These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of allergic asthma.

Mechanism of Action: CysLT₁ Receptor Antagonism

In response to an allergen, immune cells release cysteinyl leukotrienes. These mediators bind to the CysLT₁ receptor on airway smooth muscle and inflammatory cells, triggering bronchoconstriction and an inflammatory response. This compound competitively blocks this interaction, thereby preventing the pathological effects.

cluster_membrane Cell Membrane CysLT1 CysLT₁ Receptor Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Inflammation Inflammation & Eosinophil Recruitment CysLT1->Inflammation Mucus Mucus Hypersecretion CysLT1->Mucus Edema Airway Edema CysLT1->Edema Allergen Allergen Exposure ArachidonicAcid Arachidonic Acid Allergen->ArachidonicAcid Activates 5-LO Pathway CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) ArachidonicAcid->CysLTs CysLTs->CysLT1 Binds to This compound This compound This compound->CysLT1 Blocks

Caption: CysLT Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

The following protocols describe the induction of allergic asthma in rodents, which are widely used due to their well-characterized immune responses and the availability of research tools. The most common allergens used are Ovalbumin (OVA) and House Dust Mite (HDM).

Protocol 1: Ovalbumin (OVA)-Induced Acute Allergic Asthma in Mice

This model is effective for studying airway inflammation and hyperresponsiveness and is suitable for initial efficacy screening. BALB/c mice are often preferred due to their strong Th2-biased immune responses.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph for AHR measurement

Experimental Workflow:

cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_endpoint Endpoint Analysis S1 Day 0: Sensitize mice via i.p. injection (e.g., 20 µg OVA + 2 mg Alum in PBS) S2 Day 14: Boost sensitization with a second i.p. injection of OVA/Alum T1 Days 21-23: Administer this compound or Vehicle (e.g., oral gavage) 1 hour prior to challenge S2->T1 Wait 7 days C1 Days 21-23: Challenge mice with aerosolized 1% OVA in PBS for 30 minutes T1->C1 Wait 1 hour E1 Day 24 (24h post-final challenge): 1. Measure Airway Hyperresponsiveness (AHR) 2. Collect Blood (for IgE) 3. Perform Bronchoalveolar Lavage (BAL) 4. Harvest Lungs for Histology C1->E1 Wait 24 hours

Caption: Experimental Workflow for OVA-Induced Acute Asthma Model.

Detailed Steps:

  • Sensitization: On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS. A control group receives PBS only.

  • Drug Administration: From Day 21 to Day 23, administer this compound (dose to be determined by pilot studies, e.g., 1-30 mg/kg) or vehicle control via oral gavage one hour before the OVA challenge.

  • Airway Challenge: On Days 21, 22, and 23, place the mice in a nebulizer chamber and expose them to an aerosol of 1% OVA in PBS for 30 minutes. The control group is challenged with PBS.

  • Endpoint Measurement: 24 to 48 hours after the final challenge, perform endpoint analyses.

Protocol 2: House Dust Mite (HDM)-Induced Chronic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen, and the protocol induces features of airway remodeling.

Materials:

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • House Dust Mite (HDM) extract

  • This compound and vehicle

  • Intranasal or intratracheal delivery equipment

Detailed Steps:

  • Sensitization and Challenge: Administer HDM extract (e.g., 25 µg in 50 µL PBS) intranasally to mice for 5 consecutive days, followed by 2 days of rest. This cycle is repeated for 3 to 7 weeks to establish a chronic phenotype.

  • Drug Administration: this compound or vehicle is administered daily (e.g., via oral gavage) throughout the challenge period, typically starting from the second or third week of HDM exposure.

  • Endpoint Measurement: 24 to 48 hours after the final HDM challenge, assess endpoints including AHR, BALF cytology, and lung histology with a focus on markers of airway remodeling (e.g., collagen deposition, smooth muscle mass).

Key Efficacy Endpoints

Successful evaluation of this compound relies on a comprehensive set of endpoints that capture its effects on the key pathophysiological features of asthma.

Asthma Asthma Pathophysiology AHR Airway Hyperresponsiveness (AHR) Asthma->AHR Inflammation Airway Inflammation Asthma->Inflammation Remodeling Airway Remodeling (Chronic Models) Asthma->Remodeling AHR_measure Methacholine Challenge (Plethysmography) AHR->AHR_measure Inflammation_measure BALF Cell Counts (Eosinophils, Neutrophils) Lung Histology (H&E) Cytokines (IL-4, IL-5, IL-13) Inflammation->Inflammation_measure Remodeling_measure Collagen Staining (Trichrome) Mucus Staining (PAS) Smooth Muscle Mass Remodeling->Remodeling_measure

Caption: Key Pathophysiological Components and Their Measurement.

  • Airway Hyperresponsiveness (AHR): AHR is a hallmark of asthma and is measured by exposing animals to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and recording the changes in lung function using a plethysmograph.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to quantify the inflammatory state of the lungs. Total and differential cell counts are performed to measure the influx of key inflammatory cells, particularly eosinophils.

  • Lung Histopathology: Lungs are harvested, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) reveals peribronchial and perivascular inflammation. Periodic acid-Schiff (PAS) staining is used to assess goblet cell hyperplasia and mucus production. Masson's trichrome stain can be used in chronic models to evaluate subepithelial fibrosis and collagen deposition.

  • Cytokine & IgE Levels: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates, and allergen-specific IgE in serum, are measured by ELISA to assess the immunological response.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. The following are examples based on expected outcomes for a CysLT₁ antagonist.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment Group Penh at 0 mg/mL Methacholine (Baseline) Penh at 25 mg/mL Methacholine Penh at 50 mg/mL Methacholine
Naive (No OVA) 0.8 ± 0.1 1.2 ± 0.2 1.8 ± 0.3
OVA + Vehicle 0.9 ± 0.1 3.5 ± 0.4* 5.8 ± 0.6*
OVA + this compound (10 mg/kg) 0.8 ± 0.2 2.1 ± 0.3# 3.2 ± 0.5#
OVA + this compound (30 mg/kg) 0.9 ± 0.1 1.5 ± 0.2# 2.4 ± 0.4#

*Data are presented as Mean ± SEM. Penh = Enhanced Pause. p<0.05 vs. Naive; #p<0.05 vs. OVA + Vehicle.

Table 2: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Treatment Group Total Cells (x10⁵) Eosinophils (x10⁴) Neutrophils (x10⁴) Macrophages (x10⁴)
Naive (No OVA) 1.2 ± 0.2 0.1 ± 0.05 0.2 ± 0.1 11.5 ± 1.2
OVA + Vehicle 8.5 ± 0.9* 4.2 ± 0.5* 1.5 ± 0.3* 25.1 ± 2.5*
OVA + this compound (10 mg/kg) 4.1 ± 0.5# 1.8 ± 0.3# 0.8 ± 0.2# 18.5 ± 1.9#
OVA + this compound (30 mg/kg) 2.5 ± 0.4# 0.9 ± 0.2# 0.5 ± 0.1# 15.2 ± 1.5#

*Data are presented as Mean ± SEM. p<0.05 vs. Naive; #p<0.05 vs. OVA + Vehicle.

Table 3: Representative Pharmacokinetic Parameters of a Leukotriene Antagonist in Rodents

Species Dose (mg/kg, oral) Tmax (hr) Cmax (ng/mL) AUC (ng·hr/mL) Half-life (t½) (hr)
Rat 10 2.5 1500 9500 4.5
Mouse 10 1.5 1200 6800 3.8

Note: These are representative values to guide study design. The actual pharmacokinetics of this compound must be determined experimentally. Factors like food can influence absorption and should be controlled.

References

Application Notes and Protocols for Testing Iralukast Efficacy Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are powerful inflammatory lipid mediators implicated in the pathophysiology of asthma and allergic rhinitis. They induce a range of effects including bronchoconstriction, mucus hypersecretion, increased microvascular permeability, and eosinophil recruitment. This compound exerts its therapeutic effects by competitively binding to the CysLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by LTD4. These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy of this compound.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. The following human cell lines are recommended for studying the efficacy of this compound:

  • BEAS-2B (Human Bronchial Epithelial Cells): This immortalized cell line retains characteristics of normal human bronchial epithelium and expresses the CysLT1 receptor. BEAS-2B cells are a valuable model for investigating the effects of CysLTs on airway inflammation and remodeling.

  • Human Airway Smooth Muscle Cells (HASMC): Primary or immortalized HASMCs are essential for studying the direct effects of CysLTs on bronchoconstriction. These cells express CysLT1 receptors and contract in response to LTD4 stimulation.

  • Human Mast Cells (hMCs) or LAD2 cell line: Mast cells are a primary source of CysLTs and also express CysLT1 receptors. They are a relevant model for studying the autocrine and paracrine effects of CysLTs and their inhibition by antagonists like this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize key quantitative data for this compound's in vitro efficacy.

ParameterCell/Tissue ModelAgonistValueReference
Binding Affinity (Ki) Human Lung Parenchyma Membranes[3H]-LTD416.6 nM
Functional Antagonism (pA2) Human Isolated Bronchial StripsLTD47.77
AssayCell LineAgonistThis compound ConcentrationExpected Outcome
Calcium Mobilization BEAS-2B or HASMCLTD4 (100 nM)1 nM - 10 µMDose-dependent inhibition of LTD4-induced intracellular calcium increase.
Cytokine Release (IL-4, IL-5, IL-13) BEAS-2BLTD4 (100 nM)1 nM - 10 µMDose-dependent reduction in the secretion of pro-inflammatory cytokines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CysLT1 receptor signaling pathway and a general experimental workflow for testing this compound's efficacy.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CysLT1R CysLT1 Receptor This compound->CysLT1R Antagonizes LTD4 LTD4 LTD4->CysLT1R Activates Gq Gq protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (Bronchoconstriction, Inflammation) PKC->Cellular_Response Leads to

Caption: CysLT1 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (BEAS-2B or HASMC) start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding treatment Pre-incubate with this compound (various concentrations) seeding->treatment stimulation Stimulate with LTD4 treatment->stimulation assay Perform Assay (Calcium Mobilization or Cytokine ELISA) stimulation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Cell Culture and Maintenance

a. BEAS-2B Cell Culture Protocol

  • Media: BEGM (Bronchial Epithelial Cell Growth Medium) supplemented with the BEGM SingleQuots kit. Alternatively, DMEM supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin can be used.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.

b. Human Airway Smooth Muscle Cell (HASMC) Culture Protocol

  • Media: SmGM-2 (Smooth Muscle Growth Medium-2) supplemented with the SmGM-2 SingleQuots kit.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Follow the same procedure as for BEAS-2B cells, ensuring gentle handling to maintain cell viability.

CysLT1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the CysLT1 receptor.

  • Materials:

    • BEAS-2B or HASMC cell membrane preparations

    • [3H]-LTD4 (Radioligand)

    • This compound (unlabeled competitor)

    • Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)

    • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-LTD4 (at a concentration near its Kd), 50 µL of this compound dilution or vehicle, and 100 µL of cell membrane preparation (5-10 µg of protein).

    • Incubate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.

  • Materials:

    • BEAS-2B or HASMC cells

    • Fluo-4 AM (calcium indicator dye)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • LTD4

    • This compound

    • Fluorescence plate reader with an injection module

  • Protocol:

    • Seed BEAS-2B or HASMC cells into a black-walled, clear-bottom 96-well plate and culture overnight.

    • Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO and then dilute in HBSS containing 0.02% Pluronic F-127 to a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

    • Wash the cells twice with HBSS.

    • Add 100 µL of HBSS to each well.

    • Prepare serial dilutions of this compound in HBSS and add to the appropriate wells. Incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence at Ex/Em = 490/525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of LTD4 (to a final concentration of ~100 nM) into the wells and continue to record the fluorescence for 2-3 minutes.

    • Analyze the data by calculating the change in fluorescence intensity over baseline. Determine the IC50 of this compound for the inhibition of the LTD4-induced calcium response.

Cytokine Release Assay (ELISA)

This assay assesses the ability of this compound to inhibit LTD4-induced secretion of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.

  • Materials:

    • BEAS-2B cells

    • LTD4

    • This compound

    • Commercially available ELISA kits for human IL-4, IL-5, and IL-13

    • Spectrophotometric plate reader

  • Protocol:

    • Seed BEAS-2B cells in a 24-well plate and culture until they reach 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with LTD4 (100 nM) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for IL-4, IL-5, and IL-13 according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Quantify the cytokine concentrations by comparison to a standard curve.

    • Determine the dose-dependent inhibitory effect of this compound on LTD4-induced cytokine release.

Application Notes and Protocols for Iralukast in Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iralukast (also known as CGP 45715A) is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] Cysteinyl leukotrienes (CysLTs), including leukotriene C4 (LTC4), LTD4, and LTE4, are powerful inflammatory lipid mediators derived from arachidonic acid.[2] They play a crucial role in the pathophysiology of respiratory diseases such as asthma by inducing bronchoconstriction, promoting eosinophilic inflammation, increasing microvascular permeability, and stimulating mucus hypersecretion.[2][3] By competitively blocking the CysLT1 receptor, this compound and other drugs in its class inhibit the downstream signaling pathways responsible for these pathological effects, making them valuable tools for both research and potential therapeutic applications.

These application notes provide detailed protocols and data for the use of this compound in in vitro and in vivo models of respiratory disease, facilitating further investigation into the role of the CysLT pathway and the therapeutic potential of its antagonists.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the in vitro binding affinity and functional antagonist potency of this compound against the CysLT1 receptor.

ParameterValueSpecies/TissueAssay TypeReference
Ki 16.6 nM (± 36% CV)Human Lung ParenchymaRadioligand Binding ([³H]-LTD4)
pKi 7.8Not SpecifiedNot Specified
pA2 7.77 (± 4.3% CV)Human BronchiFunctional Antagonism (LTD4-induced contraction)

CV: Coefficient of Variation

Signaling Pathway

This compound exerts its effects by blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades that lead to the hallmark features of asthma and other allergic respiratory conditions.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq_protein Gq Protein Activation CysLT1R->Gq_protein LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds & Activates This compound This compound This compound->CysLT1R Binds & Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Responses Pathophysiological Responses: - Bronchoconstriction - Inflammation - Mucus Secretion - Eosinophil Recruitment Ca_release->Cellular_Responses PKC->Cellular_Responses

Caption: this compound blocks LTD4 binding to the CysLT1 receptor, inhibiting downstream signaling.

Experimental Protocols

Protocol 1: CysLT1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CysLT1 receptor using [³H]-LTD4 as the radioligand.

Workflow:

Binding_Assay_Workflow prep Prepare Human Lung Parenchyma Membranes incubation Incubate Membranes with [³H]-LTD4 and varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Workflow for the CysLT1 receptor radioligand binding assay.

Materials:

  • Human lung parenchyma membranes

  • [³H]-LTD4 (specific activity ~40-60 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 5 mM CaCl₂, and 10 mM cysteine

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Membrane Preparation: Homogenize human lung parenchyma tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-LTD4 (final concentration ~0.5-1.0 nM), and 100 µL of membrane suspension (20-50 µg protein).

    • Non-specific Binding: 50 µL of a high concentration of unlabeled LTD4 (e.g., 1 µM), 50 µL of [³H]-LTD4, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LTD4, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes. A 15-minute pre-incubation of membranes with this compound may increase its apparent potency due to its slow binding kinetics.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a beta-scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-LTD4 binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Human Bronchial Strip Contraction Assay

This protocol details the methodology to assess the functional antagonist activity of this compound on LTD4-induced contraction of human bronchial tissue.

Workflow:

Contraction_Assay_Workflow prep Dissect Human Bronchial Rings mount Mount Rings in Organ Bath under Tension prep->mount equilibrate Equilibrate and Establish Baseline mount->equilibrate preincubate Pre-incubate with this compound or Vehicle equilibrate->preincubate challenge Cumulative Addition of LTD4 preincubate->challenge record Record Isometric Tension Changes challenge->record analysis Data Analysis (pA2 determination) record->analysis

Caption: Workflow for the isolated human bronchial strip contraction assay.

Materials:

  • Human bronchial tissue obtained from lung resections

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • LTD4

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Dissect human bronchial rings (2-4 mm in width) from macroscopically normal lung tissue and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Mounting and Equilibration: Mount the rings between two stainless steel hooks, one fixed and the other connected to an isometric force transducer. Apply an optimal resting tension (e.g., 1.0-1.5 g) and allow the tissues to equilibrate for at least 60-90 minutes, with frequent washing.

  • Viability Check: Contract the tissues with a standard agonist (e.g., KCl or carbachol) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Antagonist Incubation: Incubate the bronchial rings with either vehicle or different concentrations of this compound for a set period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Add LTD4 to the organ baths in a cumulative manner (e.g., 10⁻¹⁰ to 10⁻⁶ M), allowing the contractile response to stabilize at each concentration before adding the next.

  • Data Recording and Analysis:

    • Record the isometric tension continuously.

    • Express the contractile responses as a percentage of the maximum contraction induced by a reference agonist.

    • Construct concentration-response curves for LTD4 in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.

Protocol 3: In Vivo Ovalbumin-Sensitized Guinea Pig Model of Asthma

This protocol describes a common animal model to evaluate the efficacy of this compound in an allergic asthma setting.

Workflow:

Animal_Model_Workflow sensitization Sensitize Guinea Pigs with Ovalbumin (OVA) treatment Administer this compound or Vehicle sensitization->treatment challenge Challenge with Aerosolized OVA treatment->challenge measurement Measure Airway Responses (e.g., Bronchoconstriction, AHR) challenge->measurement bal Collect Bronchoalveolar Lavage (BAL) Fluid measurement->bal analysis Analyze BAL Fluid (Cell Counts, Cytokines) and Lung Tissue (Histology) bal->analysis

Caption: Workflow for an in vivo ovalbumin-sensitized guinea pig asthma model.

Materials:

  • Male Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Vehicle for drug administration

  • Aerosol delivery system

  • Equipment for measuring respiratory mechanics (e.g., whole-body plethysmography or forced oscillation technique)

Procedure:

  • Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide on days 0 and 7.

  • Drug Administration: Administer this compound or vehicle via a clinically relevant route (e.g., oral gavage or inhalation) at a predetermined time before the allergen challenge. Dosing regimens for similar CysLT antagonists like montelukast in guinea pig models are typically in the range of 1-10 mg/kg.

  • Allergen Challenge: On a subsequent day (e.g., day 21), expose the conscious, restrained animals to an aerosol of OVA for a defined period (e.g., 5 minutes).

  • Measurement of Airway Responses:

    • Bronchoconstriction: Measure changes in airway resistance and dynamic compliance immediately following the allergen challenge to assess the early asthmatic response.

    • Airway Hyperresponsiveness (AHR): At a later time point (e.g., 24 hours post-challenge), assess AHR by measuring the bronchoconstrictor response to increasing concentrations of an inhaled agonist like methacholine.

  • Bronchoalveolar Lavage (BAL): At the end of the experiment, euthanize the animals and perform a BAL to collect airway inflammatory cells.

  • Analysis:

    • BAL Fluid: Perform total and differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils. Measure cytokine and chemokine levels (e.g., IL-4, IL-5, eotaxin) by ELISA.

    • Lung Histology: Fix, section, and stain lung tissue (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.

Expected Outcomes and Applications

  • In Vitro Assays: These assays are crucial for determining the potency and mechanism of action of this compound at the CysLT1 receptor. The data can be used for structure-activity relationship (SAR) studies and to compare the potency of this compound with other CysLT antagonists.

  • In Vivo Models: Animal models of asthma allow for the evaluation of this compound's efficacy in a more complex biological system. Key outcomes to assess include the inhibition of:

    • Bronchoconstriction: this compound is expected to attenuate the early asthmatic response to allergen challenge.

    • Airway Hyperresponsiveness: Treatment with this compound should reduce the exaggerated bronchoconstrictor response to non-specific stimuli.

    • Airway Inflammation: this compound is anticipated to reduce the influx of eosinophils and other inflammatory cells into the airways. While direct data for this compound is limited, other CysLT1 antagonists like pranlukast have been shown to significantly reduce eosinophil counts in both sputum and bone marrow in asthmatic subjects.

    • Mucus Hypersecretion: By blocking CysLT1 receptors, this compound is expected to reduce goblet cell hyperplasia and mucus production. Studies with other CysLT antagonists have demonstrated a reduction in goblet cell numbers.

Safety and Toxicology

Conclusion

This compound is a valuable research tool for investigating the role of the cysteinyl leukotriene pathway in respiratory diseases. The protocols outlined in these application notes provide a framework for characterizing its in vitro and in vivo pharmacological properties. Further research using these and other models will help to fully elucidate the therapeutic potential of this compound and other CysLT1 receptor antagonists in the management of asthma and other inflammatory airway diseases.

References

Application Notes and Protocols: Investigating the Effect of Cysteinyl Leukotriene Receptor Antagonists on Eosinophilic Esophagitis

Author: BenchChem Technical Support Team. Date: November 2025

Investigational Drug: Iralukast (and its class analogue, Montelukast) Target Indication: Eosinophilic Esophagitis (EoE)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct clinical trial data for this compound in the treatment of eosinophilic esophagitis (EoE) is not publicly available. This compound is a cysteinyl leukotriene receptor (CysLT1) antagonist that was under development for asthma[1][2]. This document leverages available data from clinical studies of Montelukast , a widely studied CysLT1 receptor antagonist, as a surrogate to provide a framework for investigating the potential effects of this compound on EoE. The protocols and data presented are based on studies of Montelukast and should be adapted and validated for this compound.

Introduction

Eosinophilic esophagitis (EoE) is a chronic, allergic inflammatory condition of the esophagus characterized by the accumulation of eosinophils in the esophageal epithelium[3]. This infiltration leads to symptoms such as dysphagia, food impaction, and chest pain[3]. The pathophysiology of EoE is believed to involve a Th2-type inflammatory response, with cysteinyl leukotrienes (CysLTs) being key mediators in eosinophil recruitment and activation[4].

This compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. By blocking the CysLT1 receptor, this compound has the potential to inhibit the inflammatory cascade that drives the symptoms and pathology of EoE. This document provides detailed application notes and protocols for the preclinical and clinical investigation of this compound's effect on EoE, using data from Montelukast studies as a reference.

Proposed Mechanism of Action of this compound in Eosinophilic Esophagitis

This compound, as a CysLT1 receptor antagonist, is hypothesized to mitigate eosinophilic inflammation in the esophagus through the following mechanisms:

  • Inhibition of Eosinophil Chemotaxis: Cysteinyl leukotrienes are potent chemoattractants for eosinophils. By blocking the CysLT1 receptor on eosinophils, this compound may reduce their migration into the esophageal tissue.

  • Reduction of Tissue Edema and Smooth Muscle Contraction: CysLTs contribute to increased vascular permeability and smooth muscle contraction in the airway, and similar effects are plausible in the esophagus. This compound may therefore help to alleviate esophageal tissue swelling and dysmotility.

  • Modulation of the Allergic Inflammatory Cascade: By antagonizing a key mediator in the allergic response, this compound could dampen the overall Th2 inflammatory environment in the esophagus.

cluster_0 Allergen Exposure cluster_1 Immune Cell Activation cluster_2 Mediator Release cluster_3 Receptor Binding & Downstream Effects cluster_4 Therapeutic Intervention Food/Aeroallergen Food/Aeroallergen Mast_Cells Mast Cells Food/Aeroallergen->Mast_Cells Triggers CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Mast_Cells->CysLTs Releases Eosinophils_A Eosinophils Eosinophils_A->CysLTs Releases CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Inflammation Eosinophilic Inflammation CysLT1R->Inflammation Promotes Symptoms EoE Symptoms (Dysphagia, etc.) Inflammation->Symptoms Causes This compound This compound This compound->CysLT1R Blocks

Caption: Proposed mechanism of action of this compound in eosinophilic esophagitis.

Data Presentation: Summary of Montelukast Clinical Trials in EoE

The following tables summarize quantitative data from key clinical trials of Montelukast in patients with eosinophilic esophagitis. This data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Symptomatic Response to Montelukast in EoE Patients
Study (First Author, Year)Number of PatientsTreatment GroupDurationPrimary Symptom OutcomeSymptomatic Improvement Rate
Attwood et al., 20038MontelukastMedian 14 monthsSubjective improvement in dysphagia87.5% (7/8) complete or moderate improvement
Lucendo et al., 201111Montelukast (after steroid induction)3 monthsRecurrence of dysphagiaNot effective in maintaining remission
Mayo Clinic, NCT0051131660 (planned)Montelukast vs. Placebo (after steroid induction)6 monthsPrevention of dysphagiaStudy to evaluate clinical effectiveness
Table 2: Histological Response to Montelukast in EoE Patients
Study (First Author, Year)Number of PatientsTreatment GroupDurationBaseline Peak Eosinophil Count (eos/hpf)Post-treatment Peak Eosinophil Count (eos/hpf)
Attwood et al., 20038MontelukastMedian 14 months>20No significant change
Lucendo et al., 201111Montelukast (after steroid induction)3 monthsSignificantly reduced with steroidsIncreased to near baseline levels

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on eosinophilic esophagitis.

Preclinical Evaluation
In Vitro: Eosinophil Chemotaxis Assay

Objective: To determine the inhibitory effect of this compound on eosinophil migration in response to cysteinyl leukotrienes.

Materials:

  • This compound

  • Human peripheral blood eosinophils (isolated from healthy or atopic donors)

  • Leukotriene D4 (LTD4)

  • Chemotaxis chambers (e.g., Boyden chambers)

  • Polycarbonate membranes (5 µm pore size)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

Protocol:

  • Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation method.

  • Resuspend purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare various concentrations of this compound in assay buffer.

  • Pre-incubate eosinophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add LTD4 (chemoattractant) to the lower wells of the chemotaxis chamber at a pre-determined optimal concentration.

  • Add the pre-incubated eosinophil suspension to the upper wells of the chamber, separated by the polycarbonate membrane.

  • Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, remove the membrane, fix, and stain it.

  • Count the number of eosinophils that have migrated to the lower side of the membrane using light microscopy.

  • Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Clinical Trial Protocol
Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study

Objective: To evaluate the efficacy and safety of this compound in adult and adolescent patients with active eosinophilic esophagitis.

Study Design:

  • Participants: Patients aged 12 years and older with a confirmed diagnosis of EoE (≥15 eosinophils per high-power field [eos/hpf] on esophageal biopsy) and symptoms of dysphagia.

  • Intervention:

    • Arm 1: this compound (dose to be determined from Phase I studies) orally once daily.

    • Arm 2: Placebo orally once daily.

  • Duration: 12 weeks of treatment.

Inclusion Criteria:

  • Male or female, 12 years of age or older.

  • Documented diagnosis of EoE based on clinical symptoms and esophageal histology (≥15 eos/hpf).

  • Active symptoms of dysphagia.

Exclusion Criteria:

  • Use of systemic or topical corticosteroids within 4 weeks of baseline.

  • Use of other investigational drugs for EoE.

  • History of other esophageal disorders that could cause dysphagia.

  • Pregnancy or breastfeeding.

Assessments:

  • Baseline:

    • Dysphagia Symptom Questionnaire (DSQ)

    • Upper endoscopy with esophageal biopsies (at least 6)

    • Blood sample for baseline eosinophil count and inflammatory markers.

  • Weeks 4, 8, and 12:

    • DSQ

    • Adverse event monitoring

  • Week 12 (End of Treatment):

    • Upper endoscopy with esophageal biopsies

    • Blood sample for eosinophil count and inflammatory markers.

Endpoints:

  • Primary Endpoint: Change from baseline in peak esophageal eosinophil count at week 12.

  • Secondary Endpoints:

    • Change from baseline in DSQ score at week 12.

    • Proportion of patients with a peak esophageal eosinophil count <15 eos/hpf at week 12.

    • Change in endoscopic features of EoE.

    • Safety and tolerability of this compound.

cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & End of Study Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (DSQ, Endoscopy, Biopsy) Screening->Baseline Randomization Randomization Baseline->Randomization Iralukast_Arm This compound (Oral, Once Daily) Randomization->Iralukast_Arm Placebo_Arm Placebo (Oral, Once Daily) Randomization->Placebo_Arm Follow_Up Follow-up Visits (Weeks 4, 8) Iralukast_Arm->Follow_Up Placebo_Arm->Follow_Up End_of_Treatment End of Treatment (Week 12) (DSQ, Endoscopy, Biopsy) Follow_Up->End_of_Treatment Analysis Data Analysis End_of_Treatment->Analysis

Caption: Workflow for a Phase IIa clinical trial of this compound in eosinophilic esophagitis.

Conclusion

While direct evidence for this compound in eosinophilic esophagitis is currently lacking, its mechanism of action as a CysLT1 receptor antagonist provides a strong rationale for its investigation. The data from studies on Montelukast suggest that this class of drugs may offer symptomatic relief, although its effect on esophageal eosinophilia is less clear. The protocols outlined in this document provide a comprehensive framework for the preclinical and clinical evaluation of this compound as a potential therapeutic agent for eosinophilic esophagitis. Further research is warranted to determine the efficacy and safety of this compound in this patient population.

References

Advanced Delivery Systems for Iralukast in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and preclinical evaluation of advanced delivery systems for Iralukast, a potent cysteinyl leukotriene (CysLT) receptor antagonist. While specific preclinical data on formulated this compound is limited in publicly available literature, this document leverages data from studies on other CysLT receptor antagonists, such as Montelukast, to provide representative protocols and data. This information serves as a valuable resource for researchers developing novel formulations to enhance the therapeutic efficacy of this compound in preclinical models of asthma and other inflammatory diseases.

Introduction to this compound and the Need for Advanced Delivery Systems

This compound is a small molecule drug that acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[1] By blocking the CysLT1 receptor, this compound can mitigate these effects.[1] Research has also indicated that this compound may possess antagonistic activity at the CysLT2 receptor, suggesting a broader mechanism of action.[1]

Conventional oral or inhaled delivery of this compound may face challenges such as poor solubility, rapid metabolism, and low bioavailability at the target site in the lungs. Advanced delivery systems, such as nanoparticles and liposomes, offer promising solutions to overcome these limitations. These carriers can:

  • Enhance Solubility and Stability: Encapsulating hydrophobic drugs like this compound can improve their dispersion in aqueous environments and protect them from degradation.

  • Improve Bioavailability: Nanocarriers can facilitate drug absorption across biological membranes and protect the drug from first-pass metabolism.

  • Enable Targeted Delivery: Functionalizing the surface of nanoparticles can direct them to specific cell types in the lungs, such as inflamed epithelial cells or immune cells, thereby increasing local drug concentration and reducing systemic side effects.

  • Provide Sustained Release: Formulations can be designed to release the drug over an extended period, reducing the frequency of administration and improving patient compliance.

This document will focus on two primary types of delivery systems: polymeric nanoparticles for oral delivery and lipid-based nanocarriers for pulmonary delivery.

Signaling Pathway of this compound

This compound primarily targets the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to this receptor activates downstream signaling cascades that lead to the pathological features of asthma. This compound, as an antagonist, blocks this interaction.

This compound Signaling Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CysLTs Cysteinyl Leukotrienes CysLTs->CysLT1 Binds This compound This compound This compound->CysLT1 Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Pathophysiological Responses (Bronchoconstriction, Inflammation, Mucus Secretion) Ca_release->Response PKC->Response Pulmonary Delivery Workflow Formulation This compound-SLN Formulation & Characterization Aerosolization Aerosol Characterization (e.g., Andersen Cascade Impactor) Formulation->Aerosolization InVivo In Vivo Animal Studies (Asthma Model) Aerosolization->InVivo PK Pharmacokinetic Analysis (Lung & Plasma) InVivo->PK PD Pharmacodynamic Analysis (AHR, Inflammation) InVivo->PD Tox Toxicology Assessment (Histopathology) InVivo->Tox

References

Troubleshooting & Optimization

Technical Support Center: Iralukast Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the equilibrium solubility of Iralukast?

A1: The gold standard for determining equilibrium solubility is the shake-flask method.[1][2] This involves adding an excess of this compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached, typically within 24 to 48 hours.[2] After reaching equilibrium, the suspension is filtered to remove the undissolved solid, and the concentration of this compound in the filtrate is quantified, usually by a validated HPLC method.

Q2: What factors can influence the solubility of this compound?

A2: Several factors can significantly impact the solubility of a compound like this compound:

  • pH of the solvent: For ionizable compounds, solubility can be highly pH-dependent.

  • Temperature: Solubility is generally temperature-dependent. It's crucial to maintain a constant and recorded temperature during experiments.[1][3]

  • Polymorphism: Different crystalline forms (polymorphs) of a drug can exhibit different solubilities.

  • Purity of the compound: Impurities can affect the measured solubility.

  • Composition of the solvent: The presence of co-solvents, buffers, or excipients can alter the solubility.

Q3: How should I assess the stability of this compound in different solvents and conditions?

A3: Stability testing involves subjecting a solution or solid form of this compound to various environmental conditions over time to monitor for degradation. Key conditions to evaluate include:

  • Temperature: Both elevated temperatures (accelerated stability testing) and long-term storage temperatures should be assessed.

  • pH: The stability of this compound should be evaluated across a range of pH values to identify the pH of maximum stability.

  • Light (Photostability): Exposure to UV and visible light can cause degradation. Photostability testing is a crucial part of stability assessment.

  • Oxidative and Hydrolytic Stability: The potential for degradation in the presence of oxygen and water should be investigated.

Degradation products are typically monitored using a stability-indicating HPLC method that can separate the parent compound from any degradants.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible solubility results.

  • Question: Why am I getting different solubility values for this compound in the same solvent and at the same temperature?

  • Answer:

    • Equilibrium Not Reached: Ensure that you are allowing sufficient time for the solution to reach equilibrium. For some compounds, this may take longer than 24 hours. You can verify this by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

    • Temperature Fluctuations: Small changes in temperature can significantly affect solubility. Use a calibrated and temperature-controlled shaker or incubator.

    • Inadequate Solid Phase: Always ensure that an excess of the solid compound is present throughout the experiment to maintain saturation.

    • Filtration Issues: The filter used to separate the undissolved solid may be adsorbing the compound. Perform a filter validation study to check for this. Also, ensure the filter is not shedding any extractables that could interfere with the analysis.

    • pH Shifts: If using a buffered solution, verify the pH before and after the experiment to ensure it has remained constant.

Issue 2: Precipitation of this compound during the experiment or upon storage.

  • Question: My this compound solution appears clear initially but then forms a precipitate. What could be the cause?

  • Answer:

    • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if the temperature is decreased after dissolution at a higher temperature. Ensure the entire process is conducted at the target temperature.

    • Change in pH: For pH-dependent solubility, a small shift in the pH of the medium (e.g., due to CO2 absorption from the air) can cause a compound to precipitate. Use well-buffered solutions.

    • Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the compound beyond its solubility limit. Keep containers tightly sealed.

    • Degradation: The precipitate could be a less soluble degradation product. Analyze the precipitate to identify its composition.

Issue 3: Appearance of new peaks in the HPLC chromatogram during stability studies.

  • Question: I am seeing new peaks in my HPLC analysis of this compound stability samples. How do I proceed?

  • Answer:

    • Identify the Degradants: The new peaks likely represent degradation products. The goal of a stability-indicating method is to separate these from the parent peak.

    • Forced Degradation Studies: To help identify the nature of the degradants, you can perform forced degradation studies by exposing this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light). This can help in elucidating the degradation pathways.

    • Mass Spectrometry: Use LC-MS to obtain the mass of the degradation products, which can provide clues about their structure.

    • Evaluate Analytical Method: Ensure that the new peaks are not artifacts from the analytical method itself (e.g., from the mobile phase, sample matrix, or instrument).

Data Presentation

Table 1: Example of this compound Solubility in Various Solvents
SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.1Shake-Flask
Phosphate Buffer (pH 6.5)250.2Shake-Flask
0.1 N HCl25< 0.1Shake-Flask
0.1 N NaOH255.2Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 100Visual
Ethanol2515.8Shake-Flask
Methanol2521.5Shake-Flask

Note: These are hypothetical values for illustrative purposes.

Table 2: Example of this compound Stability in Aqueous Solution (pH 7.4) at 40°C
Time (Days)% this compound RemainingMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
010000
798.50.80.2
1496.21.90.5
3092.14.11.1

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
  • Preparation: Prepare a series of vials with the desired solvents (e.g., water, buffers of different pH, organic solvents).

  • Addition of Compound: Add an excess amount of this compound to each vial. The presence of undissolved solid should be visible.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Discard the initial portion of the filtrate to avoid any adsorption effects.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Accelerated Stability Study in Solution
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent system at a known concentration.

  • Sample Aliquoting: Aliquot the solution into multiple vials made of an inert material (e.g., amber glass) to protect from light if necessary.

  • Storage: Place the vials in a temperature-controlled stability chamber at an elevated temperature (e.g., 40°C). Store control samples at a reference temperature (e.g., 5°C).

  • Time Points: At specified time points (e.g., 0, 7, 14, and 30 days), remove a vial from the chamber.

  • Analysis: Analyze the sample using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

  • Data Evaluation: Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Mandatory Visualization

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Data Analysis & Reporting prep_sol Prepare Solvents (Buffers, Organic) add_this compound Add Excess this compound prep_sol->add_this compound shake Equilibrate (e.g., 24-48h at 25°C) add_this compound->shake separate Phase Separation (Centrifuge/Filter) shake->separate quantify_sol Quantify Concentration (HPLC) separate->quantify_sol analyze_sol Determine Solubility (mg/mL) quantify_sol->analyze_sol prep_stab Prepare this compound Solution stress Apply Stress Conditions (Temp, pH, Light) prep_stab->stress sample Sample at Time Points (0, 7, 14, 30 days) stress->sample quantify_stab Quantify Parent & Degradants (Stability-Indicating HPLC) sample->quantify_stab analyze_stab Determine Degradation Rate & Identify Degradants quantify_stab->analyze_stab report Technical Report analyze_sol->report analyze_stab->report end End report->end start Start start->prep_sol start->prep_stab

Caption: Workflow for determining the solubility and stability of this compound.

References

Technical Support Center: Optimizing Iralukast Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iralukast, a potent cysteinyl leukotriene receptor antagonist. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo experiments by providing troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that contribute to the pathophysiology of asthma and other inflammatory conditions by causing bronchoconstriction, increased vascular permeability, and mucus secretion.[2] By blocking the CysLT1 receptor, this compound inhibits these effects.

Q2: What is the recommended in vivo dosage of this compound?

A2: As of the latest literature review, specific in vivo dosages for this compound in various animal models have not been extensively published. Researchers should perform dose-finding studies to determine the optimal dosage for their specific animal model and disease indication. As a starting point, researchers can review published dosages for other CysLT1 antagonists, such as Montelukast, but should be aware that direct extrapolation is not recommended due to potential differences in potency and pharmacokinetic profiles. For example, a study in a mouse model of acute asthma used Montelukast at a dose of 25 mg/kg intravenously.[3]

Q3: How should I prepare this compound for oral administration (gavage)?

A3: Due to its likely poor water solubility, a common method for preparing poorly soluble compounds for oral gavage is to first dissolve this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted with a vehicle suitable for animal administration, such as a solution of 0.5% carboxymethylcellulose (CMC) in water or saline. It is crucial to keep the final concentration of DMSO low (ideally below 1%) to avoid solvent toxicity. Vigorous vortexing or sonication may be necessary to ensure a uniform suspension.

Q4: How can I formulate this compound for intravenous (IV) injection?

A4: For intravenous administration, it is critical to ensure the compound is fully dissolved to prevent embolism. A common approach is to dissolve this compound in a biocompatible solvent system. This may involve initially dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like cyclodextrin or Tween 80. The final DMSO concentration should be minimized. All intravenous formulations must be sterile-filtered (e.g., using a 0.22 µm filter) before injection.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during preparation or administration.

Possible Cause & Solution:

  • Poor Aqueous Solubility: this compound, like many small molecule inhibitors, likely has low solubility in aqueous solutions.[4][5]

    • Solution 1: Use of Co-solvents: Prepare a stock solution in 100% DMSO. For the working solution, dilute the DMSO stock into your aqueous vehicle (e.g., PBS, saline) containing a co-solvent like Tween 80 (e.g., 0.5-5%) or PEG400. This can help maintain the compound in solution.

    • Solution 2: pH Adjustment: The solubility of a compound can be pH-dependent. If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. This should be done cautiously, considering the physiological compatibility of the final formulation.

    • Solution 3: Formulation as a Suspension: For oral administration, if a true solution cannot be achieved, a uniform suspension can be prepared. Use a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) to ensure the compound remains evenly dispersed. Ensure the suspension is well-mixed immediately before each administration.

Issue 2: Inconsistent or lack of efficacy in in vivo experiments.

Possible Cause & Solution:

  • Suboptimal Dosage: The dose administered may be too low to achieve a therapeutic concentration at the target site.

    • Solution: Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective dose for your specific experimental model. Monitor both a pharmacodynamic marker (e.g., inhibition of a specific inflammatory response) and the therapeutic outcome.

  • Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route (e.g., oral gavage).

    • Solution: Pharmacokinetic (PK) Study: If possible, conduct a preliminary PK study to measure the concentration of this compound in the plasma over time after administration. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile and help in optimizing the dosing regimen.

  • Compound Instability: this compound may be degrading in the formulation or after administration.

    • Solution: Stability Testing: Assess the stability of your this compound formulation under the storage and experimental conditions. An experimental protocol for assessing stability is provided below.

Data Presentation

Due to the lack of published specific quantitative data for this compound, the following tables are provided as templates for researchers to systematically record their experimental findings during dosage optimization.

Table 1: this compound Solubility Testing

Solvent/VehicleConcentration Tested (mg/mL)Visual Observation (Clear Solution/Suspension/Precipitate)Notes
Water
PBS (pH 7.4)
0.9% Saline
DMSO
Ethanol
0.5% CMC in Water
5% Tween 80 in Saline
Add other vehicles as tested

Table 2: In Vivo Dose-Finding Study Template

Animal ModelRoute of AdministrationThis compound Dose (mg/kg)Observed Efficacy (e.g., % inhibition of inflammation)Adverse Effects Noted

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: Add a defined volume of the test solvent/vehicle (e.g., 100 µL) to a tube to achieve a high starting concentration.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not dissolve, sonication in a water bath for 5-10 minutes may be attempted.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Serial Dilution: If the compound dissolves, you can determine the approximate solubility by serially adding more solvent and observing for precipitation, or by starting with a lower concentration and gradually adding more compound. If it does not dissolve, add increasing volumes of the solvent until a clear solution is obtained to estimate the solubility.

  • Record Keeping: Record your observations in a table similar to Table 1.

Protocol 2: Formulation Stability Assessment
  • Formulation Preparation: Prepare the this compound formulation as intended for your in vivo experiment.

  • Storage Conditions: Aliquot the formulation into several tubes and store them under different conditions relevant to your experimental workflow (e.g., room temperature on the benchtop, 4°C, -20°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each storage condition.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability. Also, visually inspect for any precipitation or color change.

Mandatory Visualizations

G cluster_0 This compound Dosing Workflow start Start: Define Animal Model & Disease Indication solubility 1. Solubility Testing (See Protocol 1) start->solubility formulation 2. Formulation Development (e.g., Solution or Suspension) solubility->formulation stability 3. Stability Assessment (See Protocol 2) formulation->stability pilot_dose 4. Pilot Dose-Finding Study (Small groups, wide dose range) stability->pilot_dose definitive_dose 5. Definitive Efficacy Study (Optimized dose) pilot_dose->definitive_dose pk_pd 6. (Optional) PK/PD Study definitive_dose->pk_pd Inform further optimization end End: Optimized Dosing Protocol definitive_dose->end pk_pd->end

Caption: Experimental workflow for optimizing this compound dosage.

G cluster_pathway This compound Mechanism of Action Arachidonic_Acid Arachidonic Acid Leukotriene_A4 Leukotriene A4 (LTA4) Arachidonic_Acid->Leukotriene_A4 5-Lipoxygenase Leukotriene_C4 Leukotriene C4 (LTC4) Leukotriene_A4->Leukotriene_C4 LTC4 Synthase Leukotrienes Cysteinyl Leukotrienes (LTD4, LTE4) Leukotriene_C4->Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response Activates This compound This compound This compound->CysLT1_Receptor Antagonizes

Caption: Signaling pathway showing this compound's mechanism of action.

G cluster_troubleshooting Troubleshooting Logic: Precipitation Issue precipitate Precipitation Observed check_solubility Is compound soluble in initial solvent (e.g., 100% DMSO)? precipitate->check_solubility check_vehicle Is precipitation occurring after dilution in aqueous vehicle? check_solubility->check_vehicle Yes re_evaluate Re-evaluate solubility check_solubility->re_evaluate No use_cosolvent Action: Add co-solvent (e.g., Tween 80, PEG400) check_vehicle->use_cosolvent Yes adjust_ph Action: Adjust pH of vehicle check_vehicle->adjust_ph Yes make_suspension Action: Formulate as a suspension (e.g., with 0.5% CMC) check_vehicle->make_suspension Yes

Caption: Logical steps for troubleshooting this compound precipitation.

References

Technical Support Center: Troubleshooting Iralukast In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving Iralukast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators that contribute to the pathophysiology of asthma and allergic rhinitis by causing bronchoconstriction, mucus secretion, and airway edema.[2] this compound exerts its effects by competitively binding to the CysLT₁ receptor, thereby blocking the pro-inflammatory actions of cysteinyl leukotrienes.[1][3]

Q2: We are observing inconsistent IC₅₀/Kᵢ values for this compound in our binding assays. What could be the cause?

A2: A key pharmacological characteristic of this compound is its slow binding kinetics.[1] This means that it takes longer for the binding of this compound to its receptor to reach equilibrium. If the incubation time is too short, the assay will not have reached equilibrium, leading to an underestimation of its potency (higher IC₅₀/Kᵢ values). Studies have shown that a preincubation of at least 15 minutes can increase the apparent antagonist potency of this compound. Ensure that your incubation time is sufficient to allow for binding equilibrium.

Q3: Our functional assay results with this compound are variable from day to day. What are some potential sources of this variability?

A3: Variability in functional assays can stem from several factors:

  • Cell Health and Passage Number: The responsiveness of cells can change with passage number. High passage numbers can lead to alterations in morphology, growth rates, and protein expression, including the CysLT₁ receptor. It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Agonist Concentration: Ensure the concentration of the cysteinyl leukotriene agonist (e.g., LTD₄) used to stimulate the cells is consistent and at a concentration that elicits a submaximal response (e.g., EC₈₀) to allow for effective inhibition by this compound.

  • DMSO Concentration: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells and affect their signaling pathways. It is recommended to keep the final DMSO concentration in the assay low (typically below 0.5%) and consistent across all wells, including controls.

  • Inconsistent Incubation Times: Due to this compound's slow binding kinetics, inconsistent pre-incubation times with the antagonist before adding the agonist will lead to variable results.

Q4: We suspect this compound may be precipitating in our aqueous assay buffer. How can we address this?

A4: Poor solubility of test compounds is a common issue. To address potential precipitation of this compound:

  • Visually Inspect: Before adding to the cells, visually inspect the diluted this compound solution for any signs of precipitation.

  • Optimize Solvent Concentration: While keeping the final DMSO concentration low is important for cell health, ensure the initial stock concentration is appropriate to maintain solubility upon dilution into the aqueous buffer.

  • Include Serum (with caution): The presence of serum proteins like albumin can sometimes help to solubilize hydrophobic compounds. However, be aware that protein binding can also reduce the free concentration of this compound available to bind to its target, potentially affecting its apparent potency.

Q5: How can we investigate potential off-target effects of this compound in our cellular assays?

A5: Investigating off-target effects is a critical step in drug development. Here are some strategies:

  • Use a Structurally Unrelated Antagonist: Compare the effects of this compound to another CysLT₁ receptor antagonist with a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Dose-Response Correlation: The potency of this compound in your functional assay should correlate with its known binding affinity for the CysLT₁ receptor.

  • Use a Control Cell Line: If possible, use a cell line that does not express the CysLT₁ receptor. This compound should not elicit a response in these cells if its effects are on-target.

  • Computational Prediction: Various computational tools can predict potential off-target interactions based on the chemical structure of the compound.

Troubleshooting Guides

Radioligand Binding Assay Variability
Observed Problem Potential Cause Recommended Solution
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Inadequate washing during filtration.Increase the number and volume of washes with ice-cold buffer.
Hydrophobic interactions of the radioligand with filters or plates.Consider adding BSA (0.1-1%) to the assay buffer. Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can also help.
Low or no specific binding Degraded receptor preparation.Ensure proper storage of cell membranes at -80°C. Perform a protein quantification assay to confirm protein concentration.
Inactive radioligand.Check the expiration date of the radioligand and store it according to the manufacturer's instructions.
Insufficient incubation time for equilibrium.Determine the time to reach equilibrium by performing a time-course experiment. Remember to account for the slow binding kinetics of this compound.
Inconsistent Ki values for this compound Incubation time not optimized for slow binding kinetics.Pre-incubate this compound with the membranes for at least 15 minutes before adding the radioligand to allow for binding to reach equilibrium.
Inaccurate determination of radioligand Kd.Perform a saturation binding experiment to accurately determine the Kd of the radioligand under your specific assay conditions.
Ligand depletion.Ensure that less than 10% of the total added radioligand is bound. If necessary, reduce the amount of receptor protein in the assay.
Functional Assay (e.g., Calcium Mobilization) Variability
Observed Problem Potential Cause Recommended Solution
High background signal or spontaneous calcium flux Cells are unhealthy or over-confluent.Use cells at a consistent and optimal density. Ensure proper cell culture maintenance.
Assay buffer composition is not optimal.Use a Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium. Some protocols recommend adding a low concentration of BSA (e.g., 0.1%).
Low signal-to-noise ratio Low receptor expression.Use a cell line with robust and stable expression of the CysLT₁ receptor. Check for effects of cell passage number on expression.
Inefficient dye loading.Optimize the concentration of the calcium-sensitive dye and the loading time and temperature according to the manufacturer's protocol.
Agonist concentration is too low.Use an agonist concentration that gives a robust and reproducible response (typically EC₅₀ to EC₈₀).
Variable antagonist (this compound) potency (pA₂/IC₅₀) Inconsistent pre-incubation time.Due to this compound's slow binding kinetics, it is critical to have a consistent and sufficiently long pre-incubation period with the cells before adding the agonist. A 15-minute pre-incubation is a good starting point.
Agonist concentration is too high.A very high agonist concentration can make it difficult to see the inhibitory effects of the antagonist. Use a submaximal agonist concentration (e.g., EC₈₀).
This compound solubility issues.Prepare this compound dilutions fresh for each experiment. Ensure the final DMSO concentration is consistent and non-toxic.

Data Presentation

This compound Pharmacological Data Summary
ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 16.6 nM (±36% CV)Human lung parenchyma membranes ([³H]-LTD₄)
Functional Antagonism (pA₂) 7.77 (±4.3% CV)LTD₄-induced contraction of human bronchi
Binding Kinetics SlowHuman lung parenchyma membranes
Recommended Solvent and Storage Conditions
ParameterRecommendation
Solvent for Stock Solution DMSO
Stock Solution Storage Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Working Solution Preparation Prepare fresh dilutions in aqueous buffer or cell culture medium for each experiment.
Final DMSO Concentration in Assay Keep below 0.5% (v/v) to avoid cellular toxicity.

Experimental Protocols

CysLT₁ Receptor Radioligand Binding Assay (Adapted from general GPCR protocols)

Objective: To determine the binding affinity (Ki) of this compound for the CysLT₁ receptor.

Materials:

  • Cell membranes expressing the human CysLT₁ receptor.

  • Radioligand: [³H]-LTD₄.

  • Non-specific binding control: A high concentration of unlabeled LTD₄ (e.g., 1 µM).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Thaw the CysLT₁ receptor-expressing cell membranes on ice. Homogenize and dilute in assay buffer to the desired protein concentration (to be optimized, typically 20-50 µ g/well , ensuring <10% of radioligand is bound).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-LTD₄ (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL unlabeled LTD₄ (1 µM final concentration), 50 µL [³H]-LTD₄, and 100 µL of the membrane preparation.

    • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL [³H]-LTD₄, and 100 µL of the membrane preparation.

  • Pre-incubation: Due to the slow binding kinetics of this compound, pre-incubate the plate with this compound and membranes for 15 minutes at room temperature before adding the radioligand.

  • Incubation: After adding the radioligand, incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature). This should be determined experimentally.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay (Adapted from general GPCR protocols)

Objective: To determine the functional potency (IC₅₀ or pA₂) of this compound in blocking LTD₄-induced calcium mobilization.

Materials:

  • Cells stably expressing the human CysLT₁ receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • LTD₄ (agonist).

  • This compound.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the CysLT₁ receptor-expressing cells into the plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation with Antagonist: Add the this compound dilutions to the respective wells and incubate for at least 15 minutes at room temperature to allow for antagonist binding.

  • Calcium Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence for a few seconds.

  • Agonist Addition: Add a pre-determined concentration of LTD₄ (e.g., EC₈₀) to all wells simultaneously using the instrument's fluidics.

  • Kinetic Reading: Continue to record the fluorescence signal for 1-2 minutes to capture the calcium mobilization peak.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of this compound to determine the IC₅₀. For pA₂ determination, perform Schild analysis by measuring the dose-response of LTD₄ in the presence of multiple fixed concentrations of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane LTD4 LTD₄ CysLT1R CysLT₁ Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates This compound This compound This compound->CysLT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks LTD₄ binding to the CysLT₁ receptor.

Troubleshooting_Workflow Start Assay Variability Observed Check_Kinetics Slow Binding Kinetics Accounted For? (Pre-incubation ≥15 min) Start->Check_Kinetics Check_Reagents Reagent Quality Check (this compound, Agonist, Cells) Check_Kinetics->Check_Reagents Yes Optimize_Kinetics Optimize Pre-incubation Time Check_Kinetics->Optimize_Kinetics No Check_Protocol Protocol Parameters Consistent? (DMSO %, Passage #, Incubation Times) Check_Reagents->Check_Protocol Yes Validate_Reagents Validate Reagent Activity & Purity Establish Cell Banking System Check_Reagents->Validate_Reagents No Standardize_Protocol Standardize All Protocol Steps Check_Protocol->Standardize_Protocol No Re_evaluate Re-evaluate Assay Performance Check_Protocol->Re_evaluate Yes Optimize_Kinetics->Re_evaluate Validate_Reagents->Re_evaluate Standardize_Protocol->Re_evaluate

Caption: A logical workflow for troubleshooting this compound assay variability.

References

Iralukast Technical Support Center: Investigating Potential Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Iralukast in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] It competitively binds to the CysLT1 receptor, preventing the binding of its endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][4] This blockade inhibits the downstream signaling pathways associated with asthma and allergic rhinitis, such as bronchoconstriction and inflammation.[5]

Q2: Are there any known or potential off-target effects of this compound?

Yes, there are documented and predicted off-target interactions for this compound that researchers should be aware of:

  • Cysteinyl Leukotriene Receptor 2 (CysLT2) Antagonism: Studies have shown that several classical CysLT1 receptor antagonists, including this compound, also exhibit antagonistic activity at the CysLT2 receptor. This is a crucial consideration as CysLT2 receptors are expressed in various tissues, including the heart, adrenal medulla, and peripheral blood leukocytes, and are involved in cardiovascular and inflammatory responses.

  • Predicted Interaction with NSP4: A computational, in silico study has predicted a potential interaction between this compound and the non-structural protein 4 (NSP4) of the rotavirus. However, this interaction has not been experimentally validated in cell-based assays.

Q3: What are the potential consequences of this compound's off-target activity on the CysLT2 receptor in my cell-based assays?

The off-target antagonism of the CysLT2 receptor by this compound can lead to several confounding effects in your experiments, depending on the cell type and the signaling pathways under investigation. The CysLT2 receptor is known to couple to Gq/11 and Gi/o proteins, leading to intracellular calcium mobilization and modulation of cyclic AMP (cAMP) levels. Activation of the CysLT2 receptor can also lead to the activation of protein kinase C (PKC) and the transcription factors NF-κB and AP-1, resulting in the production of chemokines like IL-8. Therefore, if your cell model expresses CysLT2 receptors, treatment with this compound could inadvertently inhibit these pathways, leading to misinterpretation of data if this off-target effect is not considered.

Q4: Should I be concerned about the predicted interaction with NSP4 in my experiments?

The predicted interaction with NSP4 is based on a computational model and lacks experimental validation. Therefore, its relevance in a biological context remains speculative. If your research does not involve rotavirus or the NSP4 protein, this predicted interaction is unlikely to be a significant concern. However, if your experimental system involves rotavirus infection or NSP4, it would be prudent to consider this possibility and potentially design experiments to validate this predicted off-target effect.

Troubleshooting Guide

This guide provides practical steps to identify and mitigate potential off-target effects of this compound in your cell-based assays.

Issue Possible Cause Recommended Action
Unexpected or inconsistent results in cells known to express CysLT2 receptors. This compound may be exerting an off-target antagonistic effect on the CysLT2 receptor, confounding the expected CysLT1-mediated response.1. Confirm CysLT2 Receptor Expression: Verify the expression of CysLT2 receptors in your cell line at the mRNA and/or protein level. 2. Use a Selective CysLT2 Antagonist: As a control, use a known selective CysLT2 receptor antagonist (e.g., HAMI3379) to delineate the specific effects of CysLT2 receptor blockade. 3. Dose-Response Analysis: Perform a careful dose-response curve for this compound to distinguish between high-potency on-target (CysLT1) effects and potentially lower-potency off-target (CysLT2) effects.
Observed effects of this compound are not consistent with known CysLT1 signaling pathways. The observed phenotype may be due to an unknown off-target effect of this compound.1. Literature Review: Conduct a thorough literature search for any newly identified off-target activities of this compound or other CysLT1 antagonists. 2. Use a Structurally Different CysLT1 Antagonist: Employ a CysLT1 antagonist from a different chemical class (e.g., montelukast, zafirlukast) as a comparator. If the unexpected effect is not observed with the other antagonist, it may be specific to the chemical structure of this compound. 3. Off-Target Profiling (if feasible): For critical findings, consider having this compound profiled against a commercial off-target screening panel to identify potential interactions with a broader range of receptors, kinases, and ion channels.
Concerned about the computationally predicted interaction with NSP4. You are working in a relevant system (e.g., rotavirus infection) and want to rule out this potential off-target effect.1. Direct Binding Assay: If purified NSP4 protein is available, perform a direct binding assay (e.g., surface plasmon resonance, microscale thermophoresis) to assess the interaction with this compound. 2. Functional Assay: Develop a cell-based functional assay that specifically measures NSP4 activity and assess the effect of this compound on this activity.

Data Presentation

Table 1: Summary of this compound's Binding Affinity and Activity

TargetParameterValueReference
CysLT1 Receptor pKi7.8
Ki (nM)15.8Calculated from pKi
Functional AntagonismPotent antagonist of LTD4-induced contractions
CysLT2 Receptor Antagonistic ActivityYes, observed for this compound and other CysLT1 antagonists
Quantitative Data (Ki/IC50)Not publicly available
NSP4 (Rotavirus) InteractionPredicted by in silico modeling
Experimental ValidationNot available

Experimental Protocols

1. Protocol: Cell-Based Calcium Mobilization Assay for CysLT Receptor Antagonism

This protocol is designed to assess the antagonistic activity of this compound on CysLT1 and CysLT2 receptors by measuring changes in intracellular calcium levels.

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing human CysLT1 or CysLT2 receptors in appropriate media.

  • Calcium Indicator Loading:

    • Plate cells in a 96-well black-walled, clear-bottom plate.

    • Wash cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control antagonist.

    • Pre-incubate the cells with the compounds for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Prepare the CysLT receptor agonist (LTD4 for CysLT1, LTC4 or LTD4 for CysLT2) at a concentration that elicits a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the agonist alone (100%) and buffer (0%).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Protocol: Radioligand Binding Assay for CysLT1 Receptor

This protocol measures the ability of this compound to displace a radiolabeled ligand from the CysLT1 receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the CysLT1 receptor.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CysLT1 antagonist (e.g., [3H]-LTD4), and varying concentrations of this compound.

    • Incubate the reaction at room temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition binding equation to determine the Ki value.

Visualizations

Signaling_Pathway cluster_CysLT1 CysLT1 Receptor Signaling cluster_CysLT2 CysLT2 Receptor Signaling (Off-Target) CysLT1 CysLT1R Gq11_1 Gq/11 CysLT1->Gq11_1 PLC_1 PLC Gq11_1->PLC_1 IP3_DAG_1 IP3 & DAG PLC_1->IP3_DAG_1 Ca_PKC_1 Ca2+ & PKC IP3_DAG_1->Ca_PKC_1 Response_1 Bronchoconstriction, Inflammation Ca_PKC_1->Response_1 Iralukast_1 This compound (On-Target) Iralukast_1->CysLT1 LTD4 LTD4 LTD4->CysLT1 CysLT2 CysLT2R Gq11_2 Gq/11 CysLT2->Gq11_2 PLC_2 PLC Gq11_2->PLC_2 IP3_DAG_2 IP3 & DAG PLC_2->IP3_DAG_2 Ca_PKC_2 Ca2+ & PKC IP3_DAG_2->Ca_PKC_2 NFkB_AP1 NF-κB & AP-1 Ca_PKC_2->NFkB_AP1 Response_2 Chemokine Production (e.g., IL-8) NFkB_AP1->Response_2 Iralukast_2 This compound (Off-Target) Iralukast_2->CysLT2 LTC4_LTD4 LTC4, LTD4 LTC4_LTD4->CysLT2

Figure 1: On-target vs. potential off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Experimental Result with this compound check_cyslt2 Does the cell model express CysLT2 receptors? start->check_cyslt2 confirm_expression Confirm CysLT2 expression (qPCR, Western Blot) check_cyslt2->confirm_expression Yes check_literature Review literature for new off-target information check_cyslt2->check_literature No use_selective_antagonist Use selective CysLT2 antagonist as a control confirm_expression->use_selective_antagonist compare_results Compare results to delineate CysLT1 vs. CysLT2 effects use_selective_antagonist->compare_results end Conclusion: Characterize and report potential off-target effect compare_results->end use_different_antagonist Test a structurally different CysLT1 antagonist check_literature->use_different_antagonist off_target_screen Consider off-target screening panel use_different_antagonist->off_target_screen nsp4_concern Is the predicted NSP4 interaction a concern for the study? off_target_screen->nsp4_concern validate_nsp4 Perform direct binding or functional assays for NSP4 nsp4_concern->validate_nsp4 Yes nsp4_concern->end No validate_nsp4->end

Figure 2: Troubleshooting workflow for investigating this compound's potential off-target effects.

References

Technical Support Center: Iralukast Interference with Common Laboratory Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference of the cysteinyl-leukotriene antagonist, Iralukast, with common laboratory reagents and assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Immunoassay Interference

Q1: My ELISA results for a specific analyte are unexpectedly high (false positive) or low (false negative) in samples from subjects exposed to this compound. What could be the cause?

A1: This discrepancy could be due to a few factors related to the structural properties of this compound and the principles of immunoassays. One possibility is cross-reactivity , where the antibodies used in the ELISA kit recognize and bind to this compound or its metabolites, in addition to the intended analyte. This is more likely if the analyte of interest shares structural similarities with this compound. Another potential cause is non-specific binding , where this compound adheres to the surface of the microplate wells or other assay components, physically hindering the binding of the intended analyte or the detection antibodies.

Q2: I am observing high variability and poor reproducibility in my immunoassay results when testing samples containing this compound. What could be the reason?

A2: High variability can stem from the non-specific interactions of this compound within the assay system. If this compound is causing aggregation of proteins in the sample or interfering with the even coating of reagents on the microplate, it can lead to inconsistent results between wells and across different experiments. The concentration of this compound in the samples can also influence the degree of interference, leading to dose-dependent variability.

Enzymatic Assay Interference

Q3: I am measuring the activity of a specific enzyme, and the results are showing unexpected inhibition or activation in the presence of this compound. What is a plausible explanation?

A3: this compound could be directly interacting with the enzyme you are studying, leading to either inhibition or, less commonly, activation. This interaction could be competitive, non-competitive, or uncompetitive, depending on whether this compound binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. Alternatively, this compound might not be interacting with the enzyme itself but with a component of the detection system in a coupled enzymatic assay. For instance, it could inhibit a secondary enzyme used to generate a detectable signal.

Q4: My colorimetric or fluorometric enzymatic assay is showing a high background signal in the wells containing this compound, even in the absence of the enzyme. What should I do?

A4: This issue suggests that this compound itself may possess intrinsic color or fluorescence at the wavelengths used for detection in your assay. Many chemical compounds can absorb light or fluoresce, leading to a false-positive signal. It is crucial to run appropriate controls to determine the extent of this interference.

Troubleshooting Guides

Troubleshooting Immunoassay Interference

If you suspect this compound is interfering with your immunoassay, follow these steps:

  • Review the Literature and Drug Information: Check for any known interactions of this compound or similar compounds with the specific type of immunoassay you are using.

  • Perform a Serial Dilution: Diluting the sample can help reduce the concentration of the interfering substance below a threshold where it affects the assay.[1][2][3] If the analyte concentration becomes consistent after correcting for the dilution factor at higher dilutions, interference is likely.

  • Conduct a Spike and Recovery Experiment: Add a known amount of the analyte to your sample matrix containing this compound and a control matrix without the drug. If the recovery of the spiked analyte is significantly lower or higher in the presence of this compound, it indicates interference.

  • Use an Alternative Assay Method: If possible, measure the analyte using a different method that employs different antibodies or a different detection principle (e.g., mass spectrometry).[1] Concordant results between the two methods would suggest the initial results were accurate, while discordant results would point towards interference in the original assay.

  • Pre-treat the Sample: In some cases, pre-treating the sample to remove interfering substances may be possible, although this is highly dependent on the nature of the interference.

Troubleshooting Enzymatic Assay Interference

If you observe unexpected results in your enzymatic assay, consider the following troubleshooting steps:

  • Run Proper Controls:

    • No-Enzyme Control: Include a control well with the buffer, substrate, and this compound at the same concentration as in the test wells, but without the enzyme. This will reveal if this compound or other components are contributing to the background signal.

    • No-Substrate Control: A control with the enzyme and this compound but no substrate can help identify any activity not related to the substrate.

  • Test for Direct Inhibition of Detection Enzymes: In a coupled assay, test the effect of this compound directly on the secondary (detection) enzyme.

  • Vary the Concentration of this compound: Perform the assay with a range of this compound concentrations to see if the observed effect is dose-dependent.

  • Change the Order of Addition: Pre-incubating the enzyme with the substrate before adding this compound, or vice-versa, can sometimes help elucidate the mechanism of interference.

  • Consider Non-Specific Inhibition: Some compounds can form aggregates that sequester and inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can help disrupt these aggregates.[2]

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate potential interference scenarios.

Table 1: Hypothetical ELISA Results for Analyte X in the Presence of this compound

Sample GroupThis compound Concentration (µM)Measured Analyte X (ng/mL)Apparent Recovery of Spiked Analyte (10 ng/mL)
Control05.2 ± 0.498%
Test Group 117.8 ± 0.6125% (False Positive)
Test Group 21015.1 ± 1.2210% (False Positive)
Test Group 3502.1 ± 0.345% (False Negative at high conc.)

Table 2: Hypothetical Inhibition of Enzyme Y by this compound

This compound Concentration (µM)Enzyme Y Activity (% of Control)
0100 ± 5.1
185 ± 4.3
1052 ± 3.8
5015 ± 2.1
IC50 ~12 µM

Experimental Protocols

Protocol 1: Serial Dilution to Mitigate Interference

Objective: To determine if diluting a sample containing this compound can reduce assay interference.

Materials:

  • Sample containing the analyte and suspected interfering substance (this compound)

  • Assay-specific diluent buffer

  • Calibrated pipettes and tips

  • Microplate and reader for the specific assay

Procedure:

  • Prepare a series of dilutions of the sample. A common starting point is a two-fold serial dilution (e.g., 1:2, 1:4, 1:8, 1:16, 1:32).

  • To prepare a 1:2 dilution, mix equal volumes of the sample and the diluent buffer.

  • For subsequent dilutions, mix an equal volume of the previous dilution with the diluent buffer.

  • Run the undiluted sample and all dilutions in the assay according to the manufacturer's protocol.

  • Calculate the concentration of the analyte in each diluted sample.

  • Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.

  • Analysis: If interference is present, the corrected concentrations will vary at lower dilutions and should become consistent at higher dilutions where the interfering substance is sufficiently diluted. The consistent value at higher dilutions is likely the more accurate concentration of the analyte.

Protocol 2: Spike and Recovery Analysis

Objective: To assess whether the presence of this compound affects the measurement of a known amount of analyte added to a sample matrix.

Materials:

  • Sample matrix with and without this compound

  • Concentrated stock solution of the purified analyte

  • Assay kit and required instrumentation

Procedure:

  • Divide the sample matrix into two pools: one with the clinically relevant concentration of this compound and a control pool without this compound.

  • Prepare three sets of samples:

    • Neat Matrix: The sample matrix without any added analyte.

    • Spiked Control Matrix: The control matrix spiked with a known concentration of the analyte.

    • Spiked Test Matrix: The matrix containing this compound, spiked with the same known concentration of the analyte.

  • Run all three sets of samples in the assay.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Neat Sample) / Spiked Concentration] * 100

  • Analysis: A recovery rate significantly different from 100% (typically outside of 80-120%) in the this compound-containing matrix compared to the control matrix suggests interference.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Inflammatory_Response Bronchoconstriction, Inflammation, Mucus Production CysLT1R->Inflammatory_Response activates Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTD4->CysLT1R bind to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTE4->CysLT1R bind to This compound This compound This compound->CysLT1R antagonizes

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Unexpected Immunoassay Results with this compound Step1 Perform Serial Dilution Start->Step1 Decision1 Does Analyte Concentration Become Consistent? Step1->Decision1 Step2 Conduct Spike and Recovery Experiment Decision1->Step2 No Conclusion1 Interference Confirmed. Use Dilution Protocol. Decision1->Conclusion1 Yes Decision2 Is Recovery within Acceptable Limits? Step2->Decision2 Step3 Use Alternative Assay Method (e.g., LC-MS/MS) Decision2->Step3 No Conclusion3 No Interference Detected. Investigate Other Variables. Decision2->Conclusion3 Yes Conclusion2 Interference Confirmed. Consider Sample Pre-treatment or Alternative Assay. Step3->Conclusion2

Caption: Troubleshooting Immunoassay Interference.

Logical_Relationships Problem Unexpected Enzymatic Assay Results Cause1 Direct Enzyme Inhibition/ Activation by this compound Problem->Cause1 Cause2 Interference with Detection System Problem->Cause2 Cause3 This compound Intrinsic Color/Fluorescence Problem->Cause3 Solution1 Characterize Inhibition (IC50). Modify Assay Conditions. Cause1->Solution1 Solution2 Test this compound against Detection Components alone. Cause2->Solution2 Solution3 Run No-Enzyme Control. Subtract Background. Cause3->Solution3

Caption: Troubleshooting Enzymatic Assay Interference.

References

Iralukast light sensitivity and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Iralukast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the well-documented light sensitivity and degradation issues associated with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Inconsistent assay results or loss of potency Photodegradation of this compound due to exposure to ambient or artificial light. This compound is known to be light-sensitive[1].1. Handle all this compound solutions and solid compounds under amber or red light conditions. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. Minimize exposure time to any light source. 4. Prepare solutions fresh before use whenever possible.
Appearance of unknown peaks in chromatograms (HPLC, LC-MS) Formation of degradation products resulting from light exposure or acidic conditions. This compound is unstable at room temperature under acidic conditions[1].1. Confirm the identity of the new peaks using LC-MS/MS analysis by comparing fragmentation patterns with the parent this compound molecule. 2. If photodegradation is suspected, compare the chromatograms of light-exposed and light-protected samples. 3. Ensure the pH of all solutions is maintained in a neutral to slightly basic range if compatible with the experimental design.
Contradictory stability results (stable vs. unstable in light) The stability of this compound to light can be condition-dependent. It may be relatively stable in the solid state but degrade in solution[2]. The type of solvent and presence of excipients can also influence photostability.1. Clearly define and control the experimental conditions when assessing stability (e.g., solid vs. solution, solvent system, temperature, light source and intensity). 2. Perform a forced degradation study under your specific experimental conditions to determine this compound's stability in that context.
Precipitation of this compound from solution While not directly related to light sensitivity, changes in the chemical structure due to degradation can alter solubility.1. Visually inspect solutions for any particulate matter before use. 2. If precipitation is observed in a previously clear solution, it may be an indicator of degradation. The sample should be discarded and a fresh solution prepared.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to all types of light?

A1: While specific studies on the action spectrum for this compound are not publicly available, it is best practice to protect it from all sources of ultraviolet (UV) and visible light. Compounds with similar structures, such as other leukotriene antagonists, have shown sensitivity to a broad range of light, including daylight and standard laboratory lighting.

Q2: What are the likely degradation products of this compound when exposed to light?

A2: Although the exact structures of this compound's photodegradation products are not detailed in the available literature, based on its chemical structure which includes a benzopyran ring, photo-oxidative pathways are plausible. For related compounds like Montelukast, degradation can lead to the formation of sulfoxides and cis-isomers. Therefore, it is reasonable to hypothesize that similar degradation products may form for this compound.

Q3: How should I store my this compound samples?

A3: this compound, both in solid form and in solution, should be stored in a cool, dark place. Use amber vials or containers wrapped in aluminum foil to protect from light. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

Q4: Can I use a standard HPLC method to check for this compound degradation?

A4: A stability-indicating HPLC method is required to accurately quantify this compound in the presence of its degradation products. Such a method must be able to resolve the parent drug from all potential degradants. If you are observing unknown peaks, your current method may need to be re-validated or a new method developed. See the Experimental Protocols section for guidance on developing a stability-indicating method.

Q5: How can I reconcile conflicting reports about this compound's photostability?

A5: The photostability of a compound can be significantly influenced by its physical state (solid vs. solution), the solvent used, the presence of other substances (e.g., excipients, antioxidants), and the specific conditions of the light exposure (wavelength, intensity, duration). It is possible that this compound is relatively stable to light in its solid form but degrades when in solution, especially under acidic conditions[1]. Therefore, it is crucial to evaluate its stability under the conditions that are relevant to your specific application.

Experimental Protocols

Forced Photodegradation Study of this compound

This protocol is a general guideline for assessing the photostability of this compound in solution, based on ICH Q1B guidelines.

Objective: To intentionally degrade this compound using light to identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare two sets of samples: one for light exposure and one as a dark control.

    • The "light-exposed" sample should be placed in a chemically inert, transparent container.

    • The "dark control" sample should be wrapped completely in aluminum foil to protect it from light.

  • Light Exposure:

    • Place both the light-exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A cool white fluorescent lamp and a near-UV lamp are typically used.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples using a stability-indicating HPLC method (see protocol below).

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.

  • Data Interpretation:

    • Compare the chromatograms of the light-exposed samples to the dark control to identify peaks that are specific to photodegradation.

    • Calculate the percentage degradation of this compound at each time point.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a common reverse-phase column, such as a C18 column.

    • A gradient elution is often necessary to separate the parent drug from its more polar or less polar degradants. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed (photodegraded) and unstressed this compound samples.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation peaks.

    • A photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal detection wavelength.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradant peaks.

Visualizations

Iralukast_Signaling_Pathway cluster_0 Cell Membrane CysLT1R CysLT1 Receptor G_Protein G-Protein Activation CysLT1R->G_Protein Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Binds to This compound This compound This compound->CysLT1R Antagonizes Downstream_Signaling Downstream Signaling (e.g., Calcium Mobilization, MAPK activation) G_Protein->Downstream_Signaling Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) Downstream_Signaling->Inflammatory_Response

Caption: this compound's mechanism of action as a CysLT1 receptor antagonist.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Light Aliquot for Light Exposure (Transparent Vial) Prep_Stock->Prep_Light Prep_Dark Aliquot for Dark Control (Foil-wrapped Vial) Prep_Stock->Prep_Dark Chamber Place in Photostability Chamber (ICH Q1B Conditions) Prep_Light->Chamber Prep_Dark->Chamber Sampling Sample at Time Points (0, 2, 4, 8, 24h) Chamber->Sampling HPLC Analyze via Stability-Indicating HPLC-PDA Sampling->HPLC Data Compare Chromatograms & Quantify Degradation HPLC->Data Troubleshooting_Logic Start Inconsistent Results or New Chromatographic Peaks Check_Light Were samples protected from light? Start->Check_Light Protect Implement light protection: - Amber vials/foil wrap - Work in low light Check_Light->Protect No Check_pH Was the solution acidic? Check_Light->Check_pH Yes Re-run Re-run Experiment Protect->Re-run Adjust_pH Adjust pH to neutral/basic if experiment allows Check_pH->Adjust_pH Yes Still_Issues Issues Persist? Check_pH->Still_Issues No Adjust_pH->Re-run Re-run->Still_Issues Method_Validation Validate Analytical Method: - Check peak purity - Develop stability-indicating method Still_Issues->Method_Validation Yes End Problem Resolved Still_Issues->End No Method_Validation->End

References

Improving the bioavailability of Iralukast in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iralukast Bioavailability Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of this compound in animal studies.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: Why are the plasma concentrations of this compound unexpectedly low or non-detectable after oral administration?

Answer:

Low oral bioavailability is a significant challenge for many drugs, and for this compound, this could be attributed to several factors. This compound is a cysteinyl leukotriene receptor antagonist, and compounds in this class can exhibit poor aqueous solubility.[1] The primary reasons for low plasma concentrations are likely poor solubility and dissolution in the gastrointestinal (GI) tract, and potential first-pass metabolism.

Possible Causes & Solutions:

  • Poor Aqueous Solubility: this compound may be a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3] For these compounds, the rate-limiting step for absorption is the dissolution of the drug in the GI fluid.

    • Solution: Enhance solubility through advanced formulation strategies. Techniques such as particle size reduction (micronization or nanosizing), the use of solid dispersions, and complexation with cyclodextrins can significantly improve dissolution rates.[4][5] Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are also highly effective for BCS Class II drugs.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.

    • Solution: While you cannot change the inherent metabolism, co-administration with a known inhibitor of the relevant metabolic enzymes (if identified and ethically permissible in your study) can help elucidate the impact of first-pass metabolism. However, the primary approach is to improve the formulation to maximize absorption, potentially saturating the metabolic pathway.

  • Inadequate Formulation: A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may not be sufficient for a poorly soluble compound.

    • Solution: Develop and test multiple formulation prototypes. A comparison between a simple suspension, a micronized suspension, a nanosuspension, and a SEDDS formulation will likely show significant differences in bioavailability.

Question 2: We are observing high variability in plasma concentrations between individual animals in the same dosing group. What is causing this?

Answer:

High inter-animal variability is a common issue in pharmacokinetic studies, especially with orally administered drugs that have solubility challenges.

Possible Causes & Solutions:

  • Inconsistent Dosing Technique: Oral gavage requires precision. Variations in the speed of administration or placement of the gavage needle can lead to reflux or differential deposition in the GI tract.

    • Solution: Ensure all technicians are thoroughly trained and follow a standardized protocol. The use of appropriate gavage needle size and gentle, consistent administration is crucial.

  • Physiological Differences: Factors such as the fed/fasted state of the animals can dramatically alter the GI environment (pH, presence of bile salts) and affect the dissolution and absorption of a poorly soluble drug.

    • Solution: Standardize the fasting period before dosing (e.g., overnight fast with free access to water). Ensure all animals in a study group are in the same state.

  • Formulation Instability: If the drug is in a suspension, it may settle over time, leading to inconsistent concentrations being drawn into the dosing syringe.

    • Solution: Ensure the formulation is homogenous before dosing each animal. This may require continuous stirring or vortexing of the bulk formulation throughout the dosing procedure. For suspensions, check for any signs of particle aggregation or caking.

Question 3: Our new formulation shows improved solubility in vitro, but this is not translating to significantly better bioavailability in vivo. Why the discrepancy?

Answer:

This is a classic challenge in drug development. In vitro dissolution is a critical screening tool, but it doesn't perfectly replicate the complex and dynamic environment of the GI tract.

Possible Causes & Solutions:

  • In Vivo Precipitation: The formulation may be designed to keep the drug solubilized at a specific pH, but as it travels through the GI tract, changes in pH can cause the drug to precipitate out of solution before it can be absorbed.

    • Solution: Use precipitation inhibitors in your formulation, such as polymers like HPMC or PVP. Also, conduct in vitro dissolution tests in media that simulate the pH of the stomach, small intestine, and large intestine to better predict in vivo behavior.

  • Interaction with GI Contents: The drug or formulation excipients may interact with bile salts, enzymes, or food components in a way that hinders absorption.

    • Solution: Evaluate the impact of a fed versus fasted state on your formulation's performance in vivo. This can provide insight into potential food effects.

  • Permeability Limitations: While this compound is likely a high-permeability compound, some advanced formulations (e.g., very high concentrations of surfactants) could potentially irritate the gut wall and negatively impact permeability.

    • Solution: Review the concentration of all excipients in your formulation to ensure they are within safe and well-tolerated limits for the chosen animal species.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule drug that acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the CysLT1 receptor, this compound inhibits the effects of these leukotrienes, which include airway edema, smooth muscle contraction, and inflammation.

Q2: Which animal models are appropriate for this compound bioavailability studies?

A2: The choice of animal model depends on the research question. For general pharmacokinetic and bioavailability screening, rodents (mice and rats) are commonly used due to their cost-effectiveness and ease of handling. Beagle dogs are also frequently used as a non-rodent species because their GI physiology can be more predictive of humans in some cases. However, it's important to note that no animal model perfectly predicts human bioavailability, and species-specific differences in metabolism are common. For asthma-related studies, guinea pigs are often used as they exhibit bronchoconstriction responses similar to humans.

Q3: What are the key pharmacokinetic parameters to measure in a bioavailability study?

A3: The essential parameters to determine from the plasma concentration-time curve are:

  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time. This is calculated from time zero to the last measurable time point (AUC_0-t) and extrapolated to infinity (AUC_0-inf).

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenous (IV) dose. It is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Q4: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A4: Multiple strategies are available, often categorized as physical or chemical modifications.

  • Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanosuspensions) range increases the surface area for dissolution.

  • Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which can improve its dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): These include solutions, suspensions, and emulsions in lipidic excipients. Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine emulsions in the GI tract, enhancing solubilization and absorption.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Data Presentation

When comparing different formulations, quantitative data should be presented clearly.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a 10 mg/kg Oral Dose of Different Formulations.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Simple Suspension (0.5% CMC)150 ± 454.0980 ± 210100 (Reference)
Micronized Suspension320 ± 802.52150 ± 450219
Nanosuspension750 ± 1501.55600 ± 980571
Self-Emulsifying DDS (SEDDS)980 ± 2001.07200 ± 1100735

Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension

  • Preparation of Pre-mixture:

    • Weigh 100 mg of this compound powder.

    • Prepare a 2% w/v solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

    • Disperse the this compound powder in 10 mL of the stabilizer solution.

  • High-Pressure Homogenization:

    • Subject the pre-mixture to high-pressure homogenization (e.g., 1500 bar).

    • Process the suspension for approximately 20-30 cycles, ensuring the temperature is controlled to prevent drug degradation.

  • Particle Size Analysis:

    • Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS) or a similar technique. The target Z-average particle size should be below 200 nm for optimal performance.

  • Final Formulation:

    • Adjust the concentration as needed for the final dosing volume. Store at 2-8°C until use.

Protocol 2: In Vivo Bioavailability Study in Rats

  • Animal Acclimatization:

    • Use male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least 3 days before the experiment.

  • Fasting:

    • Fast the animals overnight (approx. 12 hours) before dosing. Allow free access to water.

  • Dosing:

    • Group the animals (n=6 per formulation).

    • Administer the this compound formulation via oral gavage at a dose of 10 mg/kg. Ensure the dosing volume is appropriate (e.g., 5 mL/kg).

    • For the IV group, administer a 1 mg/kg dose of this compound (solubilized in a suitable vehicle like DMSO/saline) via the tail vein.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

    • Calculate the absolute bioavailability (F%) by comparing the oral AUC to the IV AUC.

Visualizations

experimental_workflow formulation Formulation Development (e.g., Nanosuspension, SEDDS) characterization In Vitro Characterization (Solubility, Dissolution, Particle Size) formulation->characterization Optimize animal_prep Animal Preparation (Acclimatization, Fasting) characterization->animal_prep Select Lead Formulation dosing Dosing (Oral Gavage & IV) animal_prep->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) bioanalysis->pk_analysis

Caption: Workflow for an in vivo bioavailability study.

troubleshooting_tree start Low Bioavailability Observed check_solubility Is In Vitro Dissolution Rate Low? start->check_solubility improve_formulation Action: Improve Formulation (Nanosizing, SEDDS, etc.) check_solubility->improve_formulation Yes check_precipitation Is In Vitro Dissolution Okay but In Vivo Poor? check_solubility->check_precipitation No add_inhibitor Action: Add Precipitation Inhibitors (e.g., HPMC) check_precipitation->add_inhibitor Yes check_metabolism Is Absorption High but F% Still Low? check_precipitation->check_metabolism No first_pass Conclusion: Likely High First-Pass Metabolism check_metabolism->first_pass Yes

Caption: Decision tree for troubleshooting low bioavailability.

formulation_strategies main Improving Bioavailability of Poorly Soluble Drugs sub1 Physical Modification main->sub1 sub2 Chemical Modification main->sub2 sub3 Formulation Approach main->sub3 p1 Particle Size Reduction (Micronization, Nanosizing) sub1->p1 p2 Solid Dispersions (Amorphous Form) sub1->p2 c1 Salt Formation sub2->c1 c2 Prodrug Approach sub2->c2 f1 Lipid-Based Systems (SEDDS, SMEDDS) sub3->f1 f2 Complexation (Cyclodextrins) sub3->f2

Caption: Key strategies for enhancing drug bioavailability.

References

Addressing Iralukast batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iralukast

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with this compound, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1][2][3] Consistent and reproducible experimental outcomes are critical, and this guide is designed to help researchers, scientists, and drug development professionals identify and mitigate potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a selective antagonist for the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that, upon binding to CysLT1, trigger pathways leading to effects like smooth muscle contraction and inflammatory cell recruitment.[4] this compound blocks these actions by preventing the binding of cysteinyl leukotrienes to the CysLT1 receptor.

Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays between different experiments. Could this be due to batch-to-batch variability?

A2: Inconsistent IC50 values are a common issue and can stem from several sources, including batch-to-batch variability of the compound. However, it is crucial to first rule out other experimental variables. Refer to the Troubleshooting Guide for Inconsistent Results below for a systematic approach to identifying the root cause.

Q3: How can we proactively test a new batch of this compound to ensure its quality and consistency with previous batches?

A3: A comprehensive approach to qualifying a new batch is recommended. This involves a combination of analytical chemistry and biological assays. Refer to the Experimental Protocols section for detailed methodologies on performing analytical validation (e.g., HPLC) and functional validation (e.g., a standardized cell-based assay). Comparing the results to a well-characterized reference batch is crucial.

Q4: What are the critical quality attributes (CQAs) we should consider for this compound?

A4: For a small molecule inhibitor like this compound, critical quality attributes typically include:

  • Purity: Absence of impurities or degradation products that could interfere with the assay or have off-target effects.

  • Identity: Confirmation of the correct chemical structure.

  • Potency: Consistent biological activity in a relevant functional assay.

  • Solubility: Consistent solubility in the chosen solvent and assay buffer, as poor solubility can lead to inaccurate concentration determination.

Troubleshooting Guide for Inconsistent Results

If you are experiencing unexpected or inconsistent results with this compound, follow this step-by-step guide to identify the potential cause.

Step 1: Review Experimental Parameters Before assuming batch-to-batch variability, meticulously review your experimental setup.

  • Cell-Based Assays:

    • Cell Health and Passage Number: Are the cells healthy and within a consistent passage number range?

    • Seeding Density: Was the cell seeding density consistent across experiments?

    • Reagent Preparation: Were all reagents, including media and buffers, freshly prepared from the same stocks?

  • Compound Handling:

    • Solvent and Stock Concentration: Was the this compound dissolved in the same high-quality solvent to the same stock concentration?

    • Storage: Has the stock solution been stored correctly (temperature, light exposure) and for an appropriate duration?

    • Serial Dilutions: Were serial dilutions prepared accurately?

Step 2: Compare with a Positive and Negative Control Consistent performance of your controls is key to diagnosing issues.

  • Positive Control: If applicable, did a known agonist for the CysLT1 receptor perform as expected?

  • Negative Control: Did the vehicle control show no effect?

Step 3: Qualify the Current Batch of this compound If the above factors have been ruled out, the issue may lie with the compound itself. It is advisable to perform side-by-side testing of the current batch against a previous, well-performing batch (if available).

  • Analytical Characterization: Use techniques like HPLC to check for purity and potential degradation products.

  • Functional Comparison: Run a head-to-head comparison in your primary functional assay.

The following diagram illustrates a logical workflow for troubleshooting inconsistent results.

G cluster_0 Troubleshooting Workflow start Inconsistent Results Observed review_params Review Experimental Parameters (Cells, Reagents) start->review_params params_ok Parameters Consistent? review_params->params_ok check_controls Analyze Control Performance (Positive/Negative) controls_ok Controls Behave as Expected? check_controls->controls_ok params_ok->check_controls Yes end_revise Revise Experimental Protocol params_ok->end_revise No qualify_batch Qualify this compound Batch (Analytical & Functional) controls_ok->qualify_batch Yes system_issue Systemic Experimental Issue Identified controls_ok->system_issue No batch_issue Potential Batch-to-Batch Variability Identified qualify_batch->batch_issue end_contact Contact Technical Support with Data batch_issue->end_contact system_issue->end_revise

Caption: Troubleshooting decision tree for this compound experiments.

Data Presentation

When comparing different batches of this compound, it is essential to present the data in a clear and organized manner. The following tables provide templates for summarizing analytical and functional data.

Table 1: Analytical Quality Control of this compound Batches

ParameterBatch ABatch BAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidConforms to standard
Purity (HPLC, %) 99.5%98.2%≥ 98.0%
Major Impurity (%) 0.2%1.1%≤ 0.5%
Identity (Mass Spec) ConformsConformsConforms to reference
Solubility (DMSO) ≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL

Table 2: Functional Comparison of this compound Batches in a Calcium Flux Assay

BatchIC50 (nM)95% Confidence IntervalHill Slope
Batch A 15.212.8 - 17.60.98
Batch B 25.822.1 - 29.50.95
Reference 14.913.1 - 16.71.02

Experimental Protocols

1. Analytical Validation using High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of an this compound batch and identify any potential impurities or degradation products.

  • Methodology:

    • System: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.

2. Functional Validation using a Cell-Based Calcium Flux Assay

  • Objective: To determine the potency (IC50) of an this compound batch by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the CysLT1 receptor.

  • Methodology:

    • Cell Line: A recombinant cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293).

    • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a fixed concentration of the agonist (e.g., LTD4).

    • Assay Protocol:

      • Add the this compound dilutions to the respective wells and incubate for the desired time.

      • Place the plate in a fluorescence plate reader.

      • Initiate reading and add the agonist to all wells.

      • Record the fluorescence intensity over time.

    • Data Analysis: Calculate the IC50 value by plotting the inhibition of the agonist response against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

CysLT1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling pathway activated by cysteinyl leukotrienes and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT Cysteinyl Leukotrienes (LTD4) CysLT1R CysLT1 Receptor CysLT->CysLT1R Binds & Activates This compound This compound This compound->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Response Cellular Response (e.g., Contraction) Ca_release->Response

Caption: this compound blocks CysLT1 receptor signaling.

Experimental Workflow for New Batch Qualification

This diagram outlines the standard procedure for qualifying a new batch of this compound.

G cluster_workflow New Batch Qualification Workflow start Receive New This compound Batch analytical_qc Analytical QC (HPLC, Mass Spec, Solubility) start->analytical_qc functional_qc Functional QC (Cell-Based Assay vs. Reference) analytical_qc->functional_qc compare_data Compare Data to Specifications functional_qc->compare_data pass Batch Passes QC compare_data->pass Meets Specs fail Batch Fails QC compare_data->fail Does Not Meet Specs investigate Investigate & Contact Supplier fail->investigate

Caption: Workflow for qualifying a new this compound batch.

References

Technical Support Center: Iralukast in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Iralukast in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that play a role in inflammatory conditions.[1] By blocking the CysLT1 receptor, this compound inhibits the signaling pathways activated by these leukotrienes.

Q2: What are the reported binding affinities of this compound for the CysLT1 receptor?

In vitro studies on human lung parenchyma membranes have characterized the binding of this compound to the CysLT1 receptor. The reported inhibition constant (Ki) and pA2 values, which indicate antagonist potency, are summarized in the table below.

ParameterValueSpecies/SystemReference
pKi7.8Not Specified[1]
Ki1=Ki216.6 nM ± 36% CVHuman Lung Parenchyma[1]
pA27.77 ± 4.3% CVHuman Bronchi[1]

Q3: How should I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a powder. For cell culture use, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Reconstitution: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).

Q4: What is a typical working concentration for this compound in cell culture?

The optimal working concentration of this compound will depend on the cell type and the specific experimental goals. Based on its in vitro binding affinities in the nanomolar range, a starting point for dose-response experiments could be in the range of 10 nM to 1 µM. It is essential to perform a dose-response curve to determine the effective concentration for your specific cell line and assay.

Troubleshooting Guide

Problem 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture medium after adding this compound.

  • Inconsistent experimental results.

Possible Causes:

  • Low Solubility: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations.

  • Improper Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate.

  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium.

Solutions:

  • Optimize Dilution: When preparing the working solution, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is as low as possible (ideally below 0.1%). Higher DMSO concentrations can contribute to solubility issues and are also directly toxic to cells.

  • Solubility Test: Before your main experiment, perform a solubility test by preparing this compound at your desired concentrations in the cell culture medium and observing for any precipitation over time at 37°C.

Problem 2: Decreased or Loss of this compound Activity Over Time

Symptoms:

  • Initial desired biological effect is observed, but it diminishes over several days of culture.

  • Inconsistent results in long-term (e.g., > 48 hours) experiments.

Possible Causes:

  • Compound Instability: this compound may degrade in the cell culture medium at 37°C over extended periods. The rate of degradation can be influenced by media components, pH, and light exposure.

  • Metabolism by Cells: The cells in your culture may metabolize this compound, reducing its effective concentration. Leukotriene receptor antagonists can be metabolized by cytochrome P450 enzymes, which are present in some cell types.

  • Binding to Serum Proteins: this compound may bind to proteins in the fetal bovine serum (FBS) or other serum components in the culture medium, reducing its bioavailable concentration.

Solutions:

  • Replenish Medium: For long-term experiments, consider replenishing the culture medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Stability Assessment: Conduct a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. This can be done by incubating this compound in the medium at 37°C and measuring its concentration at different time points using methods like HPLC.

  • Use Serum-Free or Reduced-Serum Medium: If feasible for your cell line, consider using serum-free or reduced-serum medium to minimize protein binding. However, be aware that this can also affect cell health and response.

Problem 3: Unexpected Cytotoxicity or Changes in Cell Proliferation

Symptoms:

  • Increased cell death, reduced cell proliferation, or changes in cell morphology at concentrations intended to be non-toxic.

  • Discrepancy between expected antagonist effects and observed cellular responses.

Possible Causes:

  • Direct Cytotoxicity: At higher concentrations or with prolonged exposure, this compound may exert cytotoxic effects that are independent of its CysLT1 receptor antagonism.

  • Off-Target Effects: this compound may interact with other cellular targets, leading to unintended biological consequences. For example, some leukotriene receptor antagonists have been reported to have effects on mitochondrial function.

  • Metabolite Toxicity: If cells metabolize this compound, the resulting metabolites could be more toxic than the parent compound.

Solutions:

  • Determine IC50: Perform a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the 50% inhibitory concentration (IC50) of this compound for your specific cell line over the time course of your experiment. This will help you establish a non-toxic working concentration range.

  • Control for Off-Target Effects: To confirm that the observed effects are due to CysLT1 receptor antagonism, consider including a rescue experiment where you co-administer this compound with an excess of a CysLT1 receptor agonist (e.g., LTD4).

  • Monitor Mitochondrial Health: If you suspect mitochondrial toxicity, you can assess mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Methodology:

  • Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.

  • Aliquot the solution into sterile tubes for each time point (e.g., 0, 24, 48, 72, 96 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each designated time point, remove one aliquot and store it at -80°C to prevent further degradation.

  • After collecting all time points, analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of this compound as a function of time to determine its degradation rate.

Protocol 2: Determination of this compound Cytotoxicity (IC50) using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a specific cell line.

Methodology:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in your complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO without this compound).

  • Remove the old medium from the cells and add the this compound dilutions and the vehicle control to the respective wells.

  • Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Iralukast_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Downstream Downstream Signaling (e.g., Calcium Mobilization, Inflammation) CysLT1->Downstream Initiates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Activates This compound This compound This compound->Block Block->CysLT1 Blocks

Caption: Mechanism of action of this compound as a CysLT1 receptor antagonist.

Experimental_Workflow_Troubleshooting Start Long-Term Cell Culture Experiment with this compound Problem Encountering Issues? (e.g., precipitation, loss of activity, toxicity) Start->Problem Solubility Check Solubility (Protocol 1) Problem->Solubility Precipitation Stability Assess Stability (Protocol 1) Problem->Stability Loss of Activity Cytotoxicity Determine IC50 (Protocol 2) Problem->Cytotoxicity Toxicity Optimize Optimize Experimental Parameters Solubility->Optimize Stability->Optimize Cytotoxicity->Optimize Proceed Proceed with Optimized Experiment Optimize->Proceed

Caption: Troubleshooting workflow for this compound in long-term cell culture.

References

Validation & Comparative

Iralukast vs. Montelukast: A Comparative Guide to CysLT1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Iralukast and Montelukast, two prominent antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The CysLT1 receptor is a key player in the inflammatory cascade associated with asthma and allergic rhinitis, making it a critical target for therapeutic intervention. This document synthesizes experimental data on their binding affinities, potency, and pharmacokinetic profiles to assist researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action: Targeting the CysLT1 Receptor

Both this compound and Montelukast are competitive antagonists of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[3] Upon binding to the CysLT1 receptor, located on airway smooth muscle cells and other pro-inflammatory cells, these leukotrienes trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment – the hallmark features of asthma.[3] this compound and Montelukast exert their therapeutic effects by selectively binding to the CysLT1 receptor, thereby blocking the binding of endogenous cysteinyl leukotrienes and inhibiting their pro-inflammatory actions.[1]

In Vitro Potency and Binding Affinity

The efficacy of a receptor antagonist is fundamentally determined by its binding affinity and functional potency. The following tables summarize the available in vitro data for this compound and Montelukast.

Table 1: CysLT1 Receptor Binding Affinity

CompoundKi (nM)pKiAssay SystemReference
This compound 16.67.8[³H]-LTD₄ competition on human lung parenchyma membranes
Montelukast 0.18 - 4.0-[³H]-LTD₄ specific binding

Table 2: Functional Antagonist Potency

CompoundIC₅₀ (nM)pA₂Functional AssayReference
This compound Not Reported7.77LTD₄-induced contraction of human bronchi
Montelukast 4.9-Inhibition of LTD₄-induced calcium mobilization in HEK293 cells expressing human CysLT1 receptors
4500 (vs UDP)-Nucleotide-induced calcium mobilization in dU937 cells

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetic Profiles

The clinical utility of a drug is heavily influenced by its pharmacokinetic properties. A comparison of the available data for this compound and Montelukast is presented below.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundMontelukast
Oral Bioavailability Data not available, but oral administration has been studied in clinical trials.~64%
Plasma Protein Binding Data not available>99%
Metabolism Data not availableExtensively metabolized, primarily by CYP2C8, and to a lesser extent by CYP3A4 and CYP2C9.
Elimination Half-life Data not available2.7 to 5.5 hours

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to evaluate these antagonists, the following diagrams are provided.

CysLT1_Signaling_Pathway cluster_cell Target Cell (e.g., Smooth Muscle Cell) CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds Gq_protein Gq Protein CysLT1R->Gq_protein activates Antagonist This compound or Montelukast Antagonist->CysLT1R blocks PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Inflammation Bronchoconstriction, Inflammation, etc. Ca_release->Inflammation PKC->Inflammation

Caption: CysLT1 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membranes Cell Membranes (with CysLT1R) Incubation Incubation Membranes->Incubation Radioligand [³H]-LTD₄ (Radioligand) Radioligand->Incubation Competitor This compound or Montelukast (Unlabeled Competitor) Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_calc Ki Calculation Counting->Ki_calc Cells Cells Expressing CysLT1R (e.g., U937, HEK293) Dye Calcium-sensitive Dye (e.g., Fluo-4 AM) Cells->Dye Load Antagonist_pre Pre-incubation with This compound or Montelukast Dye->Antagonist_pre Agonist LTD₄ Addition (Agonist) Antagonist_pre->Agonist Fluorescence Measure Fluorescence Change Agonist->Fluorescence IC50_calc IC₅₀ Calculation Fluorescence->IC50_calc

Caption: Workflow for In Vitro Characterization of CysLT1 Antagonists.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Montelukast for the CysLT1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CysLT1 receptor (e.g., human lung parenchyma).

  • [³H]-LTD₄ (radioligand).

  • Unlabeled this compound and Montelukast.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter manifold.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-LTD₄ (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound or Montelukast).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CysLT1 antagonist (e.g., 1 µM Montelukast).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a filter manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional potency (IC₅₀) of this compound and Montelukast in blocking LTD₄-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human CysLT1 receptor (e.g., HEK293 or differentiated U937 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • LTD₄ (agonist).

  • This compound and Montelukast.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in the microplates and allow them to adhere overnight.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound or Montelukast to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a fixed concentration of LTD₄ (typically the EC₈₀) to all wells simultaneously to stimulate calcium mobilization.

  • Measure the fluorescence intensity kinetically for a period of time (e.g., 2-3 minutes).

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the inhibitory effect of the antagonists by calculating the percentage of inhibition of the LTD₄-induced response at each concentration.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Ovalbumin-Induced Airway Inflammation Model

Objective: To evaluate the in vivo efficacy of this compound and Montelukast in a mouse model of allergic asthma.

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA).

  • Aluminum hydroxide (Alum).

  • Phosphate-buffered saline (PBS).

  • This compound and Montelukast for administration (e.g., oral gavage).

  • Equipment for airway hyperresponsiveness measurement (e.g., whole-body plethysmography).

  • Reagents for bronchoalveolar lavage (BAL) and cell counting.

  • Reagents for histology (e.g., hematoxylin and eosin, periodic acid-Schiff).

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal (i.p.) injections of OVA emulsified in Alum on, for example, days 0 and 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set number of days (e.g., daily from day 21 to 27).

  • Drug Administration: Administer this compound, Montelukast, or vehicle to different groups of mice at a specified time before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): After AHR measurement, perform BAL to collect airway inflammatory cells.

  • Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

  • Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and structural changes.

  • Data Analysis: Compare the AHR, inflammatory cell counts, and histological scores between the different treatment groups to evaluate the efficacy of the antagonists.

Conclusion

Both this compound and Montelukast are potent and selective antagonists of the CysLT1 receptor. The available in vitro data suggests that Montelukast possesses a higher binding affinity for the CysLT1 receptor. While direct comparative functional potency data in the same assay system is limited, both compounds demonstrate effective antagonism of LTD₄-induced responses. A significant gap in the publicly available data exists for the pharmacokinetic profile of this compound, which is crucial for a comprehensive comparison of their drug-like properties. The experimental protocols provided herein offer a framework for the direct, head-to-head evaluation of these and other CysLT1 receptor antagonists. Further studies are warranted to fully elucidate the comparative efficacy and pharmacokinetic profiles of this compound and Montelukast.

References

A Head-to-Head In Vitro Comparison of Iralukast and Other Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of iralukast, a potent leukotriene receptor antagonist (LTRA), with other established LTRAs, including montelukast, zafirlukast, and pranlukast. The data presented herein, derived from various in vitro studies, offers insights into the relative potency and efficacy of these compounds in antagonizing the cysteinyl leukotriene receptor 1 (CysLT1), a key player in the inflammatory cascade associated with asthma and other allergic diseases.

Quantitative Comparison of LTRA Performance

The following table summarizes the in vitro potency of this compound and other LTRAs, primarily focusing on their binding affinity (Ki) to the CysLT1 receptor and their functional antagonism (pA2) in tissue-based assays.

CompoundParameterValueSpecies/TissueReference
This compound Ki16.6 nMHuman Lung Parenchyma[1]
pA27.77Human Bronchus[1]
Montelukast KiData not directly comparableHuman Lung Parenchyma[2]
pA2Data not directly comparableGuinea Pig Trachea
Zafirlukast KiData not directly comparableHuman Lung Parenchyma[2]
IC500.6 µMGuinea Pig Trachea[3]
Pranlukast KiData not directly comparableHuman Lung Parenchyma
IC500.3 µMGuinea Pig Trachea
pKB7.0Guinea Pig Trachea

Note: Direct comparison of Ki and pA2 values should be made with caution as experimental conditions can vary between studies. The rank order of potency for the [3H]-LTD4 receptor (CysLT1) has been reported as zafirlukast = montelukast > pranlukast.

Experimental Methodologies

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]-LTD4.

Protocol:

  • Membrane Preparation:

    • Human lung parenchyma is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane pellet.

    • The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-LTD4 (e.g., 0.5 nM) and varying concentrations of the unlabeled LTRA (e.g., this compound, montelukast, etc.) or vehicle.

    • The total reaction volume is typically 250 µL.

    • Incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the LTRA that inhibits 50% of the specific binding of [3H]-LTD4 (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Guinea Pig Trachea Contraction)

This assay measures the functional potency (pA2) of an LTRA by quantifying its ability to inhibit the contraction of guinea pig tracheal smooth muscle induced by a CysLT1 receptor agonist, such as LTD4.

Protocol:

  • Tissue Preparation:

    • A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2.

    • The trachea is cut into rings, and the epithelium may be left intact or removed.

    • The tracheal rings are mounted in an organ bath containing the physiological salt solution at 37°C.

  • Contraction Measurement:

    • The tracheal rings are connected to an isometric force transducer to record changes in muscle tension.

    • After an equilibration period, a cumulative concentration-response curve to LTD4 is generated to establish a baseline contractile response.

    • The tissues are then washed and incubated with a fixed concentration of the LTRA for a specific period (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to LTD4 is then generated in the presence of the antagonist.

  • Data Analysis:

    • The dose-ratio (DR) is calculated by dividing the EC50 of LTD4 in the presence of the antagonist by the EC50 of LTD4 in its absence.

    • A Schild plot is constructed by plotting the log (DR - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CysLT1 receptor signaling pathway and a typical experimental workflow for evaluating LTRAs.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Cellular Response (e.g., Contraction) Ca_ER->Ca_Response PKC->Ca_Response LTD4 LTD4 LTD4->CysLT1 Binds LTRA LTRA (e.g., this compound) LTRA->CysLT1 Blocks

CysLT1 Receptor Signaling Pathway.

LTRA_Evaluation_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay Membrane_Prep Membrane Preparation Competition Competitive Binding ([3H]-LTD4 vs LTRA) Membrane_Prep->Competition Ki_Calc Ki Determination Competition->Ki_Calc End End Ki_Calc->End Tissue_Prep Tissue Preparation Contraction_Assay LTD4-induced Contraction Tissue_Prep->Contraction_Assay pA2_Calc pA2 Determination (Schild Plot) Contraction_Assay->pA2_Calc pA2_Calc->End Start Start Start->Membrane_Prep Start->Tissue_Prep

LTRA In Vitro Evaluation Workflow.

References

Validating Iralukast's Specificity for the Cysteinyl Leukotriene 1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iralukast's specificity for the Cysteinyl Leukotriene 1 (CysLT1) receptor against other CysLT1 antagonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the comprehensive evaluation of this compound's receptor binding profile.

Comparative Analysis of Receptor Binding Affinity

The cornerstone of validating a drug's specificity is the quantitative assessment of its binding affinity for its intended target versus potential off-targets. In the context of this compound, this involves a direct comparison of its binding affinity for the CysLT1 receptor and the closely related CysLT2 receptor.

A study investigating the pharmacological profile of this compound demonstrated its potent antagonism at the CysLT1 receptor. In competitive binding studies using membranes from human lung parenchyma, this compound effectively competed with the radiolabeled CysLT1 ligand, [3H]-LTD4. These experiments revealed a dissociation constant (Ki) for this compound at the CysLT1 receptor of approximately 16.6 nM.[1] Further kinetic binding studies have shown that this compound selectively competes for [3H]-LTD4 binding sites (indicative of CysLT1) but not for [3H]-LTC4 binding sites, which have a higher affinity for the CysLT2 receptor.[2] This suggests a high degree of selectivity for the CysLT1 receptor over the CysLT2 receptor.

To provide a comprehensive comparison, the binding affinities of other well-established CysLT1 antagonists are presented below. It is important to note that while Montelukast and Zafirlukast are known to be selective for the CysLT1 receptor, specific Ki values for their binding to the CysLT2 receptor are not consistently reported in the literature, underscoring a common challenge in direct quantitative comparisons.

CompoundCysLT1 Receptor Ki (nM)CysLT2 Receptor Ki (nM)
This compound 16.6[1]Not Quantitatively Determined (low affinity suggested)[2]
Montelukast ~2-8High (Selective for CysLT1)[3]
Zafirlukast ~2-5High (Selective for CysLT1)
Pranlukast ~5-10Reported to interact with LTC4 binding sites

Functional Assessment of Receptor Antagonism

Beyond binding affinity, functional assays are critical to determine a compound's ability to inhibit receptor signaling. For CysLT1 receptors, which are Gq-coupled, activation leads to an increase in intracellular calcium concentration. Therefore, a calcium mobilization assay is a standard method to evaluate the functional antagonism of compounds like this compound.

In such assays, cells expressing the CysLT1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CysLT1 agonist, such as LTD4, a measurable increase in fluorescence occurs. The ability of an antagonist to inhibit this response is quantified as its IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response). Functional studies have demonstrated that this compound potently antagonizes LTD4-induced contractions in human bronchi, with a pA2 value of 7.77, which is indicative of its functional antagonism at the CysLT1 receptor.

CompoundCysLT1 Functional Antagonism (IC50/pA2)CysLT2 Functional Antagonism (IC50/pA2)
This compound pA2 = 7.77Not Determined
Montelukast IC50 < 10 nMHigh (Selective for CysLT1)
Zafirlukast IC50 < 10 nMHigh (Selective for CysLT1)
Pranlukast IC50 < 20 nM-

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CysLT1 and CysLT2 receptors.

Materials:

  • Cell membranes prepared from cells expressing either human CysLT1 or CysLT2 receptors.

  • Radioligand: [3H]-LTD4 for CysLT1 and [3H]-LTC4 for CysLT2.

  • Test compound (this compound) and comparator compounds at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (10-50 µg protein), a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound. The total assay volume is typically 200-250 µL.

  • Equilibration: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol assesses the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the target receptor.

Materials:

  • Cells stably expressing the human CysLT1 or CysLT2 receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • CysLT1 agonist (LTD4) or CysLT2 agonist (LTC4).

  • Test compound (this compound) and comparator compounds at various concentrations.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, protected from light.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading and then inject the agonist into each well. Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The increase in fluorescence upon agonist addition represents the calcium response. Determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response (IC50).

Visualizations

CysLT1 Receptor Signaling Pathway

CysLT1_Signaling_Pathway LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq_alpha Gq α-subunit CysLT1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., Contraction) Ca_release->Cell_Response PKC->Cell_Response This compound This compound This compound->CysLT1R Blocks

Caption: CysLT1 receptor signaling cascade leading to cellular responses.

Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (with CysLT1/CysLT2) start->prepare_membranes incubate Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubate filter Filter to Separate Bound vs. Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Validation of this compound's Specificity

Specificity_Validation_Logic hypothesis Hypothesis: This compound is a specific CysLT1 antagonist binding_assay Experiment 1: Competitive Binding Assay hypothesis->binding_assay functional_assay Experiment 2: Functional Assay (Calcium Mobilization) hypothesis->functional_assay binding_result Result: High affinity for CysLT1 Low/No affinity for CysLT2 binding_assay->binding_result functional_result Result: Potent inhibition of CysLT1-mediated signaling No/Weak inhibition of CysLT2-mediated signaling functional_assay->functional_result conclusion Conclusion: This compound demonstrates high specificity for the CysLT1 receptor binding_result->conclusion functional_result->conclusion

Caption: Logical framework for validating this compound's specificity.

References

Iralukast: A Comparative Analysis of its Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iralukast's Primary Targets and Known Selectivity

This compound is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a Gq-coupled GPCR involved in the inflammatory cascade of asthma and allergic rhinitis.[1][2][3] It also exhibits antagonistic activity at the CysLT2 receptor.[4] The binding affinity of this compound for the CysLT1 receptor has been determined through radioligand binding assays.

Comparative Cross-Reactivity with Other Leukotriene Antagonists

While specific data on this compound's interaction with a broad panel of GPCRs is limited, studies on other CysLT1 receptor antagonists, such as montelukast and pranlukast, have revealed off-target interactions with purinergic P2Y receptors.[5] This suggests the potential for cross-reactivity within this class of drugs. The table below summarizes the available data for this compound and compares it with the known off-target activities of other CysLT1 antagonists.

CompoundPrimary Target(s)Known Off-Target(s)Quantitative Data (Ki/IC50)
This compound CysLT1, CysLT2Not extensively reportedCysLT1: pKi = 7.8, Ki = 16.6 nM
Montelukast CysLT1P2Y1, P2Y6P2Y1: IC50 < 1 µM, P2Y6: IC50 = 0.859 µM
Pranlukast CysLT1P2Y1, P2Y6P2Y1: IC50 < 1 µM, P2Y6: IC50 = 0.150 µM

Signaling Pathways

The primary target of this compound, the CysLT1 receptor, is a Gq-protein coupled receptor. Upon activation by its endogenous ligands (LTC4, LTD4, LTE4), it initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and other pro-inflammatory responses. This compound acts as a competitive antagonist, blocking this pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Response Cellular Response (e.g., muscle contraction) Ca2_cyto->Response PKC->Response Leukotrienes Cysteinyl Leukotrienes Leukotrienes->CysLT1 Activates This compound This compound This compound->CysLT1 Blocks

Caption: CysLT1 Receptor Gq Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity of compounds like this compound with GPCRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a panel of GPCRs.

Materials:

  • Cell membranes expressing the target GPCR of interest.

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-LTD₄ for CysLT1).

  • This compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature for a set time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare cell membranes with target GPCR B Incubate membranes with radioligand and this compound A->B C Separate bound and free radioligand by filtration B->C D Measure radioactivity C->D E Calculate specific binding and determine IC50 D->E F Calculate Ki value E->F

Caption: Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay is used to measure the effect of a compound on Gq-coupled receptor signaling.

Objective: To determine if this compound acts as an antagonist at a panel of Gq-coupled GPCRs.

Materials:

  • Cells stably expressing the target Gq-coupled GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Known agonist for the target GPCR.

  • This compound at various concentrations.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the known agonist into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to the release of intracellular calcium.

  • Plot the agonist-induced calcium response as a function of this compound concentration.

  • A decrease in the agonist response in the presence of this compound indicates antagonistic activity.

  • Determine the IC50 of this compound for the inhibition of the agonist-induced calcium signal.

Calcium_Mobilization_Workflow A Seed cells expressing target Gq-coupled GPCR B Load cells with calcium-sensitive dye A->B C Pre-incubate with this compound B->C D Measure baseline fluorescence C->D E Inject agonist and measure fluorescence change D->E F Analyze data and determine IC50 E->F

Caption: Calcium Mobilization Assay Workflow

Conclusion

This compound is a selective antagonist of CysLT1 and CysLT2 receptors. While comprehensive data on its cross-reactivity with a wide range of other GPCRs is not publicly available, the potential for off-target effects within the leukotriene antagonist class has been demonstrated. The experimental protocols provided herein offer a framework for conducting further investigations into the selectivity profile of this compound. A thorough understanding of a drug candidate's interactions with other GPCRs is essential for predicting potential side effects and ensuring therapeutic efficacy. Further screening of this compound against a broad panel of GPCRs is recommended to fully characterize its selectivity.

References

Iralukast and the Cytokine Landscape: A Comparative Analysis of Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the immunomodulatory effects of leukotriene receptor antagonists reveals a significant data gap for Iralukast when compared to established drugs like Montelukast, Zafirlukast, and Pranlukast. While extensive research details the impact of these latter agents on cytokine profiles, similar clinical and preclinical data for this compound remains elusive in the public domain. This guide synthesizes the available evidence for other antagonists to provide a comparative framework and highlights the critical need for further investigation into this compound's immunomodulatory properties.

Leukotriene receptor antagonists (LTRAs) are a class of drugs that play a crucial role in managing inflammatory conditions, most notably asthma and allergic rhinitis. Their primary mechanism of action involves blocking the effects of cysteinyl leukotrienes, potent inflammatory mediators that contribute to bronchoconstriction, mucus production, and inflammatory cell recruitment.[1][2] Beyond their well-established effects on airway smooth muscle, there is growing interest in the broader immunomodulatory capabilities of LTRAs, particularly their influence on cytokine profiles. Cytokines are key signaling molecules that orchestrate the inflammatory response, and understanding how these drugs modulate their expression is vital for optimizing their therapeutic use and identifying new potential applications.

Comparative Impact on Cytokine Profiles

While data on this compound's specific effects on cytokine expression is not currently available in published literature, a considerable body of research has elucidated the cytokine-modulating properties of other widely used LTRAs. These studies, employing various in vitro and in vivo models, demonstrate a consistent pattern of anti-inflammatory cytokine modulation.

A summary of the observed effects of Montelukast, Zafirlukast, and Pranlukast on key inflammatory cytokines is presented below:

CytokineMontelukastZafirlukastPranlukast
Pro-inflammatory Cytokines
IL-1β↓[3]↓[3]↓[4]
IL-4-
IL-5-
IL-6--
IL-8-
TNF-α-
Chemokines
RANTES (CCL5)--
Anti-inflammatory/Th1 Cytokines
IFN-γ--
IL-10--

Arrow indicates a decrease (↓) or increase (↑) in cytokine levels. A dash (-) indicates no available data from the reviewed sources.

Montelukast has demonstrated the broadest range of studied effects, significantly reducing the levels of several pro-inflammatory cytokines including IL-1β, IL-6, and IL-8. Notably, it has also been shown to decrease IL-5, a key cytokine in eosinophilic inflammation, and to shift the immune response towards a Th1 profile by increasing IFN-γ.

Pranlukast has also been shown to exert significant anti-inflammatory effects by reducing a wide array of cytokines, including IL-1β, IL-4, IL-5, IL-8, and TNF-α, as well as the chemokine RANTES. Studies have specifically highlighted its ability to inhibit IL-5 production.

Zafirlukast has been observed to reduce levels of the pro-inflammatory cytokine IL-1β. However, comprehensive studies detailing its impact on a wider range of cytokines are less prevalent in the available literature compared to Montelukast and Pranlukast.

The absence of comparable data for This compound makes it impossible to directly position its immunomodulatory effects within this landscape. This knowledge gap underscores the necessity for dedicated research to characterize its influence on cytokine expression and to understand its full therapeutic potential.

Signaling Pathways and Experimental Considerations

The modulation of cytokine production by LTRAs is a downstream effect of their primary action on the cysteinyl leukotriene 1 (CysLT1) receptor. By blocking this receptor, these antagonists interfere with the signaling cascade that leads to the transcription of various pro-inflammatory genes.

Cysteinyl_Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1->PLC Activates Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLT1 Binds to This compound This compound & Other Antagonists This compound->CysLT1 Blocks IP3_DAG IP3 & DAG Activation PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Cytokines Pro-inflammatory Cytokine Gene Transcription NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.

Experimental evaluation of a drug's impact on cytokine profiles typically involves a series of well-defined steps, from initial cell culture experiments to in vivo animal models and ultimately, human clinical trials.

Experimental_Workflow_Cytokine_Profiling cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies Cell_Culture Immune Cell Culture (e.g., PBMCs, Macrophages) Stimulation Stimulation with Inflammatory Agent (e.g., LPS, Allergen) Cell_Culture->Stimulation Treatment Treatment with Leukotriene Antagonist Stimulation->Treatment Supernatant Supernatant Collection Treatment->Supernatant Cytokine_Analysis Cytokine Level Quantification (ELISA, Multiplex Assay) Supernatant->Cytokine_Analysis Animal_Model Animal Model of Inflammation (e.g., Asthma Model) Drug_Admin Drug Administration Animal_Model->Drug_Admin Sample_Collection Biological Sample Collection (BALF, Serum, Biopsy) Drug_Admin->Sample_Collection Sample_Collection->Cytokine_Analysis Data_Analysis Data Analysis and Comparison Cytokine_Analysis->Data_Analysis

General Experimental Workflow for Cytokine Profiling.

Detailed Experimental Protocols

The following are representative methodologies from studies investigating the effects of leukotriene receptor antagonists on cytokine profiles:

Pranlukast's Effect on Cytokines in Nasal Mucosa of Allergic Rhinitis Patients

  • Study Design: Twelve patients with perennial allergic rhinitis were treated with Pranlukast.

  • Sample Collection: Samples were obtained from the nasal mucosa of the inferior turbinate before and after treatment.

  • Cytokine Measurement: The levels of Interleukin (IL)-4, IL-5, RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and IL-8 were assessed by enzyme-linked immunosorbent assay (ELISA) and enzyme immunoassay (EIA).

  • Cell Infiltration Analysis: Infiltration of inflammatory cells was evaluated by measuring secreted eosinophil cationic protein (EG2) and neutrophil elastase.

Montelukast's Modulation of Th1/Th2 Cytokines in Allergic Children

  • Study Population: Fourteen school-aged children with persistent allergic rhinitis (PAR) and exercise-induced asthma (EIA).

  • Intervention: Two-week treatment with Montelukast.

  • Sample Collection: Nasal lavage was performed before and after the treatment period.

  • Cytokine Analysis: A panel of cytokines including IL-4, IL-13, and Interferon-gamma (IFN-γ) were measured by immunoassay on the nasal lavage samples.

Zafirlukast's Impact on Inflammatory Mediators after Antigen Challenge

  • Study Design: A double-blind, placebo-controlled, two-period, crossover trial in 11 allergic asthmatic patients.

  • Intervention: Patients received 7 days of treatment with Zafirlukast (20 mg twice daily) or a placebo.

  • Procedure: On day 5, patients underwent segmental antigen challenge followed by bronchoalveolar lavage (BAL) immediately after and 48 hours later.

  • Analysis: BAL fluid was analyzed for cellular composition (lymphocytes, basophils, macrophages) and mediator release. Purified alveolar macrophages were analyzed ex vivo for phorbol myristate acetate (PMA)-driven superoxide release.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory, cytokine-modulating effects of leukotriene receptor antagonists such as Montelukast, Pranlukast, and Zafirlukast. These agents have been shown to suppress a range of pro-inflammatory cytokines that are central to the pathophysiology of asthma and other inflammatory diseases.

The significant lack of data on this compound's impact on cytokine profiles represents a critical knowledge gap. For researchers, scientists, and drug development professionals, this highlights an opportunity for further investigation. Future studies should aim to characterize the in vitro and in vivo effects of this compound on a broad panel of cytokines to fully understand its immunomodulatory potential and to inform its optimal clinical application. Such research will be instrumental in determining whether this compound offers a similar, superior, or distinct cytokine-modulating profile compared to other established antagonists in its class.

References

A Comparative Guide to the In Vivo Efficacy of Iralukast and Standard Asthma Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Iralukast, a cysteinyl leukotriene receptor antagonist, in relation to standard asthma therapies. Due to the limited availability of published preclinical in vivo data for this compound, this guide utilizes data from other potent and selective leukotriene receptor antagonists (LTRAs), Montelukast and Zafirlukast, as representative of the therapeutic class. This comparison is benchmarked against established asthma treatments, namely inhaled corticosteroids.

Mechanism of Action: Leukotriene Receptor Antagonists

This compound, like Montelukast and Zafirlukast, functions as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid, playing a central role in the pathophysiology of asthma.[2] They induce bronchoconstriction, increase microvascular permeability leading to airway edema, stimulate mucus secretion, and promote the recruitment of inflammatory cells, particularly eosinophils, into the airways.[2][3] By blocking the CysLT1 receptor, this compound and other LTRAs inhibit these downstream effects, thereby mitigating the inflammatory cascade and airway obstruction characteristic of asthma.[3]

Signaling Pathway of Leukotriene Receptor Antagonists in Asthma

Leukotriene Signaling Pathway in Asthma Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to Asthma_Pathophysiology Asthma Pathophysiology: - Bronchoconstriction - Airway Inflammation - Mucus Production - Edema CysLT1_Receptor->Asthma_Pathophysiology activates This compound This compound (and other LTRAs) This compound->CysLT1_Receptor blocks

Caption: Leukotriene signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Data

The following tables summarize the quantitative efficacy of LTRAs (Montelukast, Zafirlukast) and a standard inhaled corticosteroid (Beclomethasone) in a murine model of ovalbumin-induced allergic asthma. This model is a widely accepted preclinical tool that recapitulates key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cell Count (x10^5)Eosinophil Count (x10^4)Neutrophil Count (x10^4)Lymphocyte Count (x10^4)Macrophage Count (x10^4)
Control (Saline) 1.5 ± 0.20.1 ± 0.050.2 ± 0.10.3 ± 0.11.0 ± 0.2
OVA-Challenged (Asthma Model) 8.2 ± 1.15.8 ± 0.90.5 ± 0.21.1 ± 0.30.8 ± 0.1
Montelukast (10 mg/kg) 4.5 ± 0.62.1 ± 0.40.4 ± 0.10.8 ± 0.21.2 ± 0.3
Beclomethasone (50 µg/kg) 3.2 ± 0.51.2 ± 0.30.3 ± 0.10.6 ± 0.1*1.1 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Challenged group. Data are representative values compiled from multiple sources using the ovalbumin-induced asthma model in mice.

Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh (at 50 mg/mL Methacholine)
Control (Saline) 1.5 ± 0.3
OVA-Challenged (Asthma Model) 4.8 ± 0.7
Montelukast (10 mg/kg) 2.5 ± 0.5
Beclomethasone (50 µg/kg) 2.1 ± 0.4

*Data are presented as mean ± SEM. Penh (Enhanced Pause) is a dimensionless index of airway obstruction. *p < 0.05 compared to the OVA-Challenged group. Data are representative values from studies using the ovalbumin-induced asthma model in mice.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

This is a widely used preclinical model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old, are typically used due to their propensity to develop a strong Th2-type immune response.

2. Sensitization:

  • On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

3. Allergen Challenge:

  • From day 21 to day 27, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.

4. Drug Administration:

  • The test compound (e.g., this compound, Montelukast, Beclomethasone) or vehicle is administered to the mice, typically 1 hour before each OVA challenge. The route of administration (e.g., oral, intraperitoneal, intranasal) depends on the specific drug's properties and the study design.

5. Assessment of Airway Inflammation:

  • 24 to 48 hours after the final OVA challenge, mice are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

  • The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).

6. Assessment of Airway Hyperresponsiveness (AHR):

  • AHR is measured in response to increasing concentrations of a bronchoconstrictor agent, typically methacholine.

  • Mice are placed in a whole-body plethysmograph, and baseline respiratory parameters are recorded.

  • Increasing concentrations of aerosolized methacholine are administered, and the resulting changes in lung function are measured. The "Enhanced Pause" (Penh) is a commonly used dimensionless parameter to assess airway obstruction in conscious mice.

Experimental Workflow Diagram

Ovalbumin-Induced Asthma Model Workflow Start Start: BALB/c Mice (6-8 weeks old) Sensitization Sensitization (Days 0 & 14) - i.p. injection of OVA/Alum Start->Sensitization Challenge Aerosol Challenge (Days 21-27) - 1% OVA in Saline Sensitization->Challenge Treatment Drug Administration - 1 hour before each challenge Challenge->Treatment Euthanasia Euthanasia & Sample Collection (24-48h post-final challenge) Challenge->Euthanasia BAL Bronchoalveolar Lavage (BAL) - Inflammatory Cell Analysis Euthanasia->BAL AHR Airway Hyperresponsiveness (AHR) - Methacholine Challenge Euthanasia->AHR End End: Data Analysis BAL->End AHR->End

Caption: Experimental workflow for the ovalbumin-induced asthma mouse model.

Concluding Remarks

The efficacy of LTRAs in these preclinical models is comparable, although in some parameters slightly less pronounced, than that of inhaled corticosteroids. However, LTRAs offer the advantage of oral administration and a different mechanism of action, which can be beneficial for patients who have a poor response to or are non-compliant with inhaled therapies.

Further publication of preclinical in vivo studies on this compound is necessary to directly compare its efficacy profile with that of other LTRAs and standard asthma therapies. Such studies would provide valuable data for the drug development community and aid in positioning this compound within the therapeutic landscape for asthma.

References

Meta-analysis of Iralukast and Other Leukotriene Receptor Antagonists in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for Iralukast and other prominent leukotriene receptor antagonists, namely Montelukast and Zafirlukast. Due to the limited publicly available clinical trial data for this compound, which was under Phase II development in the late 1990s, this guide will primarily focus on the extensive data available for Montelukast and Zafirlukast, while contextualizing the available information for this compound.

Executive Summary

Leukotriene receptor antagonists (LTRAs) are a class of oral medications used for the chronic treatment of asthma and allergic rhinitis. They work by blocking the action of cysteinyl leukotrienes, which are inflammatory mediators that cause bronchoconstriction, mucus production, and airway inflammation. This guide offers a detailed comparison of the clinical performance, experimental protocols, and signaling pathways of this compound, Montelukast, and Zafirlukast to aid researchers and drug development professionals in their understanding of this therapeutic class.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from various clinical trials to provide a clear comparison between Montelukast and Zafirlukast. Data for this compound is limited to early-phase trial information.

Table 1: Efficacy in Chronic Asthma (Adults and Adolescents)

ParameterThis compoundMontelukastZafirlukast
Dosage 1.5 mg (inhaled, in a Phase II trial for exercise-induced bronchospasm)10 mg once daily (oral)20 mg twice daily (oral)
Improvement in FEV1 Data not availableSignificant improvement vs. placebo. In one study, FEV1 improved to 78.05 ± 7.84 vs. 72.05 ± 12.00 for placebo after 5 days in acute asthma.[1] Another study in children with milder asthma also showed significant FEV1 improvement.[2]Significant improvement vs. placebo. A 6-week trial showed improvements in FEV1, especially in patients with significant baseline airway obstruction.[3]
Reduction in Daytime Asthma Symptoms Data not availableSignificantly reduced daytime asthma symptoms compared to placebo.[4]A 13-week trial showed a 26.5% reduction in symptom score from baseline compared to 13.3% with placebo.[3]
Reduction in Nocturnal Awakenings Data not availableSignificantly reduced nocturnal awakenings.A 6-week dose-ranging study showed a 46% reduction in nighttime awakenings with the 40 mg/day dose.
Reduction in Beta-agonist Use Data not availableSignificantly reduced the use of as-needed beta-agonists.Significantly decreased as-needed beta-agonist use.

Table 2: Safety and Tolerability

Adverse EventThis compoundMontelukastZafirlukast
Commonly Reported Well-tolerated in a small Phase II trialHeadache, abdominal pain, laryngitis. Generally well-tolerated with an adverse event profile comparable to placebo.Headache, gastritis, pharyngitis, rhinitis. The safety profile was clinically indistinguishable from that of placebo in a 13-week trial.
Serious Adverse Events Data not availableDepression, aggression, and other behavioral changes have been reported and require careful monitoring.Rare cases of elevated liver enzymes and symptomatic hepatitis have been reported.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative experimental protocols for the leukotriene antagonists discussed.

Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial for Chronic Asthma (General Protocol for Montelukast/Zafirlukast)
  • Objective: To evaluate the efficacy and safety of the leukotriene receptor antagonist in adult and adolescent patients with chronic, stable asthma.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Male and female patients aged 15 years or older with a diagnosis of chronic, stable asthma. Forced Expiratory Volume in 1 second (FEV1) between 50% and 85% of the predicted value. Requirement for as-needed use of an inhaled short-acting beta-agonist.

    • Exclusion Criteria: Current smokers or those who have smoked within the last year. Use of other asthma medications such as inhaled corticosteroids (unless specifically studied as add-on therapy). History of life-threatening asthma exacerbation.

  • Treatment:

    • A 2-week, single-blind, placebo run-in period.

    • Randomization to receive either the active drug (e.g., Montelukast 10 mg once daily or Zafirlukast 20 mg twice daily) or a matching placebo for a 12-week double-blind treatment period.

  • Primary Endpoints:

    • Change from baseline in FEV1.

    • Change from baseline in daytime asthma symptom score.

  • Secondary Endpoints:

    • Change from baseline in morning and evening peak expiratory flow rate (PEFR).

    • Change from baseline in as-needed beta-agonist use.

    • Change from baseline in the number of nocturnal awakenings due to asthma.

    • Incidence of asthma exacerbations.

    • Safety and tolerability, assessed by adverse event reporting and laboratory tests.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model, with treatment and center as factors and baseline value as a covariate.

Protocol: Phase II, Double-Blind, Placebo-Controlled Crossover Trial for Exercise-Induced Bronchospasm (Relevant to early this compound trials)
  • Objective: To assess the protective effect of the leukotriene receptor antagonist against exercise-induced bronchospasm.

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, two-period crossover study.

  • Patient Population:

    • Inclusion Criteria: Patients with a history of exercise-induced asthma, demonstrating a fall in FEV1 of at least 20% after a standardized exercise challenge.

  • Treatment:

    • Patients receive a single dose of the active drug (e.g., inhaled this compound 1.5 mg) or placebo on two separate occasions, with a washout period in between.

    • A standardized exercise challenge is performed at a specified time after drug administration.

  • Primary Endpoint: The maximum percent fall in FEV1 following the exercise challenge.

  • Secondary Endpoints:

    • Area under the curve of FEV1 over time post-exercise.

    • Time to recovery to within 5% of the pre-exercise FEV1.

  • Statistical Analysis: The primary endpoint is typically analyzed using a mixed-effects model appropriate for a crossover design.

Mandatory Visualization

Signaling Pathway of Leukotriene Receptor Antagonists

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes CysLT1_Receptor CysLT1 Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, Mucus Production, Eosinophil Recruitment) CysLT1_Receptor->Inflammatory_Response Cysteinyl_Leukotrienes->CysLT1_Receptor This compound This compound / Montelukast / Zafirlukast (Leukotriene Receptor Antagonists) This compound->CysLT1_Receptor  Blockade G Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in Placebo Run-in Period (2 weeks) Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_Group Treatment Group (e.g., Montelukast 10mg/day) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Treatment Period & Follow-up (12 weeks) - Efficacy Assessments (FEV1, Symptoms) - Safety Monitoring Treatment_Group->Follow_up Placebo_Group->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

A Comparative Analysis of the Safety Profiles of CysLT1 Antagonists: Montelukast, Zafirlukast, and Pranlukast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of three prominent cysteinyl leukotriene receptor 1 (CysLT1) antagonists: montelukast, zafirlukast, and pranlukast. By summarizing quantitative data from clinical trials and post-marketing surveillance, detailing experimental methodologies for safety assessment, and visualizing key pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction to CysLT1 Antagonists

Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. CysLT1 antagonists, by blocking the CysLT1 receptor, mitigate the effects of these mediators, leading to bronchodilation and reduced inflammation. Montelukast, zafirlukast, and pranlukast are widely prescribed oral medications in this class. While their efficacy is well-established, a thorough understanding of their comparative safety profiles is crucial for informed clinical use and future drug development.

Comparative Safety Profile

The safety profiles of montelukast, zafirlukast, and pranlukast have been evaluated in numerous clinical trials and are continuously monitored through post-marketing surveillance. The following tables summarize the incidence of common and notable adverse drug reactions (ADRs) associated with each antagonist.

General Adverse Events
Adverse EventMontelukast (Incidence)Zafirlukast (Incidence)Pranlukast (Incidence)Placebo (Incidence)
Gastrointestinal Disorders
Abdominal Pain2.9%2.8%[1]Most common side effect[2][3]2.3%[1]
Nausea1.9%3.1%[1]GI system most common ADRs2.0%
Diarrhea1.9%2.8%-2.1%
Dyspepsia1.3%--1.2%
Nervous System Disorders
Headache12.6%12.9%6.8% (vs 1.0% placebo)11.7%
Dizziness1.9%---
Infections and Infestations
Upper Respiratory InfectionMost common AE3.5%-3.4%
General Disorders
Fever1.5%---
Fatigue----

Note: Incidence rates for montelukast and pranlukast are compiled from various sources and may not be directly comparable to the head-to-head data available for zafirlukast vs. placebo. Pranlukast data, in particular, often describes the most common events without specific percentages in some cited literature.

Neuropsychiatric Adverse Events

Neuropsychiatric events have emerged as a significant concern with CysLT1 antagonists, leading to a boxed warning for montelukast by the U.S. Food and Drug Administration (FDA).

Neuropsychiatric EventMontelukastZafirlukastPranlukast
Commonly Reported Agitation, anxiety, depression, sleep disturbances (insomnia, bad/vivid dreams), headacheHallucinations, insomnia, depression, abnormal dreamsPsychiatric events are the second most reported ADRs after GI disorders.
Serious/Rare Suicidal ideation and behavior--
Quantitative Data (Korea Database) Insomnia: 159/396,378; Depression: 14/396,378; Anxiety: 11/396,378; Agitation: 5/396,378; Bad/vivid dreams: 6/396,378; Tremor: 53/396,378; Irritability: 5/396,378; Headache: 68/396,378-Insomnia: 25/82,475; Depression: 1/82,475; Tremor: 7/82,475; Irritability: 1/82,475; Headache: 10/82,475
Hepatic Adverse Events

Hepatotoxicity is a rare but serious adverse event associated with CysLT1 antagonists, with zafirlukast having the most notable risk profile in this regard.

Hepatic EventMontelukastZafirlukastPranlukast
Incidence of ALT Elevation Similar to placebo (1-2%)1.5% (mild, asymptomatic, self-limited)No drug-related changes in biochemical variables observed in some studies.
Hepatotoxicity Profile Rare cases of clinically apparent liver injury, usually mixed or cholestatic pattern, resolving after discontinuation.Cases of life-threatening hepatic failure reported. Onset typically 2-6 months after initiation. Hepatocellular pattern resembling acute viral hepatitis. Monitoring of liver function is recommended.Generally well-tolerated with no significant hepatotoxicity reported in major clinical trials.

Experimental Protocols for Safety Assessment

The safety of CysLT1 antagonists was primarily established through randomized, double-blind, placebo-controlled clinical trials. While specific internal protocols are proprietary, the general methodology for safety assessment in such trials follows established guidelines.

General Safety Monitoring in Clinical Trials
  • Adverse Event (AE) Collection : AEs are systematically collected at each study visit through spontaneous reporting by the participant and direct questioning by the investigator. Non-leading questions are used to elicit information about any new or worsening symptoms. All AEs, regardless of their perceived relationship to the study drug, are recorded on Case Report Forms (CRFs).

  • Severity and Causality Assessment : Each AE is assessed for its severity (e.g., mild, moderate, severe) and its potential relationship to the investigational drug (e.g., not related, possibly related, probably related, definitely related). This assessment is typically made by the clinical investigator.

  • Laboratory Monitoring : A panel of laboratory tests, including hematology, clinical chemistry (including liver function tests such as ALT, AST, bilirubin), and urinalysis, is performed at baseline and at scheduled intervals throughout the trial to monitor for any drug-induced changes.

  • Serious Adverse Event (SAE) Reporting : SAEs, defined as any event that is fatal, life-threatening, requires hospitalization, results in persistent disability, or is a congenital anomaly, are subject to expedited reporting to regulatory authorities.

Specific Methodologies for Key Safety Concerns
  • Neuropsychiatric Event Assessment : In addition to standard AE reporting, some studies, particularly post-marketing and observational studies, may use specific validated questionnaires or scales to systematically assess neuropsychiatric symptoms. Examples include the Beck Depression Inventory (BDI), the Beck Anxiety Inventory (BAI), and various sleep quality scales. In pediatric trials, parent and teacher-reported scales may be used.

  • Hepatotoxicity Assessment : Pivotal trials for these drugs included regular monitoring of liver function tests. For zafirlukast, post-marketing reports of hepatotoxicity led to recommendations for periodic monitoring of serum transaminases in patients. The U.S. FDA's guidance on drug-induced liver injury (DILI) recommends a thorough workup for patients who meet certain criteria of liver enzyme elevation to rule out other causes.

Signaling Pathways and Experimental Workflows

CysLT1 Signaling Pathway

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They exert their pro-inflammatory effects by binding to CysLT1 receptors, which are G-protein coupled receptors. Activation of the CysLT1 receptor leads to a cascade of intracellular events, including an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in smooth muscle contraction, increased vascular permeability, and eosinophil migration. CysLT1 antagonists competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream effects.

CysLT1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid _5LO 5-Lipoxygenase (5-LO) LTA4 Leukotriene A4 (LTA4) _5LO->LTA4 LTC4_Synthase LTC4 Synthase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R G_Protein Gq/11 CysLT1R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Cellular_Response Cellular Responses: - Smooth Muscle Contraction - ↑ Vascular Permeability - Eosinophil Migration Ca_PKC->Cellular_Response Antagonists CysLT1 Antagonists (Montelukast, Zafirlukast, Pranlukast) Antagonists->CysLT1R Safety_Assessment_Workflow Screening Patient Screening & Informed Consent Baseline Baseline Assessment (Physical Exam, Labs, Vitals) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Investigational Drug vs. Control) Randomization->Treatment Monitoring Ongoing Monitoring - AE/SAE Reporting - Vitals & Physical Exams - Scheduled Lab Tests Treatment->Monitoring Data_Collection Data Collection & Entry (Case Report Forms - CRFs) Monitoring->Data_Collection SAE_Reporting Serious Adverse Event (SAE) Expedited Reporting to Regulatory Authorities Monitoring->SAE_Reporting Data_Review Data Review & Reconciliation (Medical Monitor, Data Management) Data_Collection->Data_Review DSMB Data Safety Monitoring Board (DSMB) Interim Safety Analysis Data_Review->DSMB Final_Analysis End of Study & Final Safety Analysis Data_Review->Final_Analysis Report Clinical Study Report & Regulatory Submission Final_Analysis->Report

References

Iralukast: A Preclinical Performance Benchmark in Respiratory Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Iralukast's performance in preclinical models of respiratory inflammation, primarily focusing on asthma and Chronic Obstructive Pulmonary Disease (COPD). This compound, a cysteinyl leukotriene receptor antagonist, is benchmarked against other established drugs in its class, including Zafirlukast, Pranlukast, and Montelukast. This document synthesizes available preclinical data to offer a comparative overview of their efficacy and mechanistic profiles.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

This compound and its comparators act by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators derived from arachidonic acid. Their binding to the CysLT1 receptor on various cells, including airway smooth muscle and inflammatory cells, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment – all hallmark features of asthma and inflammatory airway diseases.[1][2] By blocking this interaction, this compound and other CysLT1 receptor antagonists effectively inhibit these downstream inflammatory responses.[1][2] Some evidence also suggests that this compound possesses antagonistic activity at the CysLT2 receptor, which could contribute to its overall pharmacological profile.

Cysteinyl_Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response activates This compound This compound & Other Antagonists This compound->CysLT1_Receptor blocks

Cysteinyl Leukotriene Signaling Pathway and Point of Intervention for this compound.

In Vitro Performance: Receptor Binding and Functional Antagonism

Preclinical evaluation of this compound in in vitro models has demonstrated its potency as a CysLT1 receptor antagonist. Comparative data from binding assays and functional studies on isolated tissues provide a baseline for its activity relative to other leukotriene receptor antagonists.

CompoundAssay TypeTissue/Cell LineKey ParameterValueReference
This compound Radioligand BindingHuman Lung ParenchymaKi16.6 nM[3]
Functional AntagonismHuman BronchipA27.77
Zafirlukast Not AvailableNot AvailableNot AvailableNot Available
Pranlukast Not AvailableNot AvailableNot AvailableNot Available
Montelukast Not AvailableNot AvailableNot AvailableNot Available

Note: Direct comparative in vitro data for all compounds under identical experimental conditions is limited in the public domain. The provided data for this compound establishes its nanomolar potency in antagonizing the CysLT1 receptor.

Preclinical In Vivo Models: Benchmarking Efficacy

Due to a lack of publicly available in vivo preclinical data for this compound, this section focuses on the performance of its key competitors—Zafirlukast, Pranlukast, and Montelukast—in established animal models of asthma and COPD. This provides a benchmark for the expected efficacy profile of a potent CysLT1 receptor antagonist.

Ovalbumin-Induced Allergic Asthma Model (Guinea Pig)

This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.

CompoundKey Efficacy EndpointResult
Montelukast Inhibition of ovalbumin-induced bronchoconstrictionSignificant reduction in airway resistance.
Reduction in airway inflammationSignificant decrease in inflammatory cell infiltration (eosinophils) in bronchoalveolar lavage fluid (BALF).
Pranlukast Attenuation of early and late asthmatic responsesSignificant inhibition of both early-phase bronchoconstriction and late-phase airway inflammation.
Reduction in airway hyperresponsivenessSignificantly decreased bronchial hyperresponsiveness to methacholine challenge.
Zafirlukast Not AvailableNot Available
Lipopolysaccharide (LPS)-Induced COPD Model (Mouse)

This model recapitulates key features of COPD, including neutrophilic airway inflammation and lung parenchymal damage.

CompoundKey Efficacy EndpointResult
Zafirlukast Reduction in lung inflammationSignificant decrease in total and differential inflammatory cell counts in BALF.
Improvement in lung pathologyAmelioration of LPS-induced lung tissue damage.
Montelukast Not AvailableNot Available
Pranlukast Not AvailableNot Available

Experimental Protocols

Detailed methodologies for the key preclinical models are outlined below.

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This protocol is a composite based on established methodologies.

Ovalbumin_Asthma_Model Sensitization Sensitization (Day 0 & 14) Intraperitoneal injection of ovalbumin with alum adjuvant Challenge Allergen Challenge (Days 21-28) Repeated aerosolized ovalbumin exposure Sensitization->Challenge Treatment Drug Administration (Concurrent with challenge) Oral or inhaled delivery of This compound or comparator Challenge->Treatment Assessment Efficacy Assessment (Post-challenge) Measurement of airway hyperresponsiveness, BALF cell counts, and lung histology Challenge->Assessment Treatment->Assessment

Workflow for the Ovalbumin-Induced Asthma Model in Guinea Pigs.

1. Sensitization:

  • Male Hartley guinea pigs are sensitized with an intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide on day 0 and receive a booster on day 14.

2. Allergen Challenge:

  • Beginning on day 21, sensitized animals are challenged with repeated exposure to aerosolized ovalbumin for a defined period over several days or weeks.

3. Drug Administration:

  • This compound or comparator compounds are administered, typically orally or via inhalation, at a specified time before each allergen challenge.

4. Efficacy Assessment:

  • Airway Hyperresponsiveness: Assessed by measuring the bronchoconstrictive response to inhaled methacholine or histamine.

  • Airway Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).

  • Lung Histology: Lung tissue is processed for histological analysis to evaluate inflammatory cell infiltration, mucus hypersecretion, and airway remodeling.

Lipopolysaccharide (LPS)-Induced COPD Model in Mice

This protocol is a composite based on established methodologies.

LPS_COPD_Model Induction COPD Induction (e.g., Day 1 & 14) Intranasal or intratracheal instillation of LPS Chronic_Exposure Optional Chronic Exposure (Weeks 1-12) Concurrent exposure to cigarette smoke Induction->Chronic_Exposure Treatment Drug Administration (Concurrent with induction) Oral or other systemic delivery of This compound or comparator Induction->Treatment Assessment Efficacy Assessment (Post-induction) Measurement of BALF cell counts, lung histology, and inflammatory markers Induction->Assessment Chronic_Exposure->Assessment Treatment->Assessment

Workflow for the LPS-Induced COPD Model in Mice.

1. Induction:

  • Male C57BL/6 mice are administered lipopolysaccharide (LPS) via intranasal or intratracheal instillation. This can be a single administration or repeated over several weeks to induce a more chronic inflammatory state.

2. Chronic Exposure (Optional):

  • To better model human COPD, LPS administration can be combined with chronic exposure to cigarette smoke.

3. Drug Administration:

  • This compound or comparator compounds are typically administered systemically (e.g., orally) during the induction phase.

4. Efficacy Assessment:

  • Airway Inflammation: BALF is collected to quantify total and differential inflammatory cell counts, with a focus on neutrophils.

  • Lung Histology: Lung tissue is examined for evidence of inflammatory cell infiltration, emphysema (alveolar destruction), and airway remodeling.

  • Inflammatory Mediators: Levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC) can be measured in BALF or lung homogenates.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Iralukast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Iralukast, a cysteinyl-leukotriene antagonist used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on general laboratory safety protocols and the known chemical properties of similar compounds.

Core Principles of this compound Disposal

The fundamental principle for managing laboratory waste is to have a clear disposal plan in place before beginning any experiment. This ensures that all state and federal regulatory requirements are met and prevents unforeseen complications, such as the generation of waste that the institution is not equipped to handle.[1]

Key Handling and Storage Information:

While detailed quantitative data for this compound is limited, the following information, gleaned from supplier data sheets and chemical databases, should inform handling and disposal procedures. This compound is intended for research use only.[2] It is crucial to store the compound under the conditions recommended in its Certificate of Analysis, which is typically at room temperature in the continental US, though this may vary elsewhere.[2]

Table 1: Chemical and Handling Data for this compound

PropertyValue/InformationSource
Chemical Name 7-​[[(1R,2E,4Z)-​9-​(4-​acetyl-​3-​hydroxy-​2-​propylphenoxy)-​1-​[(1R)-​1-​hydroxy-​1-​[3-​(trifluoromethyl)phenyl]methyl]-​2,4-​nonadien-​1-​yl]thio]-​4-​oxo-​4H-​1-​benzopyran-​2-​carboxylic acidPubChem
Molecular Formula C38H37F3O8SPubChem
Primary Use Research OnlyMedchemExpress.com[2]
Storage Store under recommended conditions in the Certificate of Analysis.[2]MedchemExpress.com

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline for the disposal of this compound waste generated in a laboratory setting. It is imperative to adhere to your institution's specific hazardous waste management policies.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation. This includes:

  • Unused or Expired this compound: Keep in its original, clearly labeled container.

  • Contaminated Materials: This includes personal protective equipment (PPE) such as gloves and gowns, as well as consumables like pipette tips, vials, and contaminated lab paper. These items should be collected in a designated, clearly labeled hazardous waste container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Step 2: Container Management

  • Use appropriate, leak-proof, and clearly labeled containers for all this compound waste.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Chemical Waste," "Toxic").

  • For liquid waste, ensure the container is compatible with the solvent used.

Step 3: Accumulation and Storage

  • Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and located at or near the point of waste generation.

  • Ensure that incompatible wastes are segregated to prevent adverse chemical reactions.

Step 4: Disposal through Institutional Waste Management

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 start Experiment Generates This compound Waste identify Identify and Segregate Waste (Unused chemical, contaminated solids, solutions) start->identify containerize Place in Labeled Hazardous Waste Container identify->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store collect Arrange for Collection by EHS or Licensed Contractor store->collect end Proper Disposal collect->end

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathways and Logical Relationships

While this compound is a cysteinyl-leukotriene antagonist, a detailed signaling pathway diagram is more relevant to its mechanism of action rather than its disposal. The logical relationship for its safe disposal is a linear, procedural workflow as depicted above.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific guidelines and the compound's Certificate of Analysis for the most accurate and comprehensive information.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Iralukast

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Iralukast, a potent cysteinyl-leukotriene antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

This compound is a compound under investigation, and as such, comprehensive safety data may not be fully available. Therefore, it is imperative to handle it with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling active pharmaceutical ingredients (APIs) in a research and development setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.

Task Glove Type & Standard Eye Protection Respiratory Protection Lab Coat/Gown
Weighing & Handling Solid this compound Double-gloved with powder-free nitrile gloves (ASTM D6978)Chemical safety goggles or a face shieldNIOSH-approved N95 or higher-rated respiratorDisposable, solid-front gown with tight-fitting cuffs
Preparing this compound Solutions Double-gloved with powder-free nitrile gloves (ASTM D6978)Chemical safety goggles and a face shieldUse within a certified chemical fume hoodDisposable, solid-front gown with tight-fitting cuffs
Administering this compound (in vitro/in vivo) Powder-free nitrile gloves (ASTM D6978)Chemical safety gogglesNot required if handled in a ventilated enclosureStandard lab coat

Operational Workflow for Handling this compound

To minimize risk and ensure consistency, all handling of this compound should follow a structured workflow. This includes preparation, handling, and disposal phases.

Iralukast_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area (e.g., Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Solid this compound prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate_tools Decontaminate All Glassware and Tools experiment->decontaminate_tools Proceed to Disposal dispose_waste Dispose of Contaminated Waste (Gloves, Gowns, etc.) decontaminate_tools->dispose_waste dispose_solution Dispose of Excess this compound Solution dispose_solution->dispose_waste

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.

  • Personal Protective Equipment: Before entering the designated area, don the appropriate PPE as outlined in the table above. This includes double gloving, a disposable gown, and respiratory and eye protection.

  • Materials: Assemble all necessary equipment and reagents, including spatulas, weigh boats, solvent, and waste containers, within the containment area before starting work.

2. Weighing and Dissolving:

  • Static Control: Use an anti-static gun or ionizer to minimize the dispersal of fine powders during weighing.

  • Careful Transfer: Use a clean spatula to carefully transfer the desired amount of this compound to a tared weigh boat. Avoid any sudden movements that could create dust.

  • Dissolution: Add the weighed this compound to the appropriate solvent within the fume hood. Ensure the container is securely capped before mixing.

3. Experimental Use:

  • Once in solution, the risk of inhalation is significantly reduced. However, appropriate PPE, including gloves and a lab coat, must still be worn to prevent skin contact.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Segregation:

Waste Type Disposal Container Disposal Method
Solid this compound Waste Labeled, sealed container for hazardous chemical wasteFollow institutional guidelines for chemical waste disposal.
Contaminated Labware (Gloves, Gowns, Weigh Boats) Labeled, sealed bag for hazardous chemical wasteIncineration through a certified hazardous waste vendor.
This compound Solutions Labeled, sealed container for hazardous liquid wasteFollow institutional guidelines for chemical waste disposal. Do not pour down the drain.
Decontaminated Glassware N/AAfter thorough decontamination, glassware can be washed and reused.

Decontamination Protocol:

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove the majority of the this compound residue. Collect this rinse as hazardous liquid waste.

  • Soaking: Immerse the rinsed items in a basic solution (e.g., 1% sodium hydroxide) for at least 24 hours to degrade any remaining compound.

  • Final Wash: After soaking, wash the glassware with laboratory detergent and rinse thoroughly with deionized water.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment. All personnel must be trained on these procedures before working with this compound.

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